Irdye 700DX

Catalog No.
S9106197
CAS No.
916821-46-0
M.F
C74H96N12Na4O27S6Si3
M. Wt
1954.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Irdye 700DX

CAS Number

916821-46-0

Product Name

Irdye 700DX

IUPAC Name

tetrasodium;3-[3-[[38-[dimethyl-[3-[tris(3-sulfonatopropyl)azaniumyl]propyl]silyl]oxy-12-[3-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]carbamoyloxy]propoxy]-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11(16),12,14,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaen-38-yl]oxy-dimethylsilyl]propyl-bis(3-sulfonatopropyl)azaniumyl]propane-1-sulfonate

Molecular Formula

C74H96N12Na4O27S6Si3

Molecular Weight

1954.2 g/mol

InChI

InChI=1S/C74H100N12O27S6Si3.4Na/c1-120(2,52-21-42-85(36-15-46-114(91,92)93,37-16-47-115(94,95)96)38-17-48-116(97,98)99)112-122(113-121(3,4)53-22-43-86(39-18-49-117(100,101)102,40-19-50-118(103,104)105)41-20-51-119(106,107)108)83-70-56-26-9-10-27-57(56)72(83)80-68-60-30-14-31-61(109-44-23-45-110-74(90)75-35-13-5-6-32-64(89)111-82-62(87)33-34-63(82)88)65(60)69(77-68)81-73-59-29-12-11-28-58(59)71(84(73)122)79-67-55-25-8-7-24-54(55)66(76-67)78-70;;;;/h7-12,14,24-31H,5-6,13,15-23,32-53H2,1-4H3,(H5-2,75,90,91,92,93,94,95,96,97,98,99,100,101,102,103,104,105,106,107,108);;;;/q;4*+1/p-4

InChI Key

NTBCSBGVMJMABW-UHFFFAOYSA-J

SMILES

Array

Canonical SMILES

C[Si](C)(CCC[N+](CCCS(=O)(=O)[O-])(CCCS(=O)(=O)[O-])CCCS(=O)(=O)[O-])O[Si]1(N2C3=C4C=CC=CC4=C2N=C5C6=C(C=CC=C6OCCCOC(=O)NCCCCCC(=O)ON7C(=O)CCC7=O)C(=N5)N=C8N1C(=NC9=NC(=N3)C1=CC=CC=C19)C1=CC=CC=C18)O[Si](C)(C)CCC[N+](CCCS(=O)(=O)[O-])(CCCS(=O)(=O)[O-])CCCS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

IRDye 700DX NHS ester mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

IRDye 700DX NHS ester is a silicon-phthalocyanine dye conjugated to a target-specific monoclonal antibody (mAb) via its NHS ester group, which reacts with primary amines on the antibody [1] [2] [3].

The mechanism can be broken down into three key stages, as illustrated in the following diagram:

G A 1. Target Binding B 2. Photochemical Reaction A->B D Antibody-IR700 Conjugate injects and binds to target antigens on cancer cell membrane. A->D C 3. Cell Membrane Disruption & Death B->C E Near-Infrared (NIR) Light Irradiation (690 nm) B->E H Membrane integrity is compromised, causing rapid water influx and cell swelling. C->H F Hydrophilic axial ligand (silanol) dissociates from IR700. E->F G Remaining antibody-IR700 complex becomes hydrophobic and rapidly aggregates on the cell membrane. F->G I Physical cell membrane rupture leads to necrotic cell death. H->I

This mechanism is highly specific. Cell death occurs only when three conditions are met simultaneously: (1) the mAb-IR700 conjugate is present, (2) it is bound to its target cell membrane, and (3) NIR light is applied. Unbound conjugates remain inactive, sparing healthy tissue [4] [3].

Key Properties and Experimental Data

For your research, here is a summary of the dye's essential characteristics and a foundational protocol for in vitro testing.

Dye Characteristics & Spectral Data

The table below summarizes the fundamental properties of this compound that make it suitable for both imaging and therapy [1] [5] [3].

Property Specification Experimental Significance
Molecular Formula C₇₄H₉₆N₁₂Na₄O₂₇S₆Si₃ [1] For mass spectrometry and structural analysis.
CAS Number 916821-46-0 [1] Unique chemical identifier.
Excitation Peak 689 nm [5] Requires a light source ~690 nm for activation.
Emission Peak 699 nm [5] Enables real-time fluorescence imaging during therapy.
Extinction Coefficient Large [1] High light-absorbing ability, increasing efficiency.
Quantum Yield High [1] Strong fluorescence intensity and phototoxicity.
Water Solubility Excellent [1] [3] Prevents aggregation in physiological buffers; reduces non-specific binding.
Photostability Extremely High [1] Allows for prolonged imaging and repeated light exposures.
Basic In Vitro NIR-PIT Protocol

This protocol outlines the key steps for inducing and assessing targeted cell death with the conjugate [1] [6].

  • Conjugate Preparation & Purification:

    • Conjugate the this compound NHS ester to a primary amine-containing targeting ligand (e.g., an antibody like cetuximab or trastuzumab) in a suitable buffer.
    • Separate the conjugated product from free dye using a desalting column like PD-10 [1].
  • Cell Treatment:

    • Incubate target antigen-expressing cells with the purified mAb-IR700 conjugate.
    • Include control groups: cells with conjugate but no light, and cells with light but no conjugate.
  • NIR Light Irradiation:

    • Irradiate cells with NIR light at 690 nm. A common dose used in research is 2-4 J/cm² [6].
    • Perform irradiation in a light-shielded setting to prevent premature activation.
  • Cell Death Assessment (Immediate):

    • Use time-lapse microscopy to observe rapid cell swelling and membrane rupture [6].
    • Employ a viability stain like Propidium Iodide (PI) to detect the loss of membrane integrity. Analyze via flow cytometry or fluorescence microscopy [6].

Advanced Research Applications

Beyond the core mechanism, research shows that NIR-PIT induces secondary biological effects that enhance its therapeutic potential:

  • Immunogenic Cell Death (ICD): The necrotic death triggered by NIR-PIT releases damage-associated molecular patterns (DAMPs). This activates dendritic cells and stimulates a cytotoxic T-cell response against the cancer, providing a systemic anti-tumor effect [3].
  • Super-Enhanced Permeability and Retention (SUPR) Effect: The rapid death of perivascular tumor cells disrupts the tumor structure, leading to a massive increase in vascular permeability. This can enhance the delivery of subsequent therapeutic doses or other nano-sized drugs into the tumor by up to 24-fold [3].

Critical Experimental Considerations

When designing your experiments, please note:

  • Purity: Commercial this compound is typically offered at 90.0% purity, which is standard for research use [1].
  • Storage: The dye must be stored at -20°C in a sealed container, protected from moisture and light to maintain stability [1].
  • Light Source: Ensure your NIR light source is calibrated to emit at ~690 nm for efficient activation [3].

References

IRDye 700DX silicon phthalocyanine dye properties

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis and Conjugation Chemistry

IRDye 700DX is designed for convenient conjugation to biomolecules. Its structure includes a hydrophilic silicon phthalocyanine core with axial ligands that are key to its function [1].

  • Synthesis of Analogues: Recent research focuses on developing improved analogs. SiPc-1 was developed by constructing the linker with click chemistry and switching its position on the benzene ring to reduce steric repulsion, simplifying synthesis [2]. Another novel dye, WB692-CB2, is the first silicon phthalocyanine that can be directly conjugated to engineered cysteines via a maleimide linker, allowing for more homogeneous antibody conjugates [3].
  • Conjugation Strategies: The standard version of this compound is typically available as an N-hydroxysuccinimide (NHS) ester.
    • NHS Ester Reaction: This form reacts selectively with primary amines (e.g., lysine residues) on proteins under mild alkaline conditions (pH 8.0–9.0) [1]. A typical protocol involves preparing a dye stock in anhydrous DMSO and incubating it with the antibody in phosphate-buffered saline. The conjugate is then purified using size-exclusion chromatography or dialysis [1].
    • Maleimide Chemistry (for novel analogs): As seen with WB692-CB2, maleimide groups allow for site-specific conjugation to free sulfhydryl (-SH) groups on cysteine residues. This requires a buffer at pH 7.0–7.5 and often prior reduction of disulfide bonds [3].

Mechanism of Action in Photoimmunotherapy

In NIR-PIT, an antibody-IRDye 700DX conjugate binds to specific antigens on the target cell surface. Upon irradiation with NIR light, it triggers a highly specific cytotoxic response [4]. The following diagram illustrates the core mechanism of NIR-PIT leading to immunogenic cell death.

g Start Antibody-IR700 Conjugate Step1 1. Binds to Cell Surface Antigen Start->Step1 Step2 2. NIR Light Irradiation Step1->Step2 Step3 3. Axial Ligand Cleavage Step2->Step3 Step4 4. Hydrophobic Aggregation on Cell Membrane Step3->Step4 Step5 5. Loss of Membrane Integrity (Physical Stress) Step4->Step5 Step6 6. Rapid Necrotic Cell Death (Immunogenic Cell Death) Step5->Step6 Step7 7. Release of DAMPs and Tumor Antigens Step6->Step7 Step8 8. Activation of Dendritic Cells and Cytotoxic T Lymphocytes Step7->Step8

The mechanism involves two potential photochemical pathways [4] [5]:

  • Anion Radical Formation and Aggregation: The primary mechanism involves a photochemical reaction where the hydrophilic axial ligands are cleaved from the IR700 core. This leads to the formation of hydrophobic dye complexes that aggregate on the cell membrane, causing physical damage and a loss of membrane integrity. This process rapidly leads to necrotic, immunogenic cell death [4].
  • Singlet Oxygen Production: The dye can also generate reactive oxygen species (ROS), including singlet oxygen, upon light activation. However, studies on red-shifted analogs like KA800 suggest that cytotoxicity relying mainly on singlet oxygen may be less effective in vivo due to quenching by antioxidants [5].

Experimental Protocols and Performance

When using this compound in research, specific protocols and considerations are essential for success.

  • In Vitro NIR-PIT Protocol: A typical experiment involves treating target cells with the antibody-IR700 conjugate, washing to remove unbound conjugate, and then irradiating with NIR light (690 nm wavelength). Post-irradiation, cell viability is assessed using assays like MTT or flow cytometry. Studies on ATL patient cells using an anti-CD25 antibody conjugated to the SiPc-1 analog showed selective toxicity upon photoirradiation [2].
  • Performance as a Control Agent: In paired-agent imaging for fluorescence-guided surgery, this compound was evaluated as an untargeted control. One study found that while it performed well, IRDye 680LT demonstrated superior signal linearity and more closely matched the pharmacokinetics of the targeted agent ABY-029 in negative tissues [6].
  • Considerations for In Vivo Use: The dye itself is considered to have low systemic toxicity, and its hydrophilic nature promotes urinary excretion [4]. A critical factor for effective NIR-PIT in vivo is ensuring the dye's cytotoxic mechanism (primarily membrane disruption via aggregation) is dominant over mechanisms that rely on singlet oxygen [5].

Research Context and Comparison with Other Dyes

This compound is a benchmark, but research is actively developing next-generation dyes.

Dye Name Key Feature Conjugation Chemistry Notable Finding
This compound Benchmark for NIR-PIT NHS ester (lysines) Approved for clinical NIR-PIT in Japan (2020) [2].
SiPc-1 IR700 analog; reduced steric hindrance Click chemistry Showed selective toxicity in HTLV-1-infected leukemic cells [2].
WB692-CB2 First maleimide-functionalized phthalocyanine Maleimide (cysteines) Induces pyroptosis; allows site-specific, homogeneous conjugation [3].
KA800 Red-shifted absorption (+84 nm vs. IR700) NHS ester Lower in vivo efficacy as it relies more on singlet oxygen [5].

The field of NIR-PIT is rapidly advancing, with ongoing research focused on improving dye properties. Key directions include developing red-shifted dyes for deeper tissue penetration, site-specific conjugation methods for more homogeneous drug products, and elucidating different cell death pathways like pyroptosis to enhance anti-tumor immune responses [2] [3] [5].

References

IRDye 700DX excitation and emission spectra

Author: Smolecule Technical Support Team. Date: February 2026

Spectral Properties & Characteristics

IRDye 700DX is a near-infrared (NIR) phthalocyanine dye. Its key spectral data is as follows:

Parameter Value
Excitation Peak (λ_ex) 689 nm [1]
Emission Peak (λ_em) 699 nm [1]
Fluorescence Quantum Yield 0.12 ± 0.02 (in aqueous solution, unbound) [2]
Recommended Activation Wavelength 690 nm [3] [4] [5]

The dye exhibits extremely high photostability and fluorescence intensity [6]. Its structure includes siloxane chains that confer excellent water solubility and prevent aggregation in high ionic strength buffers, which is vital for biological applications [6] [3].

Biological Applications & Experimental Overview

The defined spectral properties make this compound particularly valuable in biotechnology and medicine, primarily functioning as a photosensitizer [6] [3] [4]. The general workflow for its use in Photoimmunotherapy (PIT), a targeted cancer treatment, is illustrated below.

G Start Start: Prepare Antibody-IR700 Conjugate A Conjugate monoclonal antibody with IR700 NHS ester Start->A B Administer conjugate to target cells (e.g., cancer cells) A->B C Conjugate binds to specific antigens on cell membrane B->C D Apply NIR light illumination (690 nm) C->D E Production of reactive oxygen species (ROS) D->E F Necrotic cell death E->F

Protocol: Conjugating this compound to a Monoclonal Antibody

This protocol, adapted from a bio-protocol resource, outlines the key steps for dye conjugation [7].

Key Materials:

  • Target Protein: Monoclonal Antibody (JAM-A mAb or normal IgG)
  • Dye: this compound NHS Ester
  • Purification Column: Zeba spin desalting columns
  • Buffer: 0.1 mol/L K₂HPO₄ (pH 8.5)

Procedure:

  • Buffer Exchange: Remove preservatives from the antibody solution by exchanging the buffer into 1X PBS using a desalting column [7].
  • Conjugation Reaction:
    • Incubate the antibody (0.2 mg/mL) with this compound NHS ester (5.0 mg/mL) in the K₂HPO₄ buffer.
    • Conditions: Room temperature for 2 hours [7].
  • Purification: Remove unreacted dye by passing the mixture through a Zeba spin desalting column [7].
  • Characterization:
    • Determine protein concentration by measuring absorbance at 280 nm.
    • Determine IR700 concentration by measuring absorbance at 689 nm.
    • Calculate the average number of fluorophore molecules conjugated per antibody molecule (Degree of Labeling) using the two absorbance values [7].
Protocol: In Vitro Photodynamic Therapy (PDT) with this compound-Loaded Liposomes

This protocol is derived from a study targeting macrophages for arthritis treatment [3].

Key Materials:

  • Photosensitizer Formulation: this compound-loaded liposomes
  • Light Source: Near-infrared LED with peak emission at 690 nm (±10 nm)

Procedure:

  • Cell Treatment:
    • Seed RAW 264.7 cells in a 24-well plate (150,000 cells/well) and grow overnight.
    • Replace medium with binding buffer containing liposomes with or without this compound.
    • Conditions: Incubate at 37°C for 24 hours, then wash with buffer [3].
  • Light Activation:
    • Irradiate cells using the 690 nm LED at a defined radiant exposure (e.g., between 0 and 50 J/cm²). The cited study used a power output of 490 mW [3].
  • Viability Assessment:
    • Measure cell viability 4 hours post-irradiation using a luminescent cell viability assay (e.g., CellTiter-Glo) to quantify ATP content [3].

Important Technical Considerations

  • Quenching in FRET Assays: this compound is effectively quenched by the broad-range quencher IRDye QC-1, making it suitable for Förster Resonance Energy Transfer (FRET) assays to study biomolecular interactions [8].
  • Quantum Yield Modulation: The fluorescence quantum yield of this compound can change significantly in different biological environments, such as upon binding to serum proteins [2]. This should be accounted for in quantitative experiments.

References

IRDye 700DX bioconjugation chemistry with NHS ester

Author: Smolecule Technical Support Team. Date: February 2026

IRDye 700DX NHS Ester: Core Properties

This compound NHS ester is a near-infrared (NIR) phthalocyanine dye designed for covalent conjugation to biomolecules [1]. The table below summarizes its fundamental technical data:

Property Description
Chemical Name This compound NHS ester [1]
Synonyms IR700, this compound [1]
CAS Number 916821-46-0 [1]
Molecular Formula C₇₄H₉₆N₁₂Na₄O₂₇S₆Si₃ [1] [2] [3]
Molecular Weight 1954.22 g/mol [1] [2] [3]
Emission Near-Infrared (NIR) [1]
Excitation Peak ~690 nm [4] [5]
Key Features High photostability, high fluorescence intensity, excellent water solubility, large extinction coefficient, high fluorescence quantum yield, does not aggregate in high ionic strength buffers [1]

Conjugation Protocol and Characterization

The conjugation of this compound to a monoclonal antibody (mAb) like panitumumab is a well-established procedure [2] [3]. The following diagram and table outline the workflow and detailed methodology.

G Antibody Antibody Step1 Incubation in Na₂HPO₄ buffer (pH 8.5) 1-2 hours at Room Temp Antibody->Step1 Dye Dye Dye->Step1 Step2 Purification Sephadex G50 column (e.g., PD-10) Step1->Step2 Step3 Characterization Absorbance at 595 nm & 700 nm Step2->Step3 Conjugate Final mAb-IR700 Conjugate Step3->Conjugate

Bioconjugation workflow for this compound NHS ester

Step Parameter Typical Protocol Details
Reaction mAb (Panitumumab) 1.0 mg (6.8 nmol) [2] [3]
IR700 NHS Ester 66.8 μg (34.2 nmol, 5 mM in DMSO) [2]
Molar Ratio (mAb:IR700) ~1:4.5 - 1:5 [2] [3]
Buffer 0.1 M Na₂HPO₄, pH 8.5 [2] [3]
Conditions Room temperature for 1-2 hours [2] [3]
Purification Method Size-exclusion chromatography (Sephadex G50 column, PD-10) [2] [3]
Characterization Protein Concentration Coomassie Plus assay (Absorbance at 595 nm) [2] [3]
Dye Concentration Absorbance measurement of IR700 [2] [3]
Conjugation Ratio ~4 IR700 molecules per antibody [2]

Mechanism of Action in Photoimmunotherapy (PIT)

When the mAb-IR700 conjugate binds to its target on a cancer cell (e.g., EGFR) and is exposed to 690 nm NIR light, it induces rapid and highly specific necrotic cell death [4] [5]. The process is oxygen-dependent and involves reactive oxygen species (ROS) generation [3].

G P1 1. mAb-IR700 conjugate binds to target antigen (e.g., EGFR) P2 2. NIR Light Illumination (~690 nm) P1->P2 P3 3. Photochemical Reaction • Singlet Oxygen (¹O₂) generation • Reactive Oxygen Species (ROS) P2->P3 P4 4. Rapid Necrotic Cell Death • Cell membrane damage • Swelling & rupture P3->P4

Photoimmunotherapy (PIT) mechanism of mAb-IR700 conjugate

Research Applications and Performance

This compound PIT has demonstrated efficacy across various cancer types and targeting agents. The relationship between conjugate and light dose is critical for effective treatment [2].

Application / Model Target / Antibody Key Findings / Dosing Relationship
In Vitro Cytotoxicity (MDA-MB-468luc cells) [2] EGFR / Panitumumab-IR700 Cytotoxicity depended on both light dose and conjugate concentration; effects were equivalent when the product of the two was constant [2].
In Vivo Efficacy (MDA-MB-468luc orthotopic model) [2] EGFR / Panitumumab-IR700 A similar conjugate/light dose relationship was observed in vivo, confirming the product is a constant for efficacy [2].
Oxygen Dependence (A431 cells & in vivo) [3] EGFR / Panitumumab-IR700 Singlet oxygen scavengers and hypoxia abrogated cytotoxicity, confirming a central role for oxygen-derived species [3].
Novel Target Feasibility (Various cell lines) [4] Glypican-1 (GPC-1) / Miltuximab-IR700 Effective and specific cell killing was demonstrated, dependent on GPC-1 expression levels [4].
Targeted PCI (Pharmaceutical delivery) [6] αvβ3 integrin / cRGD-polymer-IR700 Efficient "photochemical internalization" of nucleic acids was achieved, critically affected by the delivery system design [6].

Conclusion and Key Insights

This compound NHS ester is a versatile and effective tool for bioconjugation, enabling highly targeted cancer therapies like PIT. Its key advantages include:

  • High Specificity: Combines the targeting ability of mAbs with the localized activation by light [4] [5].
  • Potent Efficacy: Induces rapid, necrotic cell death in target cells while sparing surrounding healthy tissue [2] [5].
  • Oxygen-Dependent Mechanism: Relies on ROS generation, similar to traditional photodynamic therapy [3].
  • Dosing Flexibility: Efficacy can be achieved with different combinations of conjugate and light doses, as their product is a constant [2].

References

IRDye 700DX photophysical characteristics

Author: Smolecule Technical Support Team. Date: February 2026

Core Photophysical Properties

IRDye 700DX is a near-infrared (NIR) phthalocyanine dye known for its high photostability and fluorescence intensity [1]. The table below summarizes its key characteristics:

Property Value / Description Reference
Excitation Peak 689 nm [2]
Emission Peak 699 nm [2] [3]
Molar Absorption Coefficient (ε) 165,000 M⁻¹cm⁻¹ [3]
Relative Quantum Efficiency 0.44 ± 0.06 (relative to dye group) [3]
Estimated Brightness (at 695 nm) 0.61 ± 0.08 × 10⁵ M⁻¹cm⁻¹ [3]
Molecular Weight 1954.22 g/mol [1]
Chemical Formula C₇₄H₉₆N₁₂Na₄O₂₇S₆Si₃ [1]
Photosensitizer Type Highly flexible, used in Near-Infrared Photoimmunotherapy (NIR-PIT) [1] [4]
Water Solubility Excellent, does not aggregate in high ionic strength buffers [1]

Single-Molecule Imaging Performance

A comparative study evaluated this compound against other NIR dyes like Alexa 700 for single-molecule imaging, highlighting its advantages for low-background cellular studies [5] [3].

Performance Metric This compound Alexa 700 (for comparison)
Mean Photons per Single Molecule Superior to Alexa 700 57 ± 0.5
Apparent Photobleaching Time Constant More photostable 2.2 ± 0.1 s
Mean Emission Period ("On-time") 1.4 seconds < 1 second
Duty Cycle Higher 0.62

This data shows that this compound is more photostable than Alexa 700 and emits fluorescence for longer periods, which is a critical advantage for tracking single molecules over time [5] [3].

Experimental Protocol for Single-Molecule Imaging in Cells

The following workflow, based on published methodology, details how this compound can be used for single-molecule imaging in MCF-7 cells (a breast cancer cell line) [1].

Key Steps Explained
  • Dye Conjugation: this compound is typically supplied as an NHS ester, which readily binds to amine groups on proteins like transferrin or antibodies [1] [6].
  • Sample Preparation: Immobilizing the dye conjugate on a prepared glass dish allows for the characterization of single-molecule properties without cellular interference [1].
  • Cell Labeling: Using a targeting molecule like transferrin ensures the dye is delivered to specific cellular pathways (e.g., receptor-mediated endocytosis) [1].
  • Imaging: Imaging is performed using 695 nm excitation, which corresponds to the dye's absorption peak, and emission is collected around 700 nm [1]. The use of NIR light significantly reduces cellular autofluorescence compared to visible light, leading to a higher signal-to-background ratio [5].

Application in Biomedical Research

The combination of its NIR fluorescence and ability to conjugate to targeting molecules makes this compound a powerful tool in biotechnology and pre-clinical research.

  • Apoptosis Detection: Researchers have conjugated this compound to Annexin V to create a molecular imaging probe (NIR700-Annexin V) for non-invasive detection of programmed cell death in tumor models, useful for monitoring cancer treatment response [6].
  • Mechanism of Action: In Near-Infrared Photoimmunotherapy (NIR-PIT), an antibody-IRDye 700DX conjugate (like IR700) is targeted to cancer cells. Upon irradiation with NIR light (around 690 nm), the dye induces a photophysical reaction that leads to highly selective cancer cell destruction [4].

References

IRDye 700DX spectral absorption and fluorescence yield

Author: Smolecule Technical Support Team. Date: February 2026

Spectral & Fluorescence Properties of IRDye 700DX

This compound is a near-infrared (NIR) silicon-phthalocyanine dye known for its high photostability and fluorescence intensity. The table below summarizes its core spectral characteristics [1] [2] [3].

Property Value Conditions / Notes
Excitation Maximum (Absorption Max) 689 nm [2] Also reported as 680-685 nm in different solvents [3].
Emission Maximum 699 nm [2] Also reported as 705 nm in water [3].
Stokes Shift 10 nm [2] 20 nm reported in water [3].
Extinction Coefficient 170,000 M-1cm-1 [3] In methanol and water.
Molecular Weight 1954.22 g/mol [1] [4] Formula: C74H96N12Na4O27S6Si3 [1] [4].
Fluorescence Quantum Yield 0.12 ± 0.02 (unbound in aqueous solution) [4] Can be significantly modulated by interactions with serum proteins [4].

Experimental Protocols and Applications

This compound is versatile and can be used in various experimental contexts, from protein conjugation to fixed-cell labeling.

Protein Conjugation via NHS Ester

The NHS ester form of this compound reacts with primary amines (e.g., on lysine residues) on proteins. Below is a generalized protocol for conjugating the dye to an antibody like Panitumumab [4] [5].

G A Prepare this compound NHS Ester C Mix and Conjugate A->C B Prepare Antibody Solution B->C D Purify Conjugate C->D E Analyze and Use D->E

General workflow for NHS ester-based protein conjugation.

  • Step 1: Prepare Dye Stock: Dissolve this compound NHS ester in anhydrous DMSO to prepare a stock solution (e.g., 1 mg/mL) [6] [4].
  • Step 2: Prepare Antibody: Dialyze the antibody (e.g., Panitumumab) into a conjugation buffer (e.g., PBS, pH 8.5) to ensure the presence of free primary amines [4].
  • Step 3: Conjugation Reaction: Add the dye stock solution to the antibody solution. The molar ratio of dye-to-antibody is typically optimized between 5:1 and 20:1. Incubate the mixture for several hours at room temperature [4].
  • Step 4: Purification: Remove unreacted dye from the conjugate using a size-exclusion chromatography column (e.g., PD-10 desalting column) or dialysis [7] [4].
  • Step 5: Characterization: Confirm the conjugation success by measuring the absorbance at 689 nm and using standard protein concentration assays to determine the dye-to-protein ratio [4].
Fixed-Cell Labeling for Normalization

This compound NHS ester can covalently label cellular proteins in fixed and permeabilized cells for assays like In-Cell Western, providing a method to normalize for cell number [6].

G A Fix and Permeabilize Cells B Prepare Dye Working Solution A->B C Incubate Cells with Dye B->C D Wash and Image C->D

Key steps for labeling fixed cells with this compound NHS ester.

  • Cell Fixation and Permeabilization: Culture and treat cells in a 96-well microplate. Fix with 3.7% formaldehyde in PBS for 20 minutes at room temperature. Permeabilize cells by washing five times with PBS containing 0.1% Triton X-100 [6].
  • Dye Solution Preparation: Prepare a highly diluted working solution of this compound NHS ester (e.g., 0.02–0.1 μg/mL) in PBS [6].
  • Labeling: Add the dye solution to the fixed and permeabilized cells. Incubate for 30 minutes at room temperature, protected from light [6].
  • Washing and Imaging: Wash the cells 3-5 times with PBS to remove unreacted dye. The cells are now ready for fluorescence imaging on systems like the LI-COR Odyssey. This method offers a wide linear detection range from approximately 200 to 200,000 cells per well [6].

Research Applications and Context

  • Primary Use in Photoimmunotherapy (PIT): When conjugated to a tumor-targeting antibody (like Panitumumab or Miltuximab) and illuminated with 690 nm light, this compound acts as a potent photosensitizer. It generates reactive oxygen species, leading to rapid, selective necrotic cell death in cancer cells [4] [5].
  • Paired-Agent Imaging (PAI): this compound has been investigated as a non-targeted control agent to help correct for non-specific uptake and tissue optical properties. However, one study found that IRDye 680LT demonstrated more closely matched pharmacokinetics with the targeted agent ABY-029 and superior performance in PAI [7].
  • Considerations for Use: The fluorescence quantum yield of this compound is highly dependent on its molecular environment. Be aware that its signal can be significantly influenced by interactions with serum proteins, which can alter its brightness in biological experiments [4].

References

IRDye 700DX photoimmunotherapy NIR-PIT protocol

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: IRDye 700DX in NIR-PIT

Near-Infrared Photoimmunotherapy (NIR-PIT) is a targeted cancer treatment that uses a conjugate of a monoclonal antibody and the photosensitizer this compound (IR700) [1] [2]. Upon exposure to near-infrared light (690 nm), the conjugate induces rapid, immunogenic cell death in targeted cancer cells, sparing surrounding healthy tissue [2].

The core mechanism involves the light-induced release of axial ligands from the IR700 molecule. This release makes the conjugate hydrophobic, causing it to aggregate on the cell membrane. This aggregation disrupts the membrane's integrity, leading to rapid water influx, cell swelling, and rupture—a form of necrotic, immunogenic cell death [1] [2]. This process also triggers a robust host anti-tumor immune response, which can be enhanced by combining NIR-PIT with immune checkpoint inhibitors [2] [3].

Protocol: Antibody-IR700 Conjugation and Purification

This protocol describes the synthesis and purification of the antibody-photo-absorber conjugate (APC), based on established methods from recent literature [4] [5].

  • Materials:

    • Monoclonal Antibody (e.g., anti-GD2 clone 3F8, anti-PD-L1, or cetuximab) [4] [5].
    • This compound NHS Ester (LI-COR Biosciences).
    • Phosphate-Buffered Saline (PBS), pH 7.0-8.5.
    • Purification columns (e.g., size-exclusion chromatography columns).
    • Spectrophotometer.
  • Procedure:

    • Preparation: Dissolve 1 mg of the monoclonal antibody in 1 mL of PBS [5]. For the IR700 dye, prepare a stock solution in PBS according to the manufacturer's instructions.
    • Conjugation: Add the IR700 NHS ester solution to the antibody solution at a predetermined molar ratio. This ratio should be optimized; for example, a study using the anti-GD2 antibody used a specific ratio of IR700 to antibody to create the effective conjugate [4].
    • Reaction: Incubate the mixture for a specified period (e.g., 2 hours) at room temperature, protected from light.
    • Purification: Purify the reaction mixture using a size-exclusion chromatography column to remove unreacted dye. Elute with PBS.
    • Characterization:
      • Determine the concentration of the antibody in the conjugate using a spectrophotometer.
      • Calculate the Degree of Labeling (DoL) – the average number of IR700 molecules per antibody molecule – by measuring the absorbance at 280 nm (protein) and 689 nm (IR700) [2]. A DoL between 2 and 4 is often targeted.
    • Storage: Store the purified conjugate at 4°C, protected from light.

Experimental Workflow for NIR-PIT

The following diagram illustrates the logical flow and key components of a NIR-PIT experiment, from preparation to assessment.

G cluster_prep 1. Conjugate Preparation cluster_assay 2. Experimental Setup & Treatment cluster_analysis 3. Outcome Assessment start Start NIR-PIT Experiment prep1 prep1 start->prep1 Select Select Targeting Targeting Antibody Antibody , fillcolor= , fillcolor= prep2 Conjugate with IR700 Dye prep3 Purify & Characterize APC prep2->prep3 assay1 In Vitro: Incubate APC with Cells prep3->assay1 assay2 In Vivo: Administer APC to Model prep3->assay2 prep1->prep2 assay3 Apply NIR Light Irradiation assay1->assay3 assay2->assay3 analysis1 Immediate Cell Death Assays assay3->analysis1 analysis2 Long-term Tumor Growth analysis1->analysis2 analysis3 Immune Response Analysis analysis2->analysis3

In Vitro & In Vivo Validation Protocols

The table below summarizes key parameters and methods for validating NIR-PIT efficacy in preclinical models.

Parameter In Vitro Methods In Vivo Models & Methods

| Cell Death & Viability | • Flow Cytometry with EthD-1 (ethidium homodimer-1) or PI staining to quantify dead cells [4]. • Microscopy to observe morphological changes (swelling, bleb formation) [4] [1]. | • Tumor Volume Measurement with calipers to track growth inhibition [4]. • Histological Analysis of excised tumor tissue to observe destruction [4]. | | Mechanistic Studies | • Use of SOS/ROS scavengers (e.g., NaN₃, Trolox) to investigate mechanism [1]. | • Longitudinal Fluorescence Imaging to monitor APC distribution and SUPR effect [2]. | | Immune Activation | • Co-culture with Dendritic Cells (DCs) to assess DC maturation markers (CD80, CD86, CD40) [1]. | • Analysis of tumor-infiltrating CD8+ T cells post-treatment [2]. • Combination studies with anti-PD-1/PD-L1 checkpoint inhibitors [2] [5]. | | Model Systems | Human neuroblastoma (SK-N-SH), osteosarcoma (NOS-10, MG-63) cells [4]. | Mouse xenograft models (e.g., head and neck cancer FaDu cells, syngeneic ovarian cancer ID8-Defb29-VEGF model) [6] [5]. |

Critical Parameters for Success

  • Light Dosage: The efficacy is highly dependent on the light parameters [2]. A clinical phase IIa study for head and neck cancer used non-thermal red light applied 24 hours post-infusion, either by surface illumination for superficial tumors or interstitial illumination via fiber optic diffusers for deep-seated tumors [5].
  • Target Antigen Selection: The target must be a cell surface receptor or antigen highly expressed on cancer cells. The table below lists a non-exhaustive list of targets validated in recent research [2].
  • Combination Therapy: The immunogenic cell death induced by NIR-PIT creates a favorable environment for combination therapy. Preclinical data strongly supports combining it with immune checkpoint inhibitors to enhance systemic anti-tumor immunity [2] [3] [5].

Targets for NIR-PIT and Clinical Relevance

Various molecular targets have been successfully investigated for NIR-PIT across different cancer types [2].

Target Molecule IR700 Carrier Cancer Type Key Finding/Context
GD2 Anti-GD2 antibody (3F8) Neuroblastoma, Osteosarcoma Preclinical study showed effective tumor growth inhibition in mice [4].
PD-L1 Anti-PD-L1 antibody Ovarian Cancer Targets both cancer cells and tumor-associated macrophages (TAMs) in syngeneic models [5].
CD44 Anti-CD44 antibody Triple-Negative Breast Cancer, Oral Squamous Cell Carcinoma Shown to be effective in vitro and in vivo (orthotopic models) [2].
CD20 Rituximab B-cell Lymphoma Demonstrated efficacy in preclinical models [2].
Cadherin-17 ARB102 antibody Pancreatic Cancer Effective in subcutaneous and in vivo models [2].
EGFR Cetuximab (C225) Head and Neck Squamous Cell Carcinoma (HNSCC) Basis for the clinical conjugate ASP-1929; approved in Japan for recurrent HNSCC [3] [5].

Clinical Translation and Safety

NIR-PIT has moved from preclinical research to clinical application. A phase I/II clinical trial using the anti-EGFR antibody cetuximab conjugated to IR700 (RM-1929) for recurrent head and neck cancer demonstrated safety and an objective response rate of 43.3% (unconfirmed) [5]. Based on this progress:

  • A global phase III clinical trial (NCT03769506) is ongoing [5].
  • NIR-PIT was approved for clinical use in Japan in 2020 for recurrent head and neck cancers [5].
  • An open-label study combining ASP-1929 PIT with anti-PD1 therapy (NCT04305795) for EGFR-expressing advanced solid tumors is also underway [5].

The therapy is generally well-tolerated. Serious adverse events are typically localized and include tumor pain, hemorrhage, and swelling at the treatment site. No long-term photosensitivity has been reported, as IR700 is excreted in urine [2] [5].

Important Note for Researchers

The protocols and data presented are synthesized from published preclinical and clinical literature. For laboratory implementation, you must optimize critical parameters such as antibody-IR700 conjugation ratio, APC dosage, and light irradiation settings (wavelength, power density, and exposure time) for your specific experimental systems.

References

Comprehensive Application Notes and Protocols: IRDye 700DX Conjugation to Monoclonal Antibodies for Cancer Research and Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to IRDye 700DX and Its Applications in Cancer Research

This compound NHS ester is a silica-phthalocyanine-derived photoabsorber that has emerged as a critical component in both cancer imaging and therapy. This near-infrared (NIR) dye demonstrates peak absorption at approximately 689 nm and emission at 700 nm, making it ideal for deep-tissue imaging applications due to reduced autofluorescence and superior light penetration in biological tissues. The dye contains N-hydroxysuccinimide (NHS) ester functional groups that enable efficient conjugation to primary amines (lysine residues) on monoclonal antibodies (mAbs), forming stable amide bonds. Beyond its imaging capabilities, this compound serves as the photoactive component in Near-Infrared Photoimmunotherapy (NIR-PIT), a novel cancer treatment that induces rapid, selective necrosis in target cells upon exposure to 690 nm NIR light [1].

The photophysical mechanism of this compound involves a unique process where exposure to NIR light triggers a photochemical reaction that converts the hydrophilic silanol groups of the dye to hydrophobic species. This change initiates aggregation of the antibody-IR700 conjugates, leading to physical damage to the cellular membrane and ultimately necrotic cell death [1]. This dual functionality as both an imaging agent and therapeutic effector makes this compound particularly valuable for cancer theranostics, combining diagnostic capability and therapeutic intervention in a single platform.

This compound Conjugation Protocol

Materials and Equipment
  • Monoclonal antibody (e.g., trastuzumab, cetuximab) at ≥1 mg/mL in amine-free buffer
  • This compound NHS ester (LI-COR Biosciences, Cat. No. 929-70010)
  • Conjugation buffer: 50 mM Sodium Borate, 50 mM NaCl, pH 8.5 (alternative: 0.1 M Sodium Bicarbonate, pH 8.3)
  • Purification system: PD-10 desalting columns (Cytiva) or 30 kDa molecular weight cut-off (MWCO) centrifugal filters
  • High-performance liquid chromatography (HPLC) system with size-exclusion column (optional)
  • Spectrophotometer capable of measuring absorbance at 280 nm and 689 nm
Step-by-Step Conjugation Methodology
  • Antibody Preparation:

    • Transfer 1-2 mg of monoclonal antibody to a low-protein-binding microcentrifuge tube.
    • Exchange antibody into conjugation buffer using desalting columns or dialysis. Critical: Ensure the buffer does not contain primary amines (e.g., Tris, glycine, azide) that would compete with the conjugation reaction.
    • Determine antibody concentration using absorbance at 280 nm (extinction coefficient approximately 1.4 AU per 1 mg/mL for IgG).
  • Dye Solution Preparation:

    • Reconstitute this compound NHS ester to 10 mg/mL in anhydrous dimethyl sulfoxide (DMSO). Note: Use freshly opened DMSO and prepare immediately before use to prevent hydrolysis of the NHS ester.
    • Vortex for 30 seconds until completely dissolved.
  • Conjugation Reaction:

    • Add this compound NHS ester to the antibody solution at a 3-8:1 molar ratio (dye:antibody), depending on the desired degree of labeling (DOL).
    • Mix gently by pipetting; do not vortex to prevent antibody aggregation.
    • Incubate reaction in the dark with continuous gentle mixing for 2 hours at room temperature or overnight at 4°C.
  • Purification:

    • Remove unconjugated dye using PD-10 desalting columns pre-equilibrated with PBS or preferred storage buffer.
    • Alternatively, use centrifugal filtration devices (30-50 kDa MWCO) with 5-7 buffer exchanges.
    • Validate complete removal of free dye by monitoring the absorbance ratio A₆₈₉/A₂₈₀ in the flow-through.
Conjugation Workflow Visualization

G Start Start Conjugation Protocol AbPrep Antibody Preparation • Buffer exchange to amine-free buffer • Concentration measurement (A₂₈₀ nm) Start->AbPrep DyePrep Dye Solution Preparation • Reconstitute this compound NHS ester • Use anhydrous DMSO AbPrep->DyePrep Conjugation Conjugation Reaction • Mix antibody and dye (3-8:1 molar ratio) • Incubate 2h RT or overnight 4°C • Protect from light DyePrep->Conjugation Purification Purification • Remove unconjugated dye • PD-10 column or centrifugal filtration • Buffer exchange to PBS Conjugation->Purification QC Quality Control • Determine degree of labeling (DOL) • Assess purity and aggregation • Validate functionality Purification->QC Storage Storage • Aliquot and store at 4°C • Protect from light • Avoid freeze-thaw cycles QC->Storage

Quality Control and Characterization

Quantification and Degree of Labeling (DOL) Determination
  • Spectrophotometric Analysis:

    • Measure absorbance at 280 nm (protein) and 689 nm (this compound).
    • Apply correction factor for dye contribution at 280 nm: A₂₈₀(corrected) = A₂₈₀(total) - (A₆₈₉ × 0.04)
    • Calculate antibody concentration: [Antibody] (M) = A₂₈₀(corrected) / εᵦ, where εᵦ is the molar extinction coefficient of the antibody (typically 210,000 M⁻¹cm⁻¹ for IgG)
    • Calculate DOL: DOL = [A₆₈₉ / εᵦ] / [Antibody], where εᵦ for this compound is 165,000 M⁻¹cm⁻¹
  • SDS-PAGE Analysis:

    • Run reduced and non-reduced SDS-PAGE gels.
    • Visualize protein with Coomassie Blue staining.
    • Scan gels for IR700 fluorescence using a NIR imaging system (e.g., LI-COR Odyssey).
    • Confirm conjugation by comparing fluorescence with protein bands.
Characterization Methods and Specifications

Table 1: Quality Control Specifications for this compound-Antibody Conjugates

Parameter Target Specification Analytical Method
Degree of Labeling (DOL) 2.0-4.0 molecules per antibody UV-Vis spectrophotometry
Monomer Content >95% Size-exclusion HPLC
Endotoxin Level <1.0 EU/mg LAL assay
Immunoreactivity >85% relative to unconjugated antibody Cell-binding assay
Photoactivity NIR-induced cytotoxicity in target cells In vitro NIR-PIT assay

Research Applications and Experimental Protocols

In Vivo Imaging and Biodistribution Studies

Protocol for Near-Infrared Fluorescence Imaging:

  • Animal Preparation: Utilize tumor-bearing mouse models with target-positive and target-negative xenografts.
  • Dosing: Administer 1-2 nmol of this compound-conjugated antibody via tail vein injection.
  • Image Acquisition:
    • Acquire baseline images before injection.
    • Image at multiple time points (1, 6, 24, 48, 72 hours) using a NIR fluorescence imaging system.
    • Maintain consistent imaging parameters (exposure time, f/stop, field of view).
    • Use appropriate filters (685 nm excitation, 705 nm emission).
  • Image Analysis:
    • Quantify fluorescence intensity in regions of interest (tumor, muscle, liver, etc.).
    • Calculate target-to-background ratios.
    • Generate biodistribution plots.
Near-Infrared Photoimmunotherapy (NIR-PIT)

Protocol for In Vitro NIR-PIT:

  • Cell Preparation: Seed target antigen-positive cells in 96-well plates (10,000 cells/well).
  • Antibody Binding: Incubate with this compound-conjugated antibody (10 μg/mL) for 6 hours at 4°C to prevent internalization.
  • Washing: Remove unbound conjugate with PBS wash.
  • NIR Irradiation:
    • Expose cells to 690 nm NIR light at 4-50 J/cm² using a laser system.
    • Include controls: no antibody, antibody without NIR, NIR without antibody.
  • Viability Assessment:
    • Measure cell viability 24 hours post-irradiation using MTT or similar assay.
    • Quantify photo-bystander effects in mixed co-cultures with target-negative cells.

Table 2: Research Applications of this compound-Conjugated Antibodies

Application Key Findings References
NIR-PIT Induction of necrotic cell death in HER2+ cells; bystander effects in heterogeneous tumors [1]
Surgical Guidance Improved tumor margin delineation in head and neck cancer models [2]
Paired-agent Imaging Quantitative receptor availability assessment using targeted/untargeted agent pairs [3] [2]
Theranostics Combined imaging and therapy in a single agent [1] [4]

Troubleshooting and Optimization

Common Issues and Solutions

Table 3: Troubleshooting Guide for this compound Conjugation

Problem Potential Cause Solution
Low DOL NHS ester hydrolysis Use fresh DMSO, minimize air exposure
Antibody aggregation Excessive dye:antibody ratio Optimize ratio (3-4:1), add non-ionic detergent
High free dye in final product Incomplete purification Increase number of buffer exchanges, use larger MWCO filters
Reduced immunoreactivity Over-labeling or denaturation Lower DOL, optimize conjugation conditions
Poor photoactivity Dye degradation or improper conjugation Protect from light, verify DOL and dye functionality
Optimization Strategies
  • Dye:Antibody Ratio Optimization: Test ratios from 2:1 to 8:1 to balance DOL with immunoreactivity preservation.
  • Reaction Time and Temperature: Evaluate 2 hours at room temperature versus overnight at 4°C for specific antibodies.
  • Buffer Composition: Assess different pH levels (8.0-9.0) for conjugation efficiency while maintaining antibody stability.

Conclusion

The conjugation of this compound to monoclonal antibodies represents a powerful platform for both cancer imaging and therapy development. The protocols outlined in this document provide researchers with robust methods for producing high-quality antibody-dye conjugates with optimal characteristics for preclinical research and translational applications. The dual functionality of this compound as both an imaging agent and photosensitizer enables novel approaches in cancer theranostics, particularly through NIR-PIT, which addresses the challenge of heterogeneous antigen expression in solid tumors through cytotoxic bystander effects [1].

Future directions in this field include the development of multimodal conjugates that combine this compound with other functional moieties, optimization of conjugation site-specificity through antibody engineering, and clinical translation of NIR-PIT for various cancer indications. As the field advances, standardization of conjugation protocols and quality control parameters will be essential for ensuring reproducible results across laboratories and accelerating the development of these promising agents for cancer diagnosis and treatment.

References

IRDye 700DX & Paired-Agent Imaging Parameters

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Description & Role in PAI
Chemical Nature Carboxylate form (hydrophilic, untargeted control agent) [1].
Primary Function Untargeted "Control" Agent to account for nonspecific uptake, vascular perfusion, and tissue permeability [1] [2].
Targeted Agent Partner EGFR-targeted agent (e.g., ABY-029) [3] [1].
Administration Coadministered intravenously with the targeted agent at a trace dose [1].
Key Quantitative Output Binding Potential (BP), proportional to receptor concentration and affinity [3] [1] [2].

Quantitative Data from Preclinical PAI Studies

Study Model Targeted Agent & Dose IRDye 700DX Dose Key Findings
HNC Xenograft Mice [1] ABY-029 (0.15, 0.3, or 0.9 nmol) 2.5 nmol PAI-derived Receptor Availability (RA) was independent of ABY-029 dose and decreased after EGFR blocking, while fluorescence intensity alone did not [1].
Metastatic Breast Cancer Model [2] Cetuximab-IR700 (EGFR-targeted) Used as a fluorescent label on control antibody Validated the paired-agent principle for detecting microscopic disease (<200 cancer cells) in lymph nodes [2].

Detailed Experimental Protocol

This protocol is adapted from dynamic in vivo PAI studies for tracking receptor availability in head and neck cancer (HNC) xenograft models [1].

Agent Preparation
  • This compound Carboxylate: Dissolve the this compound NHS ester in phosphate-buffered saline (PBS, pH 8.5) and stir at room temperature for 5 hours to convert it to the carboxylate form. Subsequent dilutions should be made in PBS (pH 7.0) for administration [1].
  • Targeted Agent: The protocol utilizes ABY-029, an anti-EGFR Affibody molecule. Ensure it is prepared according to specific laboratory or manufacturer guidelines [3] [1].
  • Dosing: Co-inject a mixture of 2.5 nmol of this compound carboxylate with a trace dose of the targeted agent (e.g., 0.15-0.9 nmol of ABY-029) in a total volume of 200 μL PBS via intravenous injection [1].
Animal Model and Imaging
  • Model: Use athymic nude mice implanted with EGFR-positive tumor cells (e.g., FaDu HNC xenografts) [1].
  • Anesthesia: Anesthetize mice using an appropriate regimen like ketamine/xylazine (100:10 mg/kg) [3] or isoflurane [1].
  • Image Acquisition: Place the animal in a fluorescence scanner (e.g., an Odyssey CLx). Acquire fluorescence images in both the 700 nm channel (for this compound) and 800 nm channel (for the targeted agent, e.g., ABY-029) immediately after injection and continue at regular intervals (e.g., every minute) for up to 300 minutes to capture kinetic data [3] [1].
In Vivo Receptor Blocking (Optional)

To dynamically track changes in receptor availability, a blocking agent can be administered after a baseline imaging period.

  • After initial imaging (e.g., 300 min), administer a saturating dose of a non-fluorescent EGFR-targeted inhibitor (e.g., Z03115) or a ligand (e.g., human EGF) as a positive control. PBS can be used as a vehicle control [1].
  • Continue fluorescence imaging for an additional 60 minutes post-blocking to monitor the decrease in receptor availability [1].
Data and Image Analysis
  • Binding Potential (BP) Calculation: Generate BP maps using specialized software (e.g., MATLAB). The standard method involves calculating the pixel-by-pixel ratio of the targeted agent signal to the control agent (this compound) signal, often employing a simplified reference tissue model [3] [1]. The formula is derived as:

    This metric is proportional to the concentration of available receptors [2].

  • Tissue Alignment: For validation, excise and fix imaged tissues in formalin. Use histological landmarks and surgical ink to align fluorescence and BP maps with subsequent hematoxylin and eosin (H&E) and EGFR immunohistochemistry (IHC) slides [3].

Experimental Workflow

The following diagram illustrates the complete PAI procedure, from agent preparation to data analysis:

Start Start PAI Protocol Prep Agent Preparation Start->Prep Sub1 This compound carboxylate (Control Agent) Prep->Sub1 Sub2 Targeted Agent (e.g., ABY-029) Prep->Sub2 Inject Coadminister Agents via IV Injection Sub1->Inject Sub2->Inject Model Animal Model & Preparation Image Kinetic Fluorescence Imaging Model->Image Inject->Model Block Administer Blocking Agent (Dynamic RA Tracking) Image->Block Analyze Data Analysis & BP Mapping Image->Analyze Standard Protocol Block->Analyze Optional Step Align Tissue Processing & Histological Alignment Analyze->Align End Correlate BP with Receptor Expression Align->End

Critical Protocol Notes

  • Dose Independence: A key strength of this PAI protocol is that the calculated Binding Potential (BP) and Receptor Availability (RA) are independent of the administered dose of the targeted agent (ABY-029), as demonstrated across a 6-fold dose range. This simplifies dosing strategy and improves quantification robustness [1].
  • Kinetics over Intensity: Relying solely on the fluorescence intensity of the targeted agent can be misleading. The this compound control agent corrects for nonspecific uptake, enabling PAI to accurately track a decrease in RA after receptor blocking, which fluorescence intensity alone fails to show [1].
  • Clinical Translation: Using FDA-approved dyes like Indocyanine Green (ICG) as the control agent is a promising strategy for translating PAI into clinical practice, as their kinetics are well-understood and correlate well with antibody-based controls in lymph nodes [2].

Conclusion

The this compound PAI protocol provides a powerful, quantitative method for dynamically measuring in vivo receptor availability in oncology research. By accounting for nonspecific uptake, it offers a more accurate and dose-independent metric for assessing target engagement and drug effects, which is invaluable for drug development and optimizing molecular therapeutics.

References

Comprehensive Application Notes and Protocols: IRDye 700DX-Mediated Photodynamic Therapy for Macrophage Targeting

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Background

Macrophages play a pivotal role in the initiation and progression of various inflammatory diseases, including rheumatoid arthritis (RA), where they adapt a pro-inflammatory phenotype and contribute significantly to joint destruction through the secretion of cytokines and enzymes. The strategic targeting of macrophages represents a promising therapeutic approach for managing such conditions. Photodynamic therapy (PDT) has emerged as a highly selective treatment modality that combines three essential components: a photosensitizer, light of a specific wavelength, and tissue oxygen. When these elements are present, the photosensitizer can be activated to produce reactive oxygen species (ROS) that induce localized cell death. The development of IRDye 700DX (IR700) as a photosensitizer has significantly advanced targeted PDT applications due to its hydrophilic properties, high photostability, and strong near-infrared radiation absorption at approximately 689 nm, which offers superior tissue penetration compared to visible light.

The fundamental innovation in macrophage-targeted PDT lies in the delivery system rather than the photosensitizer itself. While this compound lacks inherent cellular specificity, this limitation can be overcome by conjugating it to carrier systems that exploit the natural phagocytic capability of macrophages. Research has demonstrated that liposomes are preferentially phagocytosed by macrophages, making them ideal vehicles for delivering therapeutic agents to these cells. This approach allows for precise spatial and temporal control of therapeutic activity, as the photosensitizer remains inert until activated by locally applied light, thereby minimizing off-target effects on non-illuminated tissues and reducing systemic side effects. This targeted strategy represents a significant advancement over previous macrophage-depletion methods that caused systemic reduction of macrophages in vital organs.

Table 1: Comparison of Macrophage Targeting Approaches for PDT

Targeting Approach Mechanism Advantages Limitations
Liposome-based Exploit phagocytic ability of macrophages High uptake by macrophages, tunable size Requires stable formulation
Antibody-conjugated Binds specific macrophage surface markers High specificity Higher cost, potential immunogenicity
Peptide-based Targets integrins or other receptors Potentially better tissue penetration Lower affinity than antibodies

Materials and Formulation Protocols

Liposome Preparation and this compound Loading

The preparation of this compound-loaded liposomes follows a meticulously optimized protocol that ensures consistent particle size, encapsulation efficiency, and photoreactivity. The film method represents the foundational approach for creating the base liposome structure, which can then be modified for specific targeting applications. For the standard preparation, researchers should combine dipalmitoyl phosphatidylcholine (DPPC), PEG-(2000)-distearoyl phosphatidylethanolamine (PEG-(2000)-DSPE), cholesterol, and DSPE-DTPA in a molar ratio of 1.85:0.15:1:0.15 in a mixed chloroform and methanol solution (10:1 v/v). The organic phase should be evaporated using a rotavapor followed by nitrogen flushing to remove any residual organic solvent. The resulting lipid film is then dispersed in phosphate-buffered saline (PBS) and sequentially extruded through polycarbonate filters with decreasing pore sizes (600, 200, and 100 nm) under nitrogen pressure using a high-pressure extruder. This process typically yields liposomes with a mean particle size of 120 nm and a polydispersity index (PDI) of 0.02, indicating a highly uniform population.

The loading of this compound into pre-formed liposomes employs a post-insertion technique that maximizes photosensitizer incorporation while maintaining liposome integrity. Firstly, micelles are prepared by mixing DSPE-NH2-PEG-2000 and DSPE-PEG-2000 in a 1:1 molar ratio, which enables covalent coupling of this compound NHS ester to the NH2 terminus of the PEG conjugates. These dye-loaded micelles are then incubated with the pre-formed liposomes at 60°C for 45-60 minutes to allow post-insertion of the PEG conjugates. Unbound this compound is removed from the solution using dialysis cassettes (20,000 MWCO) in PBS with 0.5% w/v Chelex. Quality control assessments should include measurement of the dye/protein ratio spectroscopically by determining absorbance at 280 nm and 689 nm, with typical dye/antibody ratios of approximately 2.2 being optimal for therapeutic efficacy.

Table 2: Formulation Components and Characterization Parameters

Component/Parameter Specification Purpose
DPPC 1.85 molar ratio Main phospholipid component
PEG-(2000)-DSPE 0.15 molar ratio Provides stealth properties
Cholesterol 1.0 molar ratio Membrane stability
DSPE-DTPA 0.15 molar ratio Chelator for radiolabeling
Particle Size 120 nm (target) Optimal for macrophage uptake
PDI <0.05 (target) Monodisperse distribution
IR700 Loading ~2.2 molecules per carrier Optimal phototoxicity
Preparation of Control Formulations

Appropriate control formulations are essential for validating the specificity of this compound-mediated photodynamic therapy. Researchers should prepare three types of control liposomes: (1) empty liposomes with identical composition but without this compound to assess the effects of lipid components and light exposure alone; (2) liposomes loaded with irrelevant proteins or peptides to evaluate targeting specificity; and (3) liposomes containing non-functionalized this compound to verify that the targeting moiety enhances cellular uptake. For blocking studies in validation experiments, excess unconjugated targeting molecules should be used to compete with targeted liposomes, demonstrating that observed effects result from specific binding rather than non-specific uptake.

The characterization of final formulations must include multiple quality control metrics. Dynamic light scattering should be used to verify particle size distribution and PDI, while fluorescence spectroscopy confirms the successful incorporation of this compound by comparing excitation/emission profiles with free dye. The concentration of liposomes and the dye loading efficiency should be determined spectrophotometrically, using the molar extinction coefficient of IR700 (165,000 M⁻¹ cm⁻¹ at 689 nm). Sterile filtration through 0.22 μm filters is recommended for in vivo applications, and formulations should be stored at 4°C protected from light until use, with stability typically maintained for several weeks when prepared under optimal conditions.

In Vitro Photodynamic Therapy Protocols

Cell Culture and Treatment Conditions

For in vitro assessment of macrophage-targeted PDT, the RAW 264.7 cell line (murine macrophage) serves as a standard model, though primary human macrophages or other macrophage cell lines can be substituted depending on research objectives. Cells should be cultured in Dulbecco's modified Eagle's medium (DMEM) with 4.5 g/L D-glucose and Glutamax, supplemented with 10% fetal calf serum (FCS), 100 IU/mL penicillin G, and 10 mg/mL streptomycin. For experimental procedures, seed cells into 24-well plates at a density of 150,000 cells/well and allow them to adhere overnight under standard culture conditions (37°C, 5% CO₂). Prior to treatment, replace the culture medium with binding buffer (medium with 0.1% bovine serum albumin) containing 4 μL/mL of this compound-loaded liposomes (approximately 200 μg dye/mL liposomes) or equivalent concentrations of control formulations. Incubate the cells with the liposomes for 24 hours at 37°C to allow for comprehensive cellular uptake, then wash twice with binding buffer to remove unbound liposomes.

The light irradiation parameters must be meticulously controlled to ensure reproducible results. Researchers should employ a near-infrared light-emitting diode (LED) system with peak emission at 690 nm (±10 nm), which corresponds to the excitation maximum of this compound. The LED device must be calibrated before each experiment using a power meter to ensure accurate dosimetry. For initial optimization experiments, a range of radiant exposures between 0-50 J/cm² is recommended, with 10-20 J/cm² typically proving effective for macrophage eradication. The power output should be maintained at approximately 17-50 mW/cm², with specific irradiation times calculated based on the desired total energy delivery (e.g., 10 minutes for 30 J/cm² at 50 mW/cm²). During irradiation, maintain cells in a small volume of serum-free medium to minimize light scattering, and immediately after irradiation, replace with complete medium and return cells to the incubator for the designated post-treatment period.

Viability Assessment and Validation

Cell viability analysis should be performed 4 hours post-irradiation using the CellTiter-Glo luminescent assay, which quantifies ATP content as a measure of metabolic activity. Prepare the assay according to manufacturer instructions and add equal volume of reagent to cell culture medium in each well. Following incubation at room temperature for 10 minutes, measure luminescence using a plate reader, expressing results as percentage viability compared to untreated control cells (designated as 100% viable). Complementary assessment methods including live/dead staining with fluorescein diacetate (FDA) and propidium iodide (PI) provide visual confirmation of cell death and allow for morphological evaluation of treatment effects, which typically include cellular swelling, membrane rupture, and nuclear condensation.

For comprehensive mechanistic validation, several additional assays are recommended. To confirm the production of reactive oxygen species—the primary mediators of photodynamic damage—utilize the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), which becomes fluorescent upon oxidation. To demonstrate the specificity of macrophage targeting, perform competitive inhibition experiments by pre-treating cells with excess unlabeled liposomes or free targeting ligands before applying this compound-loaded liposomes. Additionally, flow cytometric analysis of cellular uptake using the inherent fluorescence of this compound provides quantitative data on binding and internalization kinetics. These validation steps collectively ensure that observed phototoxic effects genuinely result from targeted PDT rather than non-specific mechanisms.

in_vitro_pdt_workflow start Seed RAW 264.7 cells (150,000 cells/well) incubate1 Overnight incubation (37°C, 5% CO₂) start->incubate1 add_liposomes Add IRDye700DX-liposomes (4 μL/mL in binding buffer) incubate1->add_liposomes incubate2 Incubate 24h (37°C) add_liposomes->incubate2 wash Wash with binding buffer (remove unbound liposomes) incubate2->wash irradiate NIR light irradiation (690 nm, 0-50 J/cm²) wash->irradiate incubate3 Post-treatment incubation (4 hours, 37°C) irradiate->incubate3 assess Assess viability (CellTiter-Glo ATP assay) incubate3->assess

Figure 1: Experimental workflow for in vitro photodynamic therapy assessment using macrophage cell lines

In Vivo Therapeutic Application

Disease Models and Dosing Regimens

For preclinical evaluation of macrophage-targeted PDT, the collagen-induced arthritis (CIA) model in DBA/1JRj mice represents a well-characterized system that recapitulates many features of human rheumatoid arthritis. Animals should be housed in conventional cages on a 12-hour day-night cycle with ad libitum access to standard chow. All procedures must be approved by the appropriate institutional animal care and use committee prior to initiation. To induce arthritis, administer two injections of bovine type II collagen emulsified in complete Freund's adjuvant according to established protocols, with the second booster injection given 21 days after the primary immunization. Monitor animals regularly for arthritis development using macroscopic scoring systems, and initiate treatment when arthritis scores reach predetermined levels, typically between 2-3 weeks after the booster immunization.

The administration of this compound-loaded liposomes should be performed via intravenous injection, with dosage optimized based on the specific formulation and disease severity. For standard liposomal preparations (120 nm diameter, dye concentration ~200 μg/mL), a dose of 40-80 mg/kg conjugated liposomes has demonstrated efficacy in prior studies. Following administration, allow 24-48 hours for biodistribution and accumulation in inflamed joints before light application. The biodistribution pattern can be confirmed using non-invasive fluorescence imaging, which should reveal preferential accumulation in arthritic joints compared to non-inflamed tissues. This targeted accumulation forms the basis for selective therapy, as the photosensitizer remains inactive until exposed to near-infrared light at the specific joint sites.

Light Application and Efficacy Assessment

The in vivo light application requires specialized equipment and careful parameter optimization. Use a LED light source with peak emission at 690 nm (±10 nm) and a power density of 17-50 mW/cm², calibrated before each treatment session with a optical power meter. For joint-specific irradiation in mice, a light dose of 30-100 J/cm² is typically effective, delivered over 10-30 minutes depending on the power setting. During the procedure, anesthetize animals according to institutional protocols and position the affected joint to ensure uniform light exposure. Shield surrounding tissues with light-blocking materials to minimize non-target effects. For comprehensive disease modification in polyarticular arthritis, multiple joints may be treated sequentially in the same session, with careful monitoring of animal vital signs throughout the procedure.

Therapeutic efficacy assessment should include both macroscopic and microscopic evaluation. Macroscopic arthritis scoring should be performed daily after treatment using standardized scales that evaluate swelling, erythema, and joint deformation. For histological analysis, harvest joint tissues at designated endpoints (typically 3-7 days post-PDT), process for sectioning, and stain with hematoxylin and eosin for general morphology, Safranin O for cartilage integrity, and immunohistochemical markers for macrophage presence (e.g., F4/80) and activation state. Comparison of treated versus control arthritic animals should demonstrate significant reduction in synovial hyperplasia, inflammatory infiltration, and cartilage erosion in the PDT group. Additionally, fluorescence imaging of harvested tissues can confirm the correlation between liposome accumulation, successful light application, and therapeutic outcome, validating the targeted nature of this approach.

in_vivo_therapeutic_workflow start CIA induction in DBA/1JRj mice monitor Monitor arthritis development start->monitor administer IV injection of IR700-liposomes monitor->administer distribute 24-48h biodistribution administer->distribute irradiate NIR light irradiation (690 nm, 30-100 J/cm²) distribute->irradiate evaluate Efficacy assessment irradiate->evaluate macroscore Macroscopic scoring evaluate->macroscore histology Histological analysis evaluate->histology imaging Fluorescence imaging evaluate->imaging

Figure 2: In vivo workflow for targeted photodynamic therapy in experimental arthritis models

Data Analysis and Safety Considerations

Statistical Analysis and Interpretation

Robust statistical analysis is essential for validating the efficacy of this compound-mediated photodynamic therapy. Researchers should design experiments with appropriate sample sizes based on power calculations, typically n ≥ 5 per group for in vivo studies. Data normality should be assessed using Shapiro-Wilk tests before selecting appropriate statistical methods. For comparisons between two groups, employ unpaired two-tailed Student's t-tests, while one-way ANOVA with post-hoc Tukey tests is appropriate for multiple group comparisons. For longitudinal in vivo data with repeated measurements, two-way ANOVA with appropriate post-hoc tests is recommended. Express all data as mean ± standard deviation or standard error of the mean as appropriate, with p < 0.05 considered statistically significant. Data visualization should include box plots showing distribution characteristics and line graphs for time-course experiments.

The interpretation of results should extend beyond simple viability metrics to encompass mechanistic insights. Successful macrophage-targeted PDT should demonstrate: (1) dose-dependent cytotoxicity specifically in cells treated with this compound-loaded liposomes and light exposure, but not with either component alone; (2) correlation between liposome uptake and phototoxic effect; (3) specificity evidenced by reduced killing in blocking experiments; and (4) in vivo, preferential accumulation in target tissues and significant reduction in disease severity parameters compared to all relevant controls. Researchers should also document morphological changes characteristic of PDT-induced cell death, which typically includes both apoptotic and necrotic features depending on the light dose and intracellular localization of the photosensitizer.

Safety Considerations and Protocol Optimization

Safety protocols must be rigorously implemented to ensure reliable results and personnel protection. For in vitro work, standard biosafety level 2 practices are appropriate when working with macrophage cell lines. When handling this compound and prepared liposomes, protect from light by using amber containers or working under subdued lighting conditions to prevent premature activation. For in vivo procedures, proper anesthesia monitoring and post-procedure care are essential, including providing supplemental warmth during recovery from anesthesia and administering analgesics as approved by animal care committees. Researchers operating LED light sources should wear appropriate eye protection, though the 690 nm wavelength used falls outside the high-energy visible light spectrum associated with retinal damage.

Optimization strategies should be employed when adapting these protocols to new experimental systems. For different disease models or macrophage subtypes, conduct preliminary biodistribution studies to determine optimal timing between liposome administration and light application. If phototoxicity is insufficient, consider increasing the number of this compound molecules per liposome or modifying the liposome surface with additional targeting ligands to enhance macrophage uptake. For deeper tissue applications, light parameters may need adjustment to account for tissue scattering and absorption—monte carlo simulations of light propagation can guide these modifications. Additionally, researchers should implement standardized reporting metrics including detailed characterization of liposome preparations, complete light parameters (wavelength, power density, total energy), and viability assessment methods to enable cross-study comparisons and protocol replication.

Conclusion

The protocols detailed in this document provide a comprehensive framework for implementing this compound-mediated photodynamic therapy specifically targeting macrophages in both in vitro and in vivo settings. The key advantage of this approach lies in its spatiotemporal selectivity, allowing for precise ablation of pathogenic macrophages in inflamed tissues while sparing these important immune cells in other locations. The liposomal delivery system exploits the natural phagocytic tendencies of macrophages, while the this compound photosensitizer offers favorable optical and photochemical properties for therapeutic applications. As demonstrated in the collagen-induced arthritis model, this strategy can significantly modulate disease progression without the systemic immunosuppressive effects associated with conventional macrophage-depleting therapies. Researchers implementing these protocols are positioned to advance this promising therapeutic strategy toward clinical application for inflammatory diseases and beyond.

Comprehensive Application Notes and Protocols: IRDye 700DX for In Vivo Imaging and Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to IRDye 700DX

This compound is a silicon-phthalocyanine derivative with unique photochemical properties that make it particularly valuable for both diagnostic imaging and therapeutic applications in preclinical research. This near-infrared dye exhibits an excitation maximum at 689 nm and an emission peak at 699 nm, positioning it in the optical window where tissue absorption and autofluorescence are minimal, thereby permitting enhanced photon penetration for deeper tissue imaging [1]. Unlike conventional fluorescent tags, this compound serves as a dual-function agent that can be utilized for precise molecular imaging and, when conjugated to target-specific antibodies and activated with near-infrared light, as an effective cancer therapy through Photoimmunotherapy (PIT) [2] [3].

The hydrophilic nature of this compound, imparted by its sulfonic acid groups, provides significant advantages for in vivo applications. This property prevents aggregation in physiological solutions, maintains antibody compatibility, and reduces nonspecific binding compared to hydrophobic photosensitizers [2]. Furthermore, this compound can be readily conjugated to targeting vectors such as antibodies, antibody fragments, or receptor-specific ligands through its NHS ester group, which reacts efficiently with primary amines on proteins to form stable amide bonds [3] [4]. These characteristics, combined with its favorable safety profile and rapid clearance from the body, establish this compound as a versatile theranostic agent in oncological research and drug development [2].

Photoimmunotherapy (PIT) Using this compound Conjugates

Principle and Mechanism

Photoimmunotherapy represents an innovative targeted cancer treatment that combines the specificity of antibody-mediated targeting with the localized activation of a photosensitizer. The fundamental mechanism involves this compound conjugated to a tumor-specific monoclonal antibody (such as panitumumab for EGFR or trastuzumab for HER2) that selectively binds to antigens on cancer cell membranes [2] [3]. Upon exposure to NIR light at 690 nm, the conjugate undergoes a photochemical transformation that leads to rapid and selective necrosis of the bound cells through a unique process that compromises cellular membrane integrity [2].

The phototoxicity of this compound in PIT involves two complementary mechanisms. The primary mechanism is physically mediated, where NIR light exposure cleaves the hydrophilic axial ligands of this compound, resulting in the formation of hydrophobic aggregates within the cell membrane. This structural alteration causes immediate physical stress on the membrane, leading to rapid influx of water, cell swelling, and rupture [2]. The secondary mechanism involves the generation of reactive oxygen species (ROS), particularly singlet oxygen, when the dye is excited by NIR light in the presence of molecular oxygen [5] [3]. This oxygen-dependent pathway contributes additional cytotoxic effects, especially under conditions of adequate tumor oxygenation. The combination of these mechanisms results in rapid necrotic cell death within minutes of light exposure, while sparing adjacent non-targeted cells [3].

Protocol: Agent Preparation and Characterization
2.2.1 Conjugation of Antibodies with this compound

Materials:

  • This compound NHS ester (LI-COR Biosciences)
  • Target-specific antibody (e.g., panitumumab for EGFR)
  • 0.1 mol/L sodium phosphate buffer (pH 8.5)
  • Sephadex G50 column (PD-10, GE Healthcare)
  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare antibody solution: Dilute the antibody to 1 mg (6.8 nmol) in 0.1 mol/L sodium phosphate buffer (pH 8.5) [3] [4].
  • Activate this compound: Dissolve this compound NHS ester in DMSO to prepare a 5 mmol/L stock solution [3].
  • Conjugation reaction: Incubate the antibody with this compound at a molar ratio of 1:5 (antibody:dye) for 2 hours at room temperature with gentle agitation [4].
  • Purify conjugate: Remove unreacted dye using a Sephadex G50 column equilibrated with phosphate-buffered saline (PBS).
  • Characterize conjugate: Determine protein concentration using Coomassie Plus Protein Assay and measure dye concentration by absorbance at 689 nm. Calculate the average number of dye molecules per antibody (typically 2-4) [3] [4].
  • Verify binding activity: Confirm immunoreactivity through flow cytometry or cell-binding assays compared to unmodified antibody [4].
2.2.2 In Vitro PIT Cytotoxicity Assay

Materials:

  • Target-positive cells (e.g., A431 for EGFR)
  • Panitumumab-IR700 conjugate
  • 96-well plates
  • NIR light source (690 ± 5 nm laser or LED)
  • Propidium iodide and annexin V staining reagents
  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell preparation: Seed target-positive cells in 96-well plates at 2.0 × 10⁵ cells per well and incubate for 24 hours [4].
  • Agent incubation: Add panitumumab-IR700 conjugate (10 μg/mL) to cells and incubate for 1-24 hours at 37°C [6].
  • Wash cells: Remove unbound conjugate by washing twice with PBS.
  • Light irradiation: Expose cells to NIR light at 690 nm with varying light doses (2-50 J/cm²) and fluence rates (12.5-100 mW/cm²) [6] [4].
  • Assess viability: Analyze cell death 1-24 hours post-PIT using:
    • Propidium iodide exclusion assay for necrotic cells
    • Annexin V staining for apoptotic cells
    • Morphological assessment of membrane blebbing and swelling [4]
Protocol: In Vivo PIT Treatment
2.3.1 Animal Model Preparation

Materials:

  • Athymic nude mice (6-8 weeks old)
  • Tumor cell line (e.g., A431 for EGFR-positive models)
  • Panitumumab-IR700 conjugate
  • NIR light source (690 nm laser with cylindrical diffuser or LED device)
  • Anesthesia system (isoflurane)
  • In vivo fluorescence imaging system

Procedure:

  • Tumor implantation: Inject 1-2 × 10⁶ target-positive cells subcutaneously into the flank of mice [3]. Allow tumors to grow until they reach 5-9 mm in diameter (approximately 50-150 mm³ volume) [7].
  • Agent administration: Inject panitumumab-IR700 conjugate intravenously via tail vein at a dose of 100 μg per mouse [7].
  • Treatment timing: Perform PIT 24 hours post-injection to allow for optimal target accumulation and background clearance [7].
  • Light irradiation: Anesthetize mice and expose tumors to NIR light at 690 nm with a light dose of 50 J/cm² at a fluence rate of 50-150 mW/cm² [7] [4]. For deeper tumors, fractionated light delivery may improve efficacy.
  • Response monitoring: Evaluate treatment response through:
    • Caliper measurements of tumor dimensions In vivo fluorescence imaging to monitor IR700 signal Bioluminescence imaging if using luciferase-expressing cells [4]

Table 1: Optimal PIT Parameters for Different Tumor Models

Tumor Model Target Antibody-IR700 Dose Light Dose Fluence Rate Treatment Response
A431 (EGFR+) [3] [6] EGFR 100 μg 50-60 J/cm² 50-100 mW/cm² Significant tumor shrinkage
NCI-N87 (HER2+) [6] HER2 100 μg 50 J/cm² 50 mW/cm² Acute necrosis & growth inhibition
BT-474 (HER2+) [6] HER2 100 μg 50 J/cm² 50 mW/cm² Acute necrosis & growth inhibition
2LMP-Luc (Breast) [4] EGFR 0.3 mg 50 J/cm² 50-200 mW/cm² >80% signal reduction
Critical Parameters and Optimization

Light irradiation conditions significantly impact PIT efficacy. While in vitro studies show that cytotoxicity is dependent on total light dose but not fluence rate, in vivo results demonstrate that both parameters critically influence treatment outcomes [6]. Lower fluence rates (50 mW/cm²) have been associated with enhanced tumor damage compared to higher rates (100 mW/cm²) at equivalent light doses, likely due to better oxygen availability for photochemical reactions [6].

Oxygen dependence represents a crucial factor in PIT efficacy. The photochemical reaction requires molecular oxygen to generate cytotoxic singlet oxygen, and hypoxic tumor conditions can substantially reduce treatment effectiveness [5] [3]. Experimental evidence shows that tumor-bearing mice with transiently induced hypoxia prior to PIT derived no therapeutic benefit from the treatment, underscoring the importance of adequate tumor oxygenation [5].

The antibody-dye ratio and binding specificity must be carefully optimized to ensure sufficient target accumulation while minimizing nonspecific binding. A typical conjugation ratio of 2-4 dye molecules per antibody provides effective phototoxicity while preserving immunoreactivity [3] [4]. Specificity should be confirmed through blocking studies with excess unlabeled antibody, which should reduce binding and subsequent phototoxicity by >80% [4].

Paired-Agent Imaging for Receptor Availability

Principle and Applications

Paired-agent imaging (PAI) is a kinetic modeling approach that enables quantitative assessment of receptor availability (RA) in vivo by simultaneously administering a receptor-targeted agent and an untargeted control agent [8]. This methodology compensates for the confounding effects of nonspecific uptake and heterogeneous tissue distribution that often complicate quantitative molecular imaging in tumor models, particularly due to variable vascular permeability, inadequate lymphatic drainage, and interstitial pressure differences [8].

The PAI approach employs a simplified reference tissue model that calculates the "binding potential" (BP) from the instantaneous ratio of targeted to control agent signals at specific time points [8]. The BP represents the product of receptor concentration available for ligand binding and the affinity of the targeted imaging agent for the receptor. This strategy allows for dynamic tracking of changes in receptor availability in response to therapeutic interventions, such as receptor blocking by drugs or ligands, providing valuable pharmacodynamic information for drug development [8].

Protocol: Dynamic Tracking of Receptor Availability
3.2.1 Imaging Preparation

Materials:

  • EGFR-targeted agent (ABY-029, an affibody-IRDye 800CW conjugate)
  • Untargeted control agent (this compound carboxylate)
  • Non-fluorescent blocking agent (Z03115 for EGFR or human EGF)
  • Orthotopic head and neck cancer model (FaDu cells)
  • Fluorescence imaging system capable of simultaneous dual-channel acquisition

Procedure:

  • Agent preparation: Prepare working solutions of ABY-029 (0.15, 0.3, or 0.9 nmol doses) and this compound carboxylate (2.5 nmol) in PBS at pH 7.0 [8].
  • Animal preparation: Utilize nude mice bearing orthotopic FaDu tumors (approximately 100 mm³ volume) [8].
  • Baseline imaging: Acquire pre-injection background fluorescence images.
  • Agent administration: Coadminister ABY-029 and this compound carboxylate via intravenous injection [8].
  • Kinetic imaging: Acquire serial fluorescence images continuously for 300 minutes to establish baseline receptor binding and clearance kinetics [8].
  • Blocking intervention: Administer Z03115 (test group), human EGF (positive control), or PBS (vehicle control) intravenously.
  • Post-block imaging: Continue fluorescence imaging for an additional 60 minutes to monitor changes in receptor availability [8].
3.2.2 Data Analysis and Binding Potential Calculation

Image Processing:

  • Signal quantification: Delineate regions of interest (ROIs) for tumors and reference tissues (e.g., muscle).
  • Background subtraction: Subtract pre-injection background signals from all time points.
  • Spectral unmixing: Apply correction factors for potential spectral bleed-through between channels.

Binding Potential Calculation:

  • Determine instantaneous ratio: Calculate the ratio of targeted agent (ABY-029) to control agent (this compound) fluorescence in the tumor ROI for each time point [8].
  • Establish baseline BP: Compute the mean BP from the plateau phase before blocking intervention (typically 180-300 minutes post-injection) [8].
  • Calculate post-block BP: Determine BP after administration of blocking agent during the 60-minute post-block period.
  • Validate methodology: Confirm that PAI demonstrates the expected decrease in RA after receptor blocking, while fluorescence from the receptor-targeted agent alone fails to provide quantifiable changes [8].

Table 2: PAI Experimental Groups and Key Findings

Experimental Group Targeted Agent Dose Control Agent Blocking Agent Key Findings
Test Group [8] 0.15, 0.3, or 0.9 nmol ABY-029 2.5 nmol this compound Z03115 (EGFR blocker) Significant decrease in RA post-block
Positive Control [8] 0.15, 0.3, or 0.9 nmol ABY-029 2.5 nmol this compound human EGF Significant decrease in RA post-block
Vehicle Control [8] 0.9 nmol ABY-029 2.5 nmol this compound PBS (vehicle) No significant change in RA
Naïve Control [8] 0.15, 0.3, or 0.9 nmol ABY-029 2.5 nmol this compound N/A Established baseline kinetics
Advantages and Limitations

PAI provides significant advantages over conventional single-agent imaging for quantifying receptor availability. This approach effectively compensates for nonspecific tissue uptake and variable delivery kinetics, enabling more accurate assessment of receptor binding [8]. The methodology is dose-independent, as demonstrated by consistent pre-blocking receptor availability estimates across a six-fold range of targeted agent doses (0.15-0.9 nmol ABY-029) [8]. Furthermore, PAI allows dynamic monitoring of receptor availability changes within individual subjects, reducing inter-animal variability and enhancing statistical power for longitudinal studies.

The limitations of PAI include the complexity of dual-agent preparation and validation, potential spectral overlap between channels requiring careful correction, and the need for extended imaging sessions to capture complete pharmacokinetic profiles [8]. Additionally, the control agent must be carefully selected to match the physicochemical properties of the targeted agent while lacking specific receptor binding, which may require empirical validation for each new target-agent combination.

Instrumentation and Data Analysis

Imaging Systems and Light Sources

Fluorescence imaging systems for this compound applications require specific characteristics to optimize detection sensitivity and quantitative accuracy. Ideal systems should provide excitation near 689 nm and collect emission with a 700-720 nm bandpass filter [1]. For PAI studies, the imaging system must be capable of simultaneous dual-channel acquisition at 700 nm (this compound) and 800 nm (IRDye 800CW) to capture correlated kinetic data from both agents [8].

Light sources for PIT must deliver precise light doses at the appropriate wavelength with homogeneous field illumination. Standardized LED devices have been developed specifically for this compound excitation, emitting at 690 nm with tunable power output from 20-200 mW/cm² [4]. These systems incorporate temperature stabilization mechanisms to maintain consistent peak wavelength output, as LED emission spectra are sensitive to operational temperatures [4]. Laser systems with cylindrical light diffusers provide an alternative light delivery method, particularly for superficial tumors, with typical parameters of 690 ± 5 nm wavelength at 50-150 mW/cm² fluence rate [7].

Data Interpretation and Normalization

Quantitative fluorescence analysis requires careful normalization to account for experimental variables. For PIT studies, tumor-to-background ratios (TBR) should be calculated by comparing fluorescence intensity in the tumor ROI to adjacent normal tissue [7]. For receptor availability studies using PAI, the binding potential should be derived from the targeted-to-control agent ratio rather than absolute fluorescence intensities to correct for delivery effects [8].

Statistical considerations for longitudinal studies should account for within-subject correlations using appropriate mixed-effects models. Sample sizes of 3-5 animals per group typically provide sufficient power to detect statistically significant changes in receptor availability or treatment response based on reported effect sizes [8] [7]. For PIT studies, Kaplan-Meier survival analysis with log-rank tests appropriately captures treatment efficacy in tumor growth inhibition studies [5].

Experimental Workflows

To facilitate implementation of these techniques, the following workflows visualize the key experimental processes for PIT and PAI:

pit_workflow cluster_preparation Agent Preparation Phase cluster_in_vivo In Vivo PIT Protocol conjugate Prepare Antibody-IR700 Conjugate characterize Characterize Conjugate conjugate->characterize in_vitro In Vitro Cytotoxicity Testing characterize->in_vitro animal_model Establish Tumor Model in_vitro->animal_model admin Administer Conjugate IV animal_model->admin wait 24h Waiting Period admin->wait irradiate NIR Light Irradiation wait->irradiate monitor Monitor Treatment Response irradiate->monitor

Diagram 1: Photoimmunotherapy (PIT) Experimental Workflow. The process involves agent preparation and characterization followed by in vivo treatment with appropriate timing between agent administration and light irradiation.

pai_workflow cluster_pai Paired-Agent Imaging Protocol prepare_agents Prepare Targeted and Control Agents establish_model Establish Tumor Model prepare_agents->establish_model baseline Acquire Baseline Images establish_model->baseline coadminister Coadminister Imaging Agents baseline->coadminister kinetic Acquire Kinetic Images (300 min) coadminister->kinetic blocking Administer Blocking Agent kinetic->blocking post_block Acquire Post-Block Images (60 min) blocking->post_block analyze Calculate Binding Potential post_block->analyze

Diagram 2: Paired-Agent Imaging (PAI) Experimental Workflow. The methodology involves coadministration of targeted and control agents, extended kinetic imaging, intervention with blocking agent, and quantitative analysis of binding potential.

Conclusion

This compound serves as a versatile theranostic agent that enables both precise molecular imaging and targeted cancer therapy through distinct methodological approaches. The protocols detailed in this document provide researchers with comprehensive guidelines for implementing Photoimmunotherapy and Paired-Agent Imaging in preclinical studies. Standardized conjugation methods, optimized irradiation parameters, and quantitative analytical approaches ensure reproducible and interpretable results across applications.

The dual functionality of this compound—as a photosensitizer in PIT and a control agent in PAI—highlights its unique value in oncological research and drug development. When implementing these techniques, careful attention to agent characterization, appropriate control experiments, and normalization strategies is essential for generating meaningful data. These methodologies provide powerful tools for investigating receptor dynamics, optimizing targeted therapies, and developing personalized treatment approaches based on target expression and availability.

References

Comprehensive Application Notes and Protocols: IRDye 700DX in Photochemical Internalization (PCI)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Photochemical Internalization and IRDye 700DX

Photochemical Internalization (PCI) is an innovative technology designed to enhance the intracellular delivery of macromolecular therapeutic agents that would otherwise be degraded in endolysosomal compartments. This light-activated endosomal escape mechanism leverages the precise spatiotemporal control of photochemistry to overcome one of the most significant barriers in drug delivery. The PCI process involves the light-based activation of photosensitizers specifically localized in endocytic membranes, inducing rupture of these membranes upon illumination and thereby releasing entrapped therapeutic molecules to their intracellular targets before lysosomal degradation can occur. This technology has demonstrated remarkable efficacy in improving the biological activity of various macromolecules, including type I ribosome-inactivating proteins, immunotoxins, gene-encoding plasmids, adenovirus, peptide nucleic acids, and chemotherapeutic agents like bleomycin, with up to 100-fold increases in biological activity reported in several studies. [1]

This compound is a silicon phthalocyanine derivative that has emerged as a particularly effective photosensitizer for PCI applications due to its unique photochemical and biochemical properties. Unlike conventional porphyrin-based photosensitizers, IR700 is highly water-soluble, featuring hydrophilic axial ligands containing sulfonic acid groups that confer exceptional solubility in physiological buffers. This characteristic prevents aggregation and precipitation, which commonly plague hydrophobic photosensitizers. The dye can be conveniently conjugated to targeting ligands such as antibodies, peptides, or other biomolecules via its N-hydroxysuccinimide (NHS) ester group, which reacts efficiently with primary amines under mild conditions. IR700 is activated by near-infrared (NIR) light at 690 nm, enabling deeper tissue penetration compared to visible light-activiated photosensitizers while minimizing absorption by endogenous chromophores. Its dual functionality as both a therapeutic agent and a fluorescent probe enables real-time monitoring of conjugate distribution and cellular uptake, making it an excellent theranostic agent for advanced drug delivery applications. [2] [3]

Table 1: Comparison of Photosensitizer Properties for PCI Applications

Property This compound Conventional Porphyrins Aluminum Phthalocyanines
Water Solubility High (due to sulfonic acid groups) Generally low Moderate (tetrasulfonated derivatives)
Activation Wavelength 690 nm (NIR) 630-670 nm (Visible) 670-680 nm (Visible-Red)
Tissue Penetration Depth 5-10 mm 1-3 mm 2-5 mm
Conjugation Chemistry NHS ester (amine-reactive) Varied, often complex Sulfonyl chlorides, NHS esters
Extinction Coefficient High (~200,000 M⁻¹cm⁻¹) Moderate (~50,000 M⁻¹cm⁻¹) High (~150,000 M⁻¹cm⁻¹)
Fluorescence Quantum Yield Moderate (enables imaging) Low to moderate Moderate to high
Dark Toxicity Minimal Variable, often significant Generally low

This compound Conjugation Protocols

Antibody Conjugation via NHS Ester Chemistry

The following protocol describes the conjugation of this compound to monoclonal antibodies, which represents the most common application for PCI targeting. This method produces stable, target-specific conjugates with preserved immunoreactivity when optimized conjugation parameters are maintained.

Materials Required:

  • This compound NHS ester (LI-COR Biosciences)
  • Monoclonal antibody of interest (e.g., panitumumab, trastuzumab)
  • 0.1 M Na₂HPO₄ buffer, pH 8.5-8.6
  • Dimethyl sulfoxide (DMSO), anhydrous grade
  • Sephadex G25 or G50 column (e.g., PD-10, GE Healthcare)
  • Centrifugal concentrators (30K MWCO)
  • Coomassie Plus Protein Assay Kit (Thermo Fisher Scientific)
  • UV-Vis spectrophotometer

Step-by-Step Procedure:

  • Antibody Preparation: Dialyze the monoclonal antibody (1-2 mg/mL) against 0.1 M Na₂HPO₄ buffer (pH 8.5) to remove amine-containing buffers such as Tris or glycine that would compete in the conjugation reaction. Concentrate to 2-5 mg/mL using a 30K MWCO centrifugal concentrator.

  • Dye Solution Preparation: Dissolve this compound NHS ester in anhydrous DMSO to prepare a 5 mM stock solution (9.77 mg/mL). Vortex thoroughly and centrifuge briefly to ensure complete dissolution. Use immediately or store in aliquots at -20°C protected from light.

  • Conjugation Reaction: Add IR700 stock solution to the antibody solution at a molar ratio of 4-5:1 (dye:antibody). For 1 mg of antibody (6.8 nmol for IgG), this typically requires 66.8 μg of IR700 (34.2 nmol). Mix gently by pipetting and incubate at room temperature for 2 hours with continuous gentle agitation. Protect from light by wrapping the reaction tube in aluminum foil. [4] [5]

  • Purification: Purify the conjugation mixture using a Sephadex G25 column equilibrated with PBS or a preferred storage buffer. Collect 0.5-1 mL fractions and monitor for the colored conjugate. Alternatively, use dialysis against PBS overnight at 4°C with 2-3 buffer changes.

  • Characterization: Determine the protein concentration using the Coomassie Plus assay according to manufacturer instructions, measuring absorption at 595 nm. Determine the IR700 concentration by measuring absorbance at 689 nm (ε = 165,000 M⁻¹cm⁻¹). Calculate the degree of labeling (DOL) using the formula:

    DOL = (A₆₈₉ × dilution factor) / (165,000 × C)

    Where C is the antibody concentration in M. Aim for a DOL of 2-4 IR700 molecules per antibody for optimal performance. [5]

  • Quality Control: Analyze conjugate integrity by SDS-PAGE under non-reducing and reducing conditions. The conjugate should show characteristic fluorescent bands corresponding to the antibody heavy and light chains when visualized using a NIR imaging system. Evaluate immunoreactivity by flow cytometry or ELISA comparing conjugated versus native antibody.

Table 2: Characterization Parameters for IR700-Antibody Conjugates

Parameter Optimal Range Assessment Method Impact of Deviation
Degree of Labeling (DOL) 2.0-4.0 UV-Vis spectroscopy Low DOL: Reduced efficacy; High DOL: Altered binding, aggregation
Monomer Content >95% Size exclusion chromatography Aggregates: Increased non-specific uptake, potential immunogenicity
Immunoreactivity >80% retained Flow cytometry, ELISA Reduced binding: Decreased target specificity and efficacy
Fluorescence Intensity Consistent batch-to-batch Fluorometry, NIR imaging Variable signals: Inconsistent dosing and imaging performance
Endotoxin Level <1 EU/mg LAL assay High levels: In vitro cytotoxicity, in vivo inflammatory responses
Peptide and Small Molecule Conjugation

For applications requiring smaller targeting moieties or altered pharmacokinetics, this compound can be conjugated to peptides or other amine-containing molecules using similar NHS ester chemistry:

  • Peptide Preparation: Dissolve the peptide in DMSO or 0.1 M Na₂HPO₄ buffer (pH 8.5) at 1-5 mg/mL. Ensure the peptide contains at least one primary amine (N-terminus or lysine side chain) for conjugation.

  • Conjugation: Add IR700 NHS ester solution at a 2-3:1 molar ratio (dye:peptide). Incubate at room temperature for 1-2 hours with gentle mixing.

  • Purification: Purify using reverse-phase HPLC or size exclusion chromatography depending on peptide size and hydrophobicity.

  • Characterization: Analyze by MALDI-TOF MS to confirm molecular weight increase and determine labeling efficiency. [6]

Experimental Applications and Protocols

In Vitro PCI

The following protocol describes the application of IR700-based PCI for enhanced intracellular delivery of co-incubated therapeutic agents in cell culture models.

Materials Required:

  • Target cells (appropriate for the targeting moiety)
  • IR700-conjugate
  • Therapeutic macromolecule (e.g., toxin, nucleic acid, protein)
  • Cell culture medium and supplements
  • NIR light source (LED or laser, 690 ± 10 nm)
  • Cell viability assay reagents (e.g., MTT, WST-8, propidium iodide)
  • Live-cell imaging system (optional)

Procedure:

  • Cell Seeding: Seed target cells in 96-well or 24-well plates at appropriate densities (typically 5,000-20,000 cells/well for 96-well plates) and culture for 24 hours to allow attachment.

  • Pre-incubation with Conjugate: Dilute the IR700-conjugate in serum-free or complete medium and add to cells at optimized concentrations (typically 1-10 μg/mL based on antibody content). Incubate for 4-24 hours at 37°C to allow cellular binding and internalization.

  • Therapeutic Agent Application: Add the macromolecular therapeutic agent at various concentrations during the final 2-4 hours of the conjugate incubation period. The timing should allow co-localization in endocytic compartments.

  • Light Activation:

    • Wash cells twice with PBS to remove unbound conjugate and therapeutic agent.
    • Add fresh PBS or culture medium (without phenol red if possible).
    • Expose cells to NIR light at 690 nm. The typical light intensity ranges from 10-100 mW/cm² with light doses of 0.5-10 J/cm².
    • For precise light dosimetry, calculate exposure time using: Time (seconds) = Light Dose (J/cm²) / Light Intensity (W/cm²).
    • Return cells to incubator with fresh culture medium. [4] [5]
  • Assessment of Efficacy:

    • Cell Viability: Measure 24-72 hours post-PCI using MTT, WST-8, or similar assays.
    • Endosomal Escape: Evaluate 1-6 hours post-PCI using fluorescently-labeled therapeutic agents and confocal microscopy.
    • Biological Activity: Assess using target-specific assays (e.g., protein expression knockdown for siRNA, cytotoxicity for toxins).

The following diagram illustrates the sequential mechanism of the this compound-based PCI process:

G Start Start PCI Procedure CellBinding IR700-Conjugate Binds Target Cell Membrane Start->CellBinding Internalization Conjugate and Therapeutic Agent Internalized via Endocytosis CellBinding->Internalization EndosomeFormation Formation of Early Endosomes Containing Both Components Internalization->EndosomeFormation LightExposure NIR Light Exposure (690 nm, 1-10 J/cm²) EndosomeFormation->LightExposure ROSProduction ROS Generation and Membrane Perturbation LightExposure->ROSProduction EndosomalEscape Endosomal Membrane Rupture and Content Release ROSProduction->EndosomalEscape TherapeuticAction Therapeutic Agent Reaches Intracellular Target EndosomalEscape->TherapeuticAction BiologicalEffect Enhanced Biological Effect (Cell Death/Gene Expression) TherapeuticAction->BiologicalEffect

In Vivo PCI

For translational applications, the following protocol describes the implementation of IR700-based PCI in animal models:

Materials Required:

  • Animal model with appropriate tumors or disease phenotype
  • IR700-conjugate
  • Therapeutic agent
  • NIR light source (laser or LED with fiber optic delivery)
  • Anesthesia system
  • In vivo imaging system (for IR700 fluorescence)

Procedure:

  • Dosing: Administer the IR700-conjugate via intravenous injection (10-100 μg based on antibody content per mouse) and allow 24-48 hours for biodistribution and target accumulation.

  • Therapeutic Agent Administration: Administer the macromolecular therapeutic agent at the optimal timepoint based on pharmacokinetic studies (typically 4-24 hours after conjugate administration).

  • Light Activation:

    • Anesthetize animals and position for light delivery.
    • Expose the target tissue to NIR light at 690 nm. Typical parameters for superficial tumors: 50-100 mW/cm² for 10-30 minutes (total dose: 30-100 J/cm²).
    • For deeper tissues, consider interstitial light delivery via fiber optics.
    • Monitor IR700 fluorescence before, during, and after illumination to assess photobleaching. [5]
  • Assessment:

    • Evaluate therapeutic efficacy by tumor volume measurements, survival studies, or molecular markers.
    • Analyze tissue distribution of the therapeutic agent compared to non-PCI controls.
    • Perform histology to assess tissue damage and endosomal escape markers.

Troubleshooting and Optimization

Common Conjugation Issues
  • Low Degree of Labeling: Increase dye:protein ratio, ensure pH >8.0, use fresh dye stock, extend reaction time to 2-4 hours.
  • Protein Aggregation: Reduce dye:protein ratio, include gentle detergents (0.01% Tween-20), use shorter reaction times, employ size exclusion chromatography for aggregate removal.
  • Reduced Immunoreactivity: Optimize dye:protein ratio to avoid modifying critical lysines in complementarity-determining regions, consider site-specific conjugation approaches.
Experimental Optimization
  • Light Dose Optimization: Perform dose-response curves with light doses ranging from 0.1-50 J/cm² to establish the therapeutic window for each cell type or tissue.
  • Temporal Optimization: Systemically vary the time between therapeutic agent administration and light exposure (0-12 hours) to identify the optimal interval for endosomal co-localization.
  • Oxygen Dependence: Be aware that IR700-mediated photochemical effects are oxygen-dependent. For hypoxic tumors or tissues, consider strategies to improve oxygenation or adjust light delivery parameters. [4]

Conclusion

This compound-based PCI represents a powerful platform for enhancing the intracellular delivery of diverse therapeutic macromolecules. The protocols outlined in this document provide researchers with standardized methods for conjugate preparation, characterization, and application in both in vitro and in vivo settings. The unique photophysical properties of IR700, combined with its conjugation flexibility and the spatial-temporal control offered by NIR light activation, make this technology particularly valuable for overcoming endosomal entrapment—a significant bottleneck in biomacromolecular drug development. When implementing these protocols, careful attention to conjugation quality control, light dosimetry parameters, and temporal aspects of cellular processing will maximize experimental success and reproducibility.

References

IRDye 700DX whole blood dilution linearity

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Summary

The table below summarizes the quantitative data for IRDye 700DX and other untargeted agents from the study for comparison [1]:

Untargeted Agent Signal Linearity (R²) Fluorescence Yield at 1 μM Pharmacokinetic Matching Error (Binding Potential %)
This compound 0.9995 ± 0.0004 103.68 ± 0.09 10.25% ± 1.30%
IRDye 680LT 0.9998 ± 0.0002 104.42 ± 0.05 0.31% ± 0.37%
Methylene Blue 0.91 ± 0.02 101.9 ± 0.2 8.10% ± 5.37%

The study concluded that while this compound exhibited excellent signal linearity, IRDye 680LT was the overall superior untargeted agent when paired with the targeted agent ABY-029, due to its better pharmacokinetic matching and diagnostic accuracy [1].

Experimental Protocols

The following methodology details are adapted from the identified study [1].

Whole Blood Dilution Linearity Protocol

This protocol describes how the linearity data for this compound was obtained.

  • Materials:
    • Dye: this compound NHS ester, converted to a non-reactive carboxylate form by dissolving in phosphate-buffered saline (PBS, pH 8.5) for 5 hours at room temperature.
    • Matrix: Whole bovine blood.
    • Equipment: Optically clear bottomed, black-walled 96-well plates; Odyssey CLx imaging system (LI-COR Biosciences).
  • Procedure:
    • Prepare a dilution series of the imaging agent in whole blood. The concentration range used for this compound in the study was 0.015 to 3.75 μM.
    • Pipette 100 μL of each blood-fluorophore mixture into the wells of the 96-well plate.
    • Acquire fluorescent images using the Odyssey CLx system in the 700-nm channel.
    • Extract the mean fluorescence intensity of each well using analysis software (e.g., Image Studio from LI-COR).
    • Perform a linear regression analysis of the fluorescence signal against the dye concentration, typically on a log-log scale, to determine the coefficient of determination (R²).
Plasma Protein Binding Assay

This protocol is used to assess non-specific binding, a key property for an untargeted agent.

  • Materials:
    • This compound in PBS with and without 1% (w/v) Bovine Serum Albumin (BSA).
    • 4-20% criterion TGX Stain-Free protein gel.
    • Odyssey CLx imaging system.
  • Procedure:
    • Mix the imaging agent with a loading buffer (e.g., 30% glycerol).
    • Load the samples (7 μL) into the gel, alongside a fluorescent protein ladder.
    • Run the gel for 40 minutes at 100 V.
    • Image the gel using the Odyssey CLx in the 700-nm and 800-nm channels.
    • Perform fluorescence quantification of each lane using image analysis software like FIJI/ImageJ.

Experimental Workflow

The diagram below outlines the key steps for evaluating a candidate untargeted agent, as described in the study:

cluster_assays In Vitro Assays cluster_in_vivo In Vivo Validation Start Start: Evaluate Untargeted Agent A1 Plasma Protein Binding Assay Start->A1 A2 Whole Blood Dilution Linearity Test Start->A2 B1 Pharmacokinetic Matching in Model A1->B1 A2->B1 B2 Diagnostic Accuracy (PAI vs SAI) B1->B2 End Identify Suitable Agent B2->End

Application Notes

  • Purpose of an Untargeted Agent: In Paired-agent imaging (PAI), an untargeted agent is co-administered with a targeted agent. Its function is to account for and correct the non-specific uptake, retention, and heterogeneous tissue optical properties that can confound fluorescence measurements, thereby providing more accurate molecular contrast [1].
  • Critical Agent Properties: For an untargeted agent to be effective in PAI, it should have [1]:
    • High signal linearity across a range of physiologically relevant concentrations.
    • Minimal plasma protein binding to ensure its pharmacokinetics are dominated by non-specific effects.
    • Pharmacokinetic properties closely matched to the targeted agent in negative control (target-free) tissues.
  • Context of Data: The provided data and protocols are from a feasibility study aimed at identifying the best untargeted agent for clinical translation of ABY-029 PAI. This compound is one of several candidates tested, and its performance should be evaluated relative to the specific requirements of your research application [1].

References

Application Note: IRDye 700DX - Key Pharmacokinetic & Biodistribution Data

Author: Smolecule Technical Support Team. Date: February 2026

The quantitative data below summarizes findings from a study that determined the concentration of IRDye 700DX and the targeting agent ABY-029 in various mouse tissues at 24 hours post-injection [1].

Table 1: Tissue Biodistribution of this compound and ABY-029 (24 Hours Post-Injection) [1]

Tissue This compound (nmol/g) ABY-029 (nmol/g)
Blood 0.11 ± 0.02 0.13 ± 0.03
Liver 1.02 ± 0.39 1.52 ± 0.69
Spleen 0.72 ± 0.16 1.01 ± 0.22
Kidney 14.85 ± 4.67 33.88 ± 6.26
Tumor 0.31 ± 0.08 0.87 ± 0.25
Skin 0.12 ± 0.03 0.16 ± 0.03
Muscle 0.07 ± 0.02 0.09 ± 0.02
Bone 0.11 ± 0.02 0.14 ± 0.03
Lung 0.33 ± 0.08 0.45 ± 0.11
Heart 0.13 ± 0.03 0.17 ± 0.04
Brain 0.02 ± 0.01 0.02 ± 0.00

Key Pharmacokinetic Insights:

  • High Renal Clearance: The very high concentration of both dyes in the kidneys indicates that they are primarily cleared through the renal system [1].
  • Specific Tumor Uptake: The higher concentration of the EGFR-targeted ABY-029 in tumor tissue compared to the untargeted this compound demonstrates specific receptor-mediated accumulation [1].
  • Low Background Signal: Low concentrations in muscle, skin, and brain suggest favorable clearance from non-target tissues, which is beneficial for achieving high signal-to-noise ratios in imaging [1].
  • Assay Sensitivity: The Lower Limit of Quantification (LLOQ) for the biodistribution assay was determined to be < 0.4 nM for this compound, confirming the method's sensitivity for pharmacokinetic studies [1].

Experimental Protocols

Protocol 1: Conjugating this compound to an Antibody

This protocol is adapted from multiple studies that conjugated IR700 to antibodies like trastuzumab and panitumumab for in vivo use [2] [3].

Reagents:

  • Monoclonal Antibody (mAb) of interest (e.g., panitumumab, trastuzumab)
  • This compound NHS ester (LI-COR Biosciences)
  • Purification buffer: e.g., Phosphate-Buffered Saline (PBS), pH 7.4
  • Conjugation buffer: 0.1 mol/L Na₂HPO₄, pH 8.6
  • DMSO (anhydrous)
  • Purification column (e.g., Sephadex G25, PD-10)

Procedure:

  • Preparation: Dialyze the antibody into the conjugation buffer (0.1 mol/L Na₂HPO₄, pH 8.6) to remove interfering amines like Tris or glycine.
  • Reaction: Incubate the antibody (1 mg, 6.8 nmol) with this compound NHS ester (approximately 60-67 µg, 30-34 nmol) in a molar ratio of about 1:5 (antibody:dye). The dye should be first dissolved in a minimal volume of DMSO before adding to the reaction mixture. The total reaction volume is adjusted with conjugation buffer.
  • Incubation: React for 1 hour at room temperature, protected from light.
  • Purification: Purify the reaction mixture using a size-exclusion column (e.g., Sephadex G25) equilibrated with PBS to remove unreacted dye.
  • Characterization:
    • Determine the protein concentration using a protein assay kit (e.g., Coomassie Plus).
    • Measure the dye concentration by absorbance at 689 nm (molar extinction coefficient for IR700 is ~165,000 M⁻¹cm⁻¹).
    • Calculate the average number of dye molecules per antibody (Degree of Labeling, DOL). A DOL of 2-4 is typically targeted [2].
    • Confirm conjugation and purity by SDS-PAGE.
Protocol 2: Assessing Pharmacokinetics and Biodistribution via Fluorescence Imaging

This protocol details a method for quantifying dye concentration in blood and tissues using wide-field fluorescence imaging of samples in glass capillary tubes, which standardizes path length and improves accuracy [1].

Reagents & Equipment:

  • Mice administered with this compound (or conjugate)
  • Glass borosilicate capillary tubes
  • Wide-field fluorescence imaging system
  • Tissue homogenizer
  • Heparinized capillary tubes for blood collection

Procedure:

  • Sample Collection:
    • Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24, 48 h) post-injection via retro-orbital bleed or tail vein.
    • At the terminal time point (e.g., 24h), euthanize the animal and harvest tissues of interest (e.g., tumor, liver, spleen, kidney, muscle).
  • Sample Preparation:
    • Blood: Place whole blood directly into capillary tubes.
    • Tissues: Homogenize tissues in PBS and transfer the homogenate into capillary tubes.
  • Imaging and Calibration:
    • Image the capillary tubes containing samples using the fluorescence imaging system.
    • Use tissue-specific calibration curves generated by spiking known concentrations of this compound into naive whole blood or tissue homogenates. This step is critical for accurate concentration recovery as optical properties differ between tissues [1].
  • Data Analysis:
    • Convert the measured fluorescence intensity to concentration (nM or nmol/g) using the tissue-specific calibration curves.
    • Plot concentration versus time to generate pharmacokinetic curves for blood.
    • Use biodistribution data to calculate % Injected Dose per Gram of tissue (%ID/g).

Experimental Workflow Diagrams

The following diagrams outline the key experimental processes for conjugation and biodistribution studies.

G start Start Conjugation Protocol prep Dialyze Antibody into 0.1M Na₂HPO₄, pH 8.6 start->prep react Incubate Antibody with This compound NHS Ester (1:5 Molar Ratio, 1 Hour, RT) prep->react purify Purify Reaction Mixture using Size-Exclusion Chromatography react->purify char Characterize Conjugate: - Protein Assay - Absorbance at 689 nm - SDS-PAGE purify->char end Conjugate Ready for Use char->end

Diagram 1: this compound-Antibody Conjugation Workflow

G start Start PK/BD Study admin Administer this compound or Conjugate via Tail Vein start->admin pk_collect Collect Blood Samples at Multiple Time Points admin->pk_collect term Terminal Procedure: Harvest Tissues admin->term At final time point prep Prepare Samples: - Whole Blood in Capillaries - Tissue Homogenates in Capillaries term->prep image Image Samples using Wide-Field Fluorescence System prep->image calibrate Apply Tissue-Specific Calibration Curves image->calibrate analyze Calculate Concentrations and Generate PK/BD Reports calibrate->analyze end Study Complete analyze->end

Diagram 2: Pharmacokinetic and Biodistribution Study Workflow

Critical Technical Considerations

  • Tissue-Specific Calibration: Using a single calibration curve in buffer can lead to significant inaccuracies. Always generate calibration curves in naive whole blood and tissue homogenates to account for optical property differences [1].
  • Paired-Agent Imaging (PAI): For quantifying receptor availability, co-administer this compound conjugated to a targeted molecule (e.g., ABY-029) with a spectrally distinct, untargeted control agent (e.g., IRDye 680LT). This controls for nonspecific uptake and vascular effects [4] [1].
  • Dosage: In mouse models, a dose of 2.5 nmol of this compound (or an equivalent molar ratio when conjugated) has been used effectively in paired-agent imaging studies [4].
  • Animal Models: Orthotopic tumor models may provide more clinically relevant pharmacokinetic and therapeutic data compared to subcutaneous models, as they better replicate the tumor microenvironment [3].

References

Comprehensive Application Notes and Protocols: IRDye 700DX and the Super-Enhanced Permeability and Retention (SUPR) Effect

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to NIR-PIT and the SUPR Effect

Near-infrared photoimmunotherapy (NIR-PIT) is an emerging molecularly targeted cancer therapy that combines the specificity of monoclonal antibodies with the localized activation of a photosensitizer by near-infrared light. The technology centers on IRDye 700DX (IR700), a silicon phthalocyanine derivative photosensitizer that can be conjugated to target-specific antibodies or other ligands to create antibody-photosensitizer conjugates (APCs). When administered systemically, these conjugates bind to specific antigens on target cell surfaces. Subsequent irradiation with NIR light at approximately 690 nm induces a photochemical reaction that causes rapid, selective destruction of bound cells through physical damage to the cell membrane. This unique mechanism differs significantly from conventional photodynamic therapy by primarily causing physical rather than oxidative damage to cells. [1] [2] [3]

The Super-Enhanced Permeability and Retention (SUPR) effect is a unique phenomenon observed following NIR-PIT that dramatically enhances drug delivery to treated tumors. Unlike the conventional enhanced permeability and retention (EPR) effect, which provides modest (typically <2-fold) increases in drug accumulation in tumors, the SUPR effect can enhance nanoparticle delivery by up to 24-fold compared to untreated tumors. This substantial enhancement occurs because NIR-PIT selectively destroys perivascular cancer cells, creating physical space that allows tumor blood vessels to dilate and become more permeable. The resulting expansion of vascular volume and increased permeability enables dramatically improved delivery of subsequent therapeutic agents, including additional doses of APCs, nanoparticles, or conventional chemotherapeutics. This effect forms the basis for fractionated or multiple-dose NIR-PIT protocols that can significantly improve treatment outcomes. [2] [3]

Mechanism and Molecular Basis

Molecular Mechanism of this compound

This compound is a water-soluble, silica-phthalocyanine derivative with several unique properties that make it ideal for NIR-PIT. Its molecular structure includes hydrophilic axial ligands containing sulfonic acid groups that provide aqueous solubility and prevent aggregation in physiological conditions. The dye contains an N-hydroxysuccinimide (NHS) ester group that enables efficient conjugation to primary amines on antibodies, antibody fragments, or other targeting ligands without significantly affecting their target-binding capabilities. Unlike conventional hydrophobic photosensitizers, IR700's hydrophilicity prevents non-specific interaction with cell membranes, contributing to its excellent safety profile. When activated by NIR light at 690 nm, IR700 undergoes a photochemical ligand release reaction where its hydrophilic axial ligands are cleaved, transforming the molecule into a hydrophobic aggregate. This structural transition, when occurring on cell membranes, disrupts membrane integrity and leads to rapid cell swelling and rupture within minutes of light exposure. [2] [3]

Photophysical Characteristics of this compound

Table 1: Photophysical Properties of this compound

Property Specification Experimental Significance
Absorption maximum 689-690 nm Optimal laser activation at 690 nm
Emission maximum 700-710 nm Enables fluorescence imaging during treatment
Extinction coefficient ~210,000 M⁻¹cm⁻¹ High efficiency of light absorption
Hydrophilicity Water-soluble Reduced non-specific binding compared to hydrophobic PSs
Conjugation chemistry NHS ester Efficient conjugation to antibodies via primary amines
Tissue penetration depth Up to 2 cm Limits treatment to superficial tumors without interstitial fiber optics
Excretion pathway Renal Rapid clearance from body, reduced systemic toxicity
The SUPR Effect Mechanism

The SUPR effect manifests immediately after NIR-PIT treatment through a sequence of physiological changes in the tumor vasculature. Initially, NIR-PIT induces rapid necrosis of perivascular cancer cells that express the target antigen. This selective destruction creates physical space between the vasculature and the remaining tumor mass, resulting in mechanical decompression of tumor blood vessels. The decompressed vessels subsequently dilate and expand, increasing blood volume within the tumor. Concurrently, the vascular permeability dramatically increases, allowing enhanced extravasation of circulating macromolecules and nanoparticles. This effect peaks within hours of NIR-PIT and can persist for up to 48 hours, creating a critical window for enhanced drug delivery. The magnitude of the SUPR effect significantly exceeds conventional EPR, with studies demonstrating 10-24 fold increases in nanoparticle accumulation compared to untreated tumors. This enhanced drug delivery can be leveraged to improve the efficacy of subsequent therapeutic interventions, including additional rounds of NIR-PIT, chemotherapy, or immunotherapy. [2] [3]

Experimental Data and Quantitative Analysis

Light Irradiation Parameters and Cytotoxicity

Table 2: Light Irradiation Parameters for In Vitro and In Vivo NIR-PIT

Parameter In Vitro Conditions In Vivo Conditions Clinical Applications
Wavelength 690 nm 690 nm 690 nm
Fluence rate 12.5-100 mW/cm² 50-150 mW/cm² Manufacturer specifications
Light dose (in vitro) 1-30 J/cm² N/A N/A
Light dose (in vivo) N/A 50-100 J/cm² Standardized per protocol
Cytotoxicity threshold 5-10 J/cm² 50 J/cm² Patient-specific
Irradiation time (in vitro) 2-20 minutes N/A N/A
Irradiation time (in vivo) N/A 10-30 minutes Treatment area-dependent

Recent investigations have revealed that fluence rate significantly impacts treatment efficacy in vivo, despite showing minimal effect on cytotoxicity in vitro. One systematic study demonstrated that lower fluence rates (50 mW/cm²) produced significantly greater tumor tissue damage than higher fluence rates (100 mW/cm²) when the total light dose was kept constant. This phenomenon is attributed to differential effects on the tumor microenvironment, including oxygen availability and vascular responses. Researchers should carefully optimize both fluence rate and total light dose for specific tumor models to maximize therapeutic outcomes. [4]

SUPR Effect Quantification

Table 3: Quantitative Measurements of the SUPR Effect

Parameter Conventional EPR Effect SUPR Effect Measurement Technique
Nanoparticle accumulation <2-fold increase 10-24× increase Fluorescent imaging of labeled nanoparticles
Time to peak effect 24-48 hours 1-12 hours Sequential imaging post-NIR-PIT
Duration of effect Variable 24-48 hours Kinetic studies
Vessel diameter change Minimal 1.5-3× increase Intravital microscopy
Therapeutic window 24-72 hours 4-48 hours Multiple time point analysis
Macromolecule delivery 1.5-2.5× increase 5-15× increase Radiolabeled antibody tracking

The magnitude of the SUPR effect is influenced by several factors, including tumor type, vascular density, antigen expression level, and the timing of therapeutic administration. Optimal exploitation of the SUPR effect typically occurs within 24 hours post-NIR-PIT, with peak enhancement observed approximately 4-12 hours after light irradiation. This timeframe represents the critical window for administration of secondary therapeutics to leverage the enhanced delivery system. [2] [3]

Experimental Protocols

Protocol 1: Antibody-IR700 Conjugation

Purpose: To conjugate this compound NHS ester to target-specific antibodies for NIR-PIT applications.

Materials:

  • Monoclonal antibody (1 mg/mL in PBS, pH 7.4)
  • This compound NHS ester (LICOR Biosciences)
  • Sodium phosphate buffer (0.1 mol/L Na₂HPO₄, pH 8.5)
  • Size exclusion chromatography column (PD-10 or equivalent)
  • Purification buffers (PBS, pH 7.4)

Procedure:

  • Prepare antibody solution: Transfer 1 mg of monoclonal antibody to a clean reaction vial. Adjust concentration to 1 mg/mL using 0.1 mol/L Na₂HPO₄ buffer (pH 8.5).
  • Prepare dye solution: Dissolve IR700 NHS ester in DMSO to a concentration of 1 mg/mL.
  • Conjugation reaction: Add IR700 solution to the antibody solution at a molar ratio of 2:1 (dye:antibody). Mix gently by pipetting.
  • Incubate: React for 1 hour at room temperature with continuous gentle mixing. Protect from light by wrapping vial in aluminum foil.
  • Purify conjugate: Remove unreacted dye using size exclusion chromatography with PBS as the mobile phase.
  • Concentrate and characterize: Determine concentration by spectrophotometry and degree of labeling (DOL) using the formula: DOL = (A₆₉₀ × εₐₙₜᵢbₒdᵧ)/(A₂₈₀ - A₆₉₀ × CF) where A₆₉₀ and A₂₈₀ are absorbances at respective wavelengths, εₐₙₜᵢbₒdᵧ is the antibody extinction coefficient, and CF is a correction factor.
  • Sterilize and store: Filter sterilize through 0.2 μm filter and store at 4°C protected from light.

Quality Control:

  • Verify DOL of 1-4 dye molecules per antibody
  • Confirm binding affinity via flow cytometry
  • Ensure >95% purity by HPLC-SEC
  • Test sterility for in vivo applications
Protocol 2: In Vitro Cytotoxicity Validation

Purpose: To validate the cytotoxic efficacy and specificity of antibody-IR700 conjugates in target cell lines.

Materials:

  • Target-positive and negative cell lines
  • Complete cell culture medium
  • Antibody-IR700 conjugate
  • 96-well plates
  • NIR laser system (690 nm)
  • Cell viability assays (MTT, PI staining, or LDH release)
  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell preparation: Seed target-positive and control cells in 96-well plates at 5×10⁴ cells/well. Culture for 24 hours to allow attachment.
  • APC incubation: Add antibody-IR700 conjugate to cells at concentrations ranging from 1-50 μg/mL. Incubate for 1-24 hours at 37°C.
  • Wash cells: Remove unbound conjugate by washing twice with PBS.
  • Light irradiation: Expose cells to NIR light at 690 nm with light doses ranging from 1-30 J/cm² at fluence rates of 10-100 mW/cm².
  • Viability assessment: 24 hours post-irradiation, quantify cell death using:
    • PI staining: Add propidium iodide (1 μg/mL) and count fluorescent cells
    • MTT assay: Measure mitochondrial activity
    • LDH release: Quantify membrane integrity
  • Specificity controls: Include cells without APC, APC without light, and irrelevant antibody-IR700 conjugates.

Data Analysis:

  • Calculate EC₅₀ values for light dose and APC concentration
  • Determine specificity by comparing target-positive and negative cells
  • Assess correlation between binding and cytotoxicity
Protocol 3: In Vivo NIR-PIT and SUPR Effect Evaluation

Purpose: To evaluate the efficacy of NIR-PIT and quantify the SUPR effect in tumor-bearing mouse models.

Materials:

  • Tumor-bearing mice (subcutaneous xenografts or syngeneic models)
  • Antibody-IR700 conjugate
  • NIR laser system with 690 nm source
  • Fluorescence imaging system
  • Nanoparticles or therapeutic agents for SUPR evaluation
  • Tissue processing equipment

Procedure:

  • Tumor model establishment: Implant target-positive tumor cells subcutaneously in appropriate mouse strain.
  • APC administration: Inject antibody-IR700 conjugate intravenously (100-200 μg/mouse) when tumors reach 100-200 mm³.
  • Biodistribution monitoring: Use fluorescence imaging at 24-hour post-injection to confirm tumor accumulation.
  • Light irradiation: Anesthetize mice and expose tumors to NIR light (50-100 J/cm²) at 24 hours post-APC injection.
  • SUPR effect quantification:
    • Administer fluorescent nanoparticles or secondary therapeutics immediately after NIR-PIT
    • Image nanoparticle accumulation at multiple time points (1, 4, 12, 24, 48 hours)
    • Quantify fluorescence intensity in tumors compared to control untreated tumors
  • Efficacy assessment:
    • Monitor tumor volume daily for 2-4 weeks
    • Perform immunohistochemistry on harvested tumors to assess immune cell infiltration
    • Evaluate systemic immune responses in distant tumors if present

SUPR Quantification Methods:

  • Region of interest (ROI) analysis of fluorescence images
  • Calculation of tumor-to-background ratios
  • Comparison of accumulation kinetics with conventional EPR effect
  • Histological verification of nanoparticle distribution

Visualization of Key Mechanisms

SUPR Effect Mechanism Diagram

G SUPR Effect Mechanism After NIR-PIT Start Pre-NIR-PIT Tumor Vasculature A Perivascular Cancer Cells (Expressing Target Antigen) Start->A B Compressed Tumor Blood Vessels A->B C NIR-PIT Treatment B->C Antibody-IR700 Accumulation D Selective Destruction of Perivascular Cancer Cells C->D NIR Light Exposure E Mechanical Decompression of Blood Vessels D->E F Vessel Dilation and Increased Permeability E->F G Enhanced Delivery of Therapeutic Agents F->G H SUPR Effect: 10-24x Increased Accumulation G->H

NIR-PIT Experimental Workflow

G NIR-PIT Experimental Workflow A Antibody Selection and IR700 Conjugation B In Vitro Validation (Target Binding and Cytotoxicity) A->B C In Vivo Administration of Antibody-IR700 Conjugate B->C D Biodistribution Monitoring (24-48 Hours) C->D E NIR Light Irradiation (50-100 J/cm² at 690 nm) D->E F SUPR Effect Exploitation (Secondary Therapeutic Administration) E->F G Therapeutic Efficacy Assessment F->G H Immunological Response Evaluation G->H

Applications and Future Directions

The combination of NIR-PIT with the SUPR effect creates a powerful platform for cancer therapy enhancement. By leveraging the temporary window of dramatically increased vascular permeability, researchers and clinicians can significantly improve the delivery and efficacy of subsequent therapeutic agents. Current applications include:

  • Fractionated NIR-PIT: Administering multiple rounds of NIR-PIT separated by 24-48 hours to leverage the SUPR effect for improved penetration of subsequent APC doses
  • Combination with chemotherapy: Using the SUPR effect to enhance delivery of nanoscale chemotherapeutic agents
  • Immunotherapy combinations: Improving the penetration of immune checkpoint inhibitors or other immunomodulators into the tumor microenvironment
  • Theranostic applications: Using IR700's inherent fluorescence for real-time treatment monitoring and response assessment

Recent clinical advances include the conditional approval in Japan of NIR-PIT for recurrent head and neck cancer using cetuximab-IR700 (Akalux) combined with a 690 nm laser system (BioBlade). Ongoing global Phase III clinical trials (NCT03769506) continue to evaluate the efficacy of this approach in recurrent head and neck squamous cell carcinoma. The integration of SUPR effect exploitation into these clinical protocols represents a promising avenue for enhancing treatment outcomes in challenging cancer cases. [1] [2]

References

Comprehensive Application Notes and Protocols: IRDye700DX Light Irradiation Parameters for Near-Infrared Photoimmunotherapy (NIR-PIT)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to NIR-PIT and IRDye700DX

Near-infrared photoimmunotherapy (NIR-PIT) is an emerging cancer therapy that combines the specificity of monoclonal antibodies with the localized toxicity of photosensitizers activated by near-infrared light. The photosensitizer IRDye700DX (IR700) is a central component of this technology—a silicon-phthalocyanine derivative with unique photochemical properties that enable highly selective cancer cell destruction when properly conjugated to target-specific antibodies and exposed to appropriate light parameters [1] [2]. Unlike traditional photodynamic therapy (PDT), NIR-PIT utilizes a highly hydrophilic phthalocyanine-based photosensitizer that demonstrates superior pharmacokinetics when conjugated to antibodies, enabling effective targeting after systemic administration [2] [3].

The mechanism of action of IRDye700DX in NIR-PIT involves rapid, irreversible damage to cellular membranes upon light activation. When the antibody-IRDye700DX conjugate binds to its target antigen and is exposed to NIR light at approximately 690 nm, the dye induces immediate physical damage to the plasma membrane, leading to rapid cell swelling, blebbing, and necrotic cell death within minutes [1] [2]. This mechanism differs significantly from conventional PDT, which primarily relies on reactive oxygen species (ROS) generation and apoptotic pathways. The unique cell death modality induced by IRDye700DX activation provides exceptional spatial specificity, minimizing damage to adjacent non-targeted tissues [2] [4].

Fundamental Principles of Light Irradiation in NIR-PIT

Core Photophysical Properties

IRDye700DX exhibits optimal excitation at wavelengths around 689-690 nm, with emission in the near-infrared spectrum [2] [3]. This spectral profile is particularly advantageous for therapeutic applications because NIR light in this range demonstrates enhanced tissue penetration compared to visible light, enabling treatment of deeper-seated lesions [5]. The photochemical reaction initiated by light absorption leads to photoinduced ligand release from the silicon phthalocyanine core, which contributes to the observed cytotoxicity through mechanisms that may involve direct physical damage to membrane structures rather than exclusively through reactive oxygen species generation [5].

The critical relationship between antibody-IR700 conjugate concentration and light dose follows a reciprocal principle where the product of the number of bound antibody conjugates and the dose of NIR light remains constant for a given therapeutic effect [1]. This fundamental relationship allows for protocol optimization based on target antigen density and tissue accessibility. Higher conjugate concentrations enable reduced light doses to achieve equivalent cytotoxicity, while lower conjugate concentrations require increased light exposure, providing flexibility in protocol design for various experimental and clinical scenarios [1].

Target Antigen Considerations

Successful NIR-PIT requires appropriate antigen selection with preferential expression on target versus non-target tissues. Various molecular targets have been successfully investigated for NIR-PIT with IRDye700DX:

  • EGFR (epidermal growth factor receptor): Targeted using panitumumab-IR700 conjugates in multiple cancer models [1] [6]
  • HER2 (human epidermal growth factor receptor 2): Targeted using trastuzumab-IR700 conjugates in ovarian and NSCLC models [2] [3]
  • GPC-1 (glypican-1): Targeted using Miltuximab-IR700 in bladder, prostate, brain, and ovarian cancer models [4]
  • GD2 (disialoganglioside): Targeted for neuroblastoma using antibody-IR700 conjugates [7]

The antigen density on target cells significantly influences treatment efficacy, with higher expression generally correlating with enhanced photocytotoxicity [4]. However, even moderately expressing targets (∼10,000 molecules/cell) can achieve effective cell killing with optimized light parameters [4].

Optimized Irradiation Parameters

In Vitro Irradiation Parameters

Table 1: In Vitro Light Irradiation Parameters for IRDye700DX-Mediated NIR-PIT

Parameter Typical Range Specific Examples Application Context
Wavelength 689-690 nm 690 nm [2] [3] Standard for IRDye700DX activation
Power Density 12.5-50 mW/cm² 12.5 mW/cm² (100 mA CW), 25 mW/cm² (400 mA CW) [1] MDA-MB-468luc cells
Light Dose 0.2-5 J/cm² 0.5-5 J/cm² [1] Cytotoxicity studies
Power Settings 100-1733 mA 100 mA CW, 400 mA CW, 1733 mA PW [1] Various cell lines
Conjugate Concentration 0.3-10 μg/mL 10 μg/mL for 6-8 h binding [1] Pre-irradiation incubation

For in vitro applications, power density typically ranges from 12.5-25 mW/cm² for continuous wave (CW) settings, with pulse wave (PW) applications achieving similar power densities despite higher peak currents [1]. The light dose varies based on the desired cytotoxic effect and conjugate concentration, with effective cell killing demonstrated across 0.2-5 J/cm² [1]. The reciprocal relationship between conjugate concentration and light dose enables protocol optimization—for instance, combining 3 μg/mL conjugate with 0.5 J/cm² light can achieve similar cytotoxicity as 0.3 μg/mL conjugate with 5 J/cm² light [1].

In Vivo Irradiation Parameters

Table 2: In Vivo Light Irradiation Parameters for IRDye700DX-Mediated NIR-PIT

Parameter Typical Range Specific Examples Application Context
Wavelength 689-690 nm 690 nm [2] [3] Standard for IRDye700DX activation
Power Density 50-200 mW/cm² 50-200 mW/cm² [6] [3] Superficial and deep tumors
Light Dose 30-100 J/cm² 30-50 J/cm² [1] [3] Flank and orthotopic tumors
Irradiation Time 5-30 minutes Varies based on power density Dependent on tumor location
Light Sources LEDs, Lasers Laser superior to LED [6] Comparative effectiveness

For in vivo applications, higher light doses (30-100 J/cm²) are typically required compared to in vitro settings due to light scattering and absorption in tissue [1] [3]. Power densities generally range from 50-200 mW/cm², with studies demonstrating that laser light sources produce significantly greater cytotoxic effects compared to LEDs at equivalent energy doses [6]. This enhanced effectiveness with lasers is attributed to more efficient photoactivation, resulting in improved tumor shrinkage and more pronounced vascular effects (SUPR effect) [6].

Experimental Protocols

In Vitro NIR-PIT Protocol
4.1.1 Conjugate Preparation and Cell Treatment

The antibody-IRDye700DX conjugate is synthesized by incubating panitumumab, trastuzumab, or other target-specific antibodies (1 mg, 6.8 nmol) with IR700 NHS ester (66.8 μg, 34.2 nmol, 5 mmol/L in DMSO) in 0.1 mol/L Na₂HPO₄ (pH 8.5) at room temperature for 1 hour [1] [2]. The mixture is purified using size exclusion chromatography (Sephadex G50 column), and the concentration of IR700 is measured by absorption at 689 nm to confirm the number of fluorophore molecules conjugated to each antibody (typically 2-4 molecules per antibody) [1] [2]. For cell treatment, the following steps should be followed:

  • Cell seeding: Plate appropriate target cells (e.g., MDA-MB-468luc, SKOV-luc, Calu3-luc-GFP) in 96-well plates or 35 mm culture dishes and incubate for 8 hours at 37°C in 5% CO₂ [1] [2].
  • Conjugate incubation: Refresh culture medium and add Pan-IR700 or other antibody-IR700 conjugates at concentrations ranging from 0.3-10 μg/mL, followed by incubation for 6-8 hours or overnight at 37°C [1] [2].
  • Washing: Remove conjugate-containing medium and wash cells once with PBS to remove unbound conjugate, then restore phenol red-free culture medium [1].
  • Light irradiation: Expose cells to pre-calibrated NIR light at 690 nm using LED or laser systems at specified power densities and light doses [1] [6].
  • Viability assessment: Evaluate cell cytotoxicity 1-4 hours post-irradiation using ATP-dependent bioluminescence, flow cytometry with propidium iodide staining, or other viability assays [1] [2].
4.1.2 Three-Dimensional Culture Models

For spheroid models, generate uniform spheroids using the hanging drop method (5,000 SKOV-luc cells in 50 μL medium) or 96-well spheroid formation plates [2]. Treat spheroids with antibody-IR700 conjugates (10 μg/mL) for 24 hours, wash with PBS, and irradiate with multiple fractions of NIR light (2 J/cm² per fraction) to achieve complete spheroid eradication [2]. Confocal microscopy with Hoechst 33342 or SYTO Blue staining can visualize progressive cell death within the spheroid architecture following NIR-PIT [2].

In Vivo NIR-PIT Protocol
4.2.1 Animal Models and Treatment

For in vivo NIR-PIT studies, utilize appropriate tumor models such as subcutaneous flank tumors, orthotopic implants, or disseminated disease models (peritoneal or pleural) in immunocompromised mice [2] [4] [3]. Two weeks after tumor implantation (when tumors reach 5-8 mm in diameter), administer antibody-IR700 conjugates intravenously via tail vein injection at doses of 100-200 μg per mouse [1] [3]. Allow 24-48 hours for optimal tumor accumulation and background clearance [3] [7].

4.2.2 Light Irradiation and Evaluation

For superficial tumors, depilate the treatment area and apply NIR light at 690 nm using a laser or LED system with power densities of 50-200 mW/cm² to deliver total light doses of 30-100 J/cm² [1] [6] [3]. For deep-seated or disseminated tumors, consider surgical exposure or endoscopic light delivery [2] [3]. Monitor treatment response using:

  • Bioluminescence imaging: For luciferase-expressing tumors, inject D-luciferin (150 mg/kg) intraperitoneally and image with a sensitive CCD camera [2] [3].
  • Fluorescence imaging: Use NIR fluorescence imaging systems to monitor IR700 fluorescence and tumor targeting [3] [7].
  • Tumor volume measurement: Track with caliper measurements over time [3].
  • Histological analysis: Harvest tumors for H&E staining and immunohistochemistry to confirm target expression and treatment effects [4] [7].

Visualization of NIR-PIT Workflow and Mechanisms

nir_pit_workflow cluster_preclinical Preclinical Development cluster_params Critical Light Parameters ConjugateSynthesis Antibody-IR700 Conjugate Synthesis ConjugateValidation Conjugate Validation ConjugateSynthesis->ConjugateValidation InVitroTesting In Vitro Testing InVivoTesting In Vivo Testing ClinicalApplication Clinical Application TargetSelection Target Antigen Selection TargetSelection->ConjugateSynthesis LightParameterOptimization Light Parameter Optimization ConjugateValidation->LightParameterOptimization AnimalModelTesting Animal Model Testing LightParameterOptimization->AnimalModelTesting Wavelength Wavelength: 689-690 nm PowerDensity Power Density: 12.5-200 mW/cm² LightDose Light Dose: 0.2-100 J/cm² LightSource Light Source: Laser/LED AnimalModelTesting->ClinicalApplication

Diagram 1: Comprehensive NIR-PIT development workflow from preclinical optimization to clinical application, highlighting critical light parameters that require optimization at each stage.

nir_pit_mechanism cluster_effects Cellular Effects Post-Activation cluster_parameters Key Activation Parameters AntibodyIR700 Antibody-IR700 Conjugate TargetBinding Target Antigen Binding AntibodyIR700->TargetBinding NIRLightExposure NIR Light Exposure (689-690 nm) TargetBinding->NIRLightExposure ConjugateParam Conjugate Concentration: 0.3-10 μg/mL Photoactivation IRDye700DX Photoactivation NIRLightExposure->Photoactivation WavelengthParam Wavelength: 689-690 nm PowerParam Power Density: 12.5-200 mW/cm² CellularEffects Immediate Cellular Effects Photoactivation->CellularEffects DoseParam Light Dose: 0.2-100 J/cm² CellDeath Necrotic Cell Death CellularEffects->CellDeath MembraneDamage Membrane Damage Swelling Rapid Cell Swelling Rupture Membrane Rupture ATPRelease ATP Release

Diagram 2: Molecular mechanism of IRDye700DX-mediated NIR-PIT showing the sequence from target binding to necrotic cell death, with key light activation parameters that drive the photochemical process.

Technical Considerations and Optimization

Light Source Selection

The choice between LED and laser light sources represents a critical consideration in NIR-PIT protocol development. Comparative studies have demonstrated that laser light sources produce significantly more cytotoxicity than LEDs at equivalent energy doses, with lasers showing superior outcomes in both in vitro and in vivo settings [6]. This enhanced effectiveness is evidenced by:

  • Greater cytotoxicity in target cells (A431 and MDA-MB-468-luc cells) [6]
  • More pronounced reductions in IR700 fluorescence intensity post-treatment [6]
  • Stronger super-enhanced permeability and retention (SUPR) effects in tumors [6]
  • Improved in vivo efficacy across multiple cell lines [6]

Despite the performance advantage of lasers, LEDs offer potential cost benefits and may still be appropriate for certain applications where maximum efficacy is not required [6]. Both continuous wave (CW) and pulse wave (PW) settings have demonstrated effectiveness, with studies showing comparable results between 400 mA CW and 1733 mA PW when power densities are matched [1].

Specificity and Control Experiments

Proper control experiments are essential for validating NIR-PIT specificity and distinguishing target-specific effects from non-specific phototoxicity. Recommended control conditions include:

  • Antigen-blocking groups: Pre-incubate cells with excess unlabeled antibody (50 μg) before adding antibody-IR700 conjugates to confirm binding specificity [2] [3].
  • Non-targeted conjugates: Use irrelevant antibody-IR700 conjugates that do not recognize antigens on the target cells [2] [7].
  • Light-only controls: Expose untreated cells to NIR light to exclude effects of illumination alone [1] [2].
  • Conjugate-only controls: Incubate cells with antibody-IR700 conjugates without light exposure to assess dark toxicity [1] [4].
  • Negative cell lines: Employ control cell lines that lack expression of the target antigen [2] [3].
Safety and Optimization Guidelines

Safety protocols should include protection from ambient light during conjugate preparation and administration to prevent premature activation. For in vivo applications, careful monitoring of treatment areas is essential, as the SUPR effect can significantly enhance vascular permeability and potentially alter drug distribution [5]. Dosimetry optimization should consider the reciprocal relationship between conjugate dose and light dose, enabling adjustment of parameters based on target antigen expression levels and tissue accessibility [1].

Conclusion

IRDye700DX-mediated NIR-PIT represents a promising targeted therapy approach with applications across multiple cancer types. Successful implementation requires careful optimization of light parameters including wavelength (689-690 nm), power density (12.5-200 mW/cm²), and total light dose (0.2-100 J/cm²) based on specific experimental or clinical contexts [1] [2] [6]. The reciprocal relationship between antibody-IR700 conjugate concentration and light dose enables flexible protocol design, while the selection of appropriate light sources (with lasers generally outperforming LEDs) significantly influences treatment outcomes [1] [6].

As NIR-PIT continues to evolve, combination strategies with immunotherapy agents and technical advances in light delivery systems for deep-seated tumors will likely expand its therapeutic potential [5]. The protocols and parameters outlined in this document provide a foundation for researchers to implement and further optimize IRDye700DX-based therapies in diverse experimental and clinical scenarios.

References

Comprehensive Application Notes & Protocols: IRDye 700DX in Combination with Bioluminescence Imaging for Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to IRDye 700DX and Its Imaging Applications

This compound is a near-infrared (NIR) phthalocyanine dye with significant utility in biomedical research, particularly in cancer imaging and therapeutic development. This synthetic dye exhibits an excitation peak at 689 nm and an emission peak at 699 nm, making it ideal for deep-tissue imaging applications due to reduced autofluorescence and enhanced light penetration in biological tissues compared to visible light fluorophores. The dye can be conjugated to various targeting molecules including antibodies, peptides, and other ligands through its NHS ester functionality, enabling specific targeting of molecular biomarkers overexpressed in pathological conditions.

The combination of this compound with bioluminescence imaging (BLI) represents a powerful multimodal approach in preclinical research. While this compound provides high-resolution spatial information about target expression and distribution, BLI enables dynamic monitoring of biological processes such as tumor progression, metastasis, and treatment response at the molecular level. This complementary imaging strategy has been successfully applied across multiple research domains, including cancer therapeutics, drug development, and treatment monitoring, providing researchers with robust quantitative tools for assessing biological processes in living systems.

Fundamental Properties of this compound

Spectral Characteristics

This compound possesses specific photophysical properties that make it particularly suitable for in vivo imaging applications. The dye exhibits a distinct spectral profile characterized by:

  • Excitation maximum: 689 nm
  • Emission maximum: 699 nm
  • Extinction coefficient: High molar absorptivity enabling sensitive detection
  • Quantum yield: Sufficient for detection in deep tissues

The narrow Stokes shift (10 nm) between excitation and emission peaks facilitates efficient optical filtering and signal detection. The near-infrared spectral window (650-900 nm) where this compound operates is considered the "optical window" for tissue imaging due to reduced absorption by hemoglobin, water, and lipids, resulting in enhanced penetration depth and signal-to-noise ratio.

Table 1: Spectral Properties of this compound

Parameter Value Measurement Conditions
Peak Excitation Wavelength 689 nm In aqueous buffer, pH 7.4
Peak Emission Wavelength 699 nm In aqueous buffer, pH 7.4
Hydrodynamic Diameter Variable based on conjugation Dynamic light scattering
Photostability High Suitable for extended imaging sessions
Compatible Imaging Modalities

This compound is compatible with multiple imaging platforms, enabling flexible experimental design:

  • Fluorescence Molecular Imaging: Provides high sensitivity detection of molecular targets
  • Near-Infrared Photoimmunotherapy (NIR-PIT): Combines targeted therapy with imaging
  • Paired-Agent Imaging (PAI): Compares targeted and untargeted agent distribution
  • Multimodal Imaging: Combined with BLI, PET, or SPECT for comprehensive assessment

Experimental Protocols

In Vitro Imaging Protocol: Receptor Binding and Internalization
3.1.1 Materials and Equipment
  • Cell lines: EGFR-positive lines (e.g., A431, FaDu) and negative controls
  • This compound conjugates: Antibody-IR700 (e.g., panitumumab-IR700, cetuximab-IR700)
  • Imaging equipment: NIR fluorescence microscope or scanner
  • Buffer components: PBS, culture medium, blocking buffers
3.1.2 Staining Procedure
  • Cell Preparation:

    • Culture cells in appropriate medium until 70-80% confluent
    • Harvest and seed in imaging-compatible plates (e.g., 96-well glass-bottom plates)
    • Allow cells to adhere for 12-24 hours
  • Labeling Protocol:

    • Prepare this compound-conjugated antibodies in PBS at working concentrations (typically 1-10 μg/mL)
    • Remove culture medium and wash cells twice with PBS
    • Add dye conjugate solution and incubate for 1-2 hours at 4°C (surface binding) or 37°C (internalization studies)
    • Remove unbound conjugate by washing 3× with PBS
    • Add fresh imaging medium without phenol red
  • Image Acquisition:

    • Image using NIR fluorescence imaging system with appropriate filters (689/10 nm excitation, 699/10 nm emission)
    • Maintain consistent exposure times across experimental groups
    • Include controls for autofluorescence (unstained cells) and nonspecific binding (isotype control conjugates)
In Vivo Paired-Agent Imaging Protocol

The paired-agent imaging (PAI) methodology employs simultaneous administration of a receptor-targeted agent and an untargeted control agent to compensate for nonspecific uptake in tumors, enabling quantitative assessment of receptor binding potential (BP). This approach addresses challenges posed by irregular tumor hemodynamics, leaky vasculature, and ineffective lymphatic drainage.

3.2.1 Tumor Model Preparation
  • Animal Models: Utilize immunodeficient mice (e.g., athymic nude mice, 6-8 weeks old)
  • Tumor Implantation:
    • Inject 1×10^6 EGFR-positive cells (e.g., FaDu for head and neck cancer) in 50 μL culture medium
    • For orthotopic models: Use transcervical injection into base of tongue
    • Allow tumors to grow until reaching approximately 100 mm³ (≈2 weeks post-implantation)
  • Animal Groups: Randomize into experimental groups (n=3-9 per group) based on tumor volume
3.2.2 Imaging Agent Preparation
  • Targeted Agent: ABY-029 (EGFR-targeted affibody conjugated to IRDye 800CW) at doses of 0.15, 0.3, or 0.9 nmol per animal
  • Untargeted Control Agent: this compound carboxylate form at 2.5 nmol per animal
  • Formulation: Dilute both agents in PBS (pH 7.0) and mix equal concentrations before administration
3.2.3 Image Acquisition and Kinetic Analysis
  • Administration: Co-inject targeted and untargeted agents via tail vein
  • Image Acquisition:
    • Acquire fluorescence images continuously for 300 minutes post-injection
    • Use appropriate filter sets for simultaneous multi-channel imaging
    • Maintain animal anesthesia and body temperature throughout imaging
  • Blocking Studies:
    • At 300 minutes, administer blocking agent (Z03115 test agent, human EGF positive control, or PBS vehicle control)
    • Continue imaging for additional 60 minutes post-blocking
Near-Infrared Photoimmunotherapy Protocol

Near-infrared photoimmunotherapy (NIR-PIT) is a targeted cancer therapy that combines antibody-photosensitizer conjugates with NIR light illumination to achieve selective tumor cell destruction.

3.3.1 Conjugate Preparation and Characterization
  • Synthesis of Antibody-IR700 Conjugate:

    • React this compound NHS ester with monoclonal antibodies (e.g., panitumumab, cetuximab) at 1:3 molar ratio (antibody:dye)
    • Perform reaction in bicarbonate buffer (pH 8.5) for 2 hours at room temperature
    • Remove unconjugated dye using size exclusion chromatography
    • Verify conjugation efficiency by spectrophotometry (target dye:antibody ratio of 1:1)
  • Quality Control Assessment:

    • Determine protein concentration by BCA assay
    • Measure dye concentration by absorbance at 689 nm
    • Verify binding specificity through flow cytometry or cell-based assays
3.3.2 In Vivo NIR-PIT Procedure
  • Administration:

    • Inject antibody-IR700 conjugate intravenously (dose range: 50-100 μg per mouse)
    • Allow 24-48 hours for conjugate accumulation in tumors and clearance from circulation
  • Light Irradiation:

    • Anesthetize animals and position for tumor irradiation
    • Apply NIR light at 690 nm wavelength (50-100 J/cm²) using laser or LED system
    • Monitor tumor response by BLI and fluorescence imaging
  • SUPR Effect Evaluation:

    • Administer micro-bubbles (Sonazoid) or fluorescent nanoparticles (QD800) intravenously
    • Perform contrast-enhanced ultrasound (CEUS) or fluorescence imaging to evaluate enhanced permeability and retention

Data Analysis and Interpretation

Quantitative Analysis of Paired-Agent Imaging Data

The dual-reporter methodology enables quantification of receptor binding potential (BP) by modeling the kinetics of both targeted and untargeted agents. The approach adapts the simplified reference tissue model used in neurotransmitter PET studies to fluorescence imaging.

  • Image Processing:

    • Draw regions of interest (ROIs) around tumors and reference tissues
    • Extract fluorescence intensity values over time for both channels
    • Correct for background fluorescence and autofluorescence
  • Kinetic Modeling:

    • Apply the modified Logan graphical analysis adapted for dual-reporter approach:

      where ROIT(t) and ROIUT(t) are measured concentrations of targeted and untargeted reporters, BPND is the non-displaceable binding potential, and int' becomes constant at steady state.

    • Calculate BPND from the slope of the linear relationship

  • Statistical Analysis:

    • Compare BP values across treatment groups using appropriate statistical tests (e.g., ANOVA)
    • Correlate in vivo BP measurements with ex vivo receptor density measurements

Table 2: Key Parameters from Paired-Agent Imaging Studies

Parameter Description Interpretation
BPND Non-displaceable binding potential Product of receptor density and affinity of targeted agent
R₁ Ratio of delivery rates (K₁/K₁') Relative extraction efficiency of targeted vs. untargeted agent
k₂ Rate constant for leakage from interstitial space Indicator of vascular permeability and drainage
Signal Ratio Targeted/untargeted agent signal Simplified metric for receptor availability
Bioluminescence Imaging Data Analysis
  • Signal Quantification:

    • Measure total flux (photons/second) within tumor ROIs
    • Normalize to baseline values for longitudinal studies
    • Calculate percentage change in BLI signal following interventions
  • Correlation Analysis:

    • Compare BLI signal reduction with fluorescence-based measures of receptor availability
    • Establish correlation between immediate BLI signal decrease and therapeutic efficacy

Applications in Cancer Research

The combination of this compound imaging with bioluminescence has enabled significant advances in several research areas:

Therapeutic Response Monitoring

Research demonstrates that receptor availability (RA) can be dynamically tracked in individual subjects using PAI, providing valuable insights into therapeutic outcomes. In studies evaluating EGFR availability in head and neck cancer models, PAI successfully detected decreased RA in response to receptor blocking with Z03115 or human EGF, while fluorescence from the receptor-targeted imaging agent alone could not quantify these changes. This approach enables personalized treatment monitoring and optimization of molecular therapeutics.

Drug Development and Dose Optimization

The ability to quantify receptor binding potential provides a powerful tool for drug development. Studies have confirmed that pre-blocking RA shows no statistically significant difference with different doses of ABY-029 (0.15, 0.3, or 0.9 nmol), demonstrating that BP measurements are independent of imaging agent dose. This property allows researchers to evaluate drug-receptor engagement and optimize dosing regimens without the confounding effects of variable agent delivery and nonspecific uptake.

Validation of Novel Therapeutics

The this compound platform has been crucial in developing and validating novel therapeutics such as near-infrared photoimmunotherapy. In this approach, antibody-IR700 conjugates (e.g., RM-1929) specifically bind to target cells and only initiate cytotoxic activity when activated by NIR light, creating a highly selective treatment modality. BLI has been instrumental in evaluating the efficacy of these therapies, with studies showing >95% immediate decrease in BLI signals following effective PIT treatment, even before observable changes in tumor size.

Troubleshooting and Technical Considerations

Common Experimental Challenges
  • Low Signal-to-Noise Ratio:

    • Ensure adequate dye conjugation efficiency
    • Optimize antibody concentration and incubation time
    • Include appropriate controls for nonspecific binding
  • High Background Fluorescence:

    • Allow sufficient time for blood clearance before imaging
    • Use spectral unmixing techniques for multiplexed imaging
    • Consider using carboxylate form of this compound for control agent
  • Variable Tumor Uptake:

    • Characterize receptor expression levels across tumor models
    • Normalize signals to appropriate internal controls
    • Implement paired-agent approach to account for hemodynamic variations
Validation Strategies
  • Ex Vivo Correlation:

    • Perform immunohistochemistry on harvested tumors to validate receptor density
    • Correlate in vivo BP measurements with ex vivo analyses
    • Use multiple tumor models with varying receptor expression levels
  • Specificity Controls:

    • Include receptor-negative tumors as controls
    • Perform blocking studies with excess unlabeled ligand
    • Use isotype control conjugates to assess nonspecific binding

Visualizing Experimental Workflows

Paired-Agent Imaging Methodology

PAI cluster_preparation Agent Preparation cluster_administration In Vivo Administration cluster_blocking Blocking Phase cluster_analysis Data Analysis start Paired-Agent Imaging Workflow prep1 Prepare Targeted Agent (ABY-029) start->prep1 prep2 Prepare Untargeted Agent (this compound) prep1->prep2 prep3 Mix Agents in PBS prep2->prep3 admin1 IV Injection via Tail Vein prep3->admin1 admin2 Acquire Kinetic Images (300 min) admin1->admin2 block1 Administer Blocking Agent (Z03115, hEGF, or PBS) admin2->block1 block2 Continue Imaging (60 min) block1->block2 analyze1 Extract Time-Activity Curves block2->analyze1 analyze2 Apply Dual-Reporter Model analyze1->analyze2 analyze3 Calculate Binding Potential (BP) analyze2->analyze3

Diagram 1: Paired-agent imaging workflow for quantifying receptor binding potential in tumors.

NIR-PIT Therapeutic Mechanism

NIRPIT cluster_conjugate Antibody-IR700 Conjugate cluster_binding Cellular Binding cluster_activation Photoactivation cluster_effect Therapeutic Effect start NIR-PIT Mechanism ab Antibody (e.g., Panitumumab) start->ab dye This compound Photosensitizer ab->dye conjugate Antibody-IR700 Conjugate dye->conjugate bind1 Receptor Recognition (EGFR) conjugate->bind1 bind2 Membrane Binding bind1->bind2 bind3 Limited Internalization bind2->bind3 act1 NIR Light Exposure (690 nm) bind3->act1 act2 Photosensitizer Activation act1->act2 act3 Structural Change (Hydrophobic Transformation) act2->act3 effect1 Membrane Damage act3->effect1 effect2 Necrotic Cell Death effect1->effect2 effect3 Rapid Tumor Shrinkage effect2->effect3

Diagram 2: Mechanism of near-infrared photoimmunotherapy using antibody-IR700 conjugates.

Conclusion

The integration of This compound-based imaging with bioluminescence techniques provides a powerful platform for advancing cancer research and therapeutic development. The protocols and application notes detailed in this document enable researchers to quantitatively assess receptor availability, monitor treatment response, and validate novel therapeutic approaches in preclinical models. The paired-agent imaging methodology offers particular advantage in overcoming the challenges of nonspecific uptake in tumors, providing robust measurements of receptor binding potential that correlate with ex vivo analyses. As these technologies continue to evolve, they hold significant promise for accelerating drug development and enabling personalized treatment strategies in oncology.

Optimizing IRDye 700DX concentration for in vivo imaging

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data for Experimental Design

The table below summarizes key parameters from published studies to guide your choice of IRDye 700DX concentration and other imaging conditions.

Parameter Recommended Value or Range Context / Model Source
This compound Molar Amount 2.5 nmol per mouse Used as an untargeted control agent in paired-agent imaging (PAI) for EGFR availability [1].
This compound Form Carboxylate form (non-reactive) Prepared by hydrolyzing the NHS ester in PBS (pH 8.5) for 5 hours [1].
Injection Volume (IV, 25g mouse) 50-125 µL (recommended), 200 µL (max) General guideline for intravenous injections in small animals [2].
Mouse Strain Athymic nude (nu/nu) mice Recommended for in vivo imaging to minimize light scattering by fur [1] [2] [3].
Imaging Duration Up to 300 minutes (5 hours) Successfully used for dynamic tracking of receptor availability [1].

Detailed Experimental Protocols

Here are the methodologies for key procedures cited in the data above.

Protocol: Preparing this compound Carboxylate

This protocol is crucial for creating a spectrally active, non-targeted control agent for paired-agent imaging.

  • Step 1: Dissolve the this compound NHS ester in phosphate-buffered saline (PBS) at pH 8.5 [1].
  • Step 2: Stir the solution at room temperature for 5 hours to complete the hydrolysis reaction from the NHS ester to the carboxylate form [1].
  • Step 3: Perform final dilutions of the agent in standard PBS at pH 7.0 for administration [1].
Protocol: Direct Characterization of Arterial Input Function

This surgical and imaging protocol allows for precise, real-time measurement of tracer concentration in the blood, which is vital for advanced kinetic modeling [3].

  • Animal Preparation: Place a female athymic nude mouse under surgical anesthesia and perform a sharp dissection of the neck to expose both common carotid arteries.
  • Background Control: Place a piece of black polyvinyl cloth behind the arteries to block fluorescence signal from underlying tissues.
  • Catheterization (for fast kinetics): For first-pass peak characterization, catheterize the tail vein using a 30-Ga needle attached to medical tubing to allow for bolus injection while the animal is in the imager.
  • Image Acquisition: Image the exposed arteries using a planar fluorescence imager. For slow-kinetics (full clearance), acquire images every 30-35 seconds for the first 50 images, then every 3 minutes for up to 2 hours. For fast-kinetics (first-pass peak), use a temporal resolution of 500 ms [3].

This compound Paired-Agent Imaging Workflow

The following diagram illustrates the core concept and workflow of paired-agent imaging, which was used to great effect with this compound as the control agent.

Start Start In Vivo Imaging Experiment Coadminister Coadminister Tracers Start->Coadminister Target Targeted Agent (e.g., ABY-029, anti-EGFR) Coadminister->Target Control Untargeted Control (this compound carboxylate) Coadminister->Control Image Acquire Kinetic Fluorescence Images (Over 300 min) Target->Image Control->Image Block Administer Blocking Dose (e.g., Z03115, hEGF) Image->Block Analyze Analyze Signals Block->Analyze Fluoro Fluorescence Signal Analyze->Fluoro PAI Paired-Agent Imaging (PAI) Metric Analyze->PAI ResultA Result: Signal dominated by both specific and nonspecific uptake Fluoro->ResultA ResultB Result: Accurate decrease in Receptor Availability (RA) PAI->ResultB End Quantitative RA Assessment ResultA->End ResultB->End

FAQs and Troubleshooting

  • What is the recommended dosage of conjugated antibody for imaging tumors? A recommended starting dosage is 50 µg of the conjugated antibody. You will need to determine the optimal dosage for your specific experimental models [2].

  • Why is the carboxylate form of this compound used instead of the NHS ester? The NHS ester form is reactive and can bind nonspecifically to proteins in the blood and tissue. Using the hydrolyzed carboxylate form creates an inert, spectrally active control agent whose distribution is governed primarily by physiological factors like vascular permeability and blood flow, not specific molecular binding. This makes it ideal for quantifying and correcting for nonspecific uptake in paired-agent imaging [1].

  • My image has high background. What could be the cause? High background can be due to several factors:

    • Animal Model: Fur can cause significant light scattering. Use hairless mice like athymic nudes or remove hair with clippers or a depilatory [2].
    • Agent Preparation: Ensure the this compound is in the correct form (e.g., carboxylate for control studies) and free of aggregates.
    • Imaging Timing: For vascular imaging, image immediately. For antibody targets, optimal signal may be hours post-injection as unbound agent clears [2].
  • What happens to the unconjugated dye in the mouse? Hydrolyzed (unconjugated) dye is typically eliminated via the bladder, and the bladder signal is often detectable within 3 minutes of an intravenous injection [2].

References

IRDye 700DX signal linearity improvement in blood

Author: Smolecule Technical Support Team. Date: February 2026

Paired-Agent Method for Quantitative Imaging

A primary strategy for improving quantitative measurements, which directly relates to signal linearity, is the use of a Paired-Agent Method. This approach helps account for non-specific background signal and variations in sample optical properties, which are common challenges in complex media like blood [1].

The core principle involves co-administering a targeted agent (like a biomarker-specific IRDye 700DX conjugate) with a control, untargeted agent. The signal from the control agent is used to normalize the signal from the targeted agent, correcting for background and environmental effects.

The Rinsing Paired-Agent Model (RPAM) is a specific implementation that offers a good balance of accuracy and noise-insensitivity. It can be adapted to various staining and rinsing protocols without requiring a specific calibration of the imaging system [1].

The workflow for implementing this method is summarized below:

Start Start Experiment Stain Co-stain Sample with Targeted and Control Agent Start->Stain Rinse Apply Rinsing Steps (to remove unbound agent) Stain->Rinse Image Image Sample for Both Fluorescence Signals Rinse->Image Normalize Normalize Targeted Agent Signal with Control Agent Signal Image->Normalize Result Obtain Quantitative Biomarker Concentration Normalize->Result

System Performance & Linearity Assessment

Often, perceived issues with a dye's signal linearity can stem from the performance limitations of the imaging system itself. Before optimizing dye-in-blood interactions, it is crucial to characterize your imaging setup. The following table outlines key parameters to assess, based on standardization approaches for fluorescence-guided surgery systems [2].

Parameter to Assess Description Impact on Linearity
Sensitivity & Linearity Measure the system's response to a range of known dye concentrations. Use photo-stable phantoms. Direct. A non-linear system response will distort the dye's true concentration-to-signal relationship [2].
Imaging Depth & Signal-to-Background Ratio Assess how signal attenuates and background increases when imaging through a scattering medium like blood. High. Signal can be non-linearly attenuated; background fluorescence can reduce contrast and linear dynamic range [2].
Uniformity of Illumination Measure the consistency of the excitation light across the field of view. Indirect. Inconsistent illumination causes location-dependent signal variance, which can be misinterpreted as non-linearity [2].
Excitation Wavelength & Power Verify the match between the system's laser/LED and the dye's excitation peak. Ensure power is stable. Direct. Poor spectral matching or fluctuating power leads to suboptimal and variable signal output [2].

Experimental Protocol: Validating Linearity in a Blood Simulant

Here is a detailed methodology you can adapt to test and improve this compound linearity in a blood-like environment, synthesizing principles from the search results.

1. Objective To establish a linear relationship between the concentration of this compound and the measured fluorescence signal in a blood simulant, and to create a calibration curve for future quantitative experiments.

2. Materials

  • This compound NHS Ester (or your specific conjugate)
  • A control, non-targeted agent (e.g., hydrolyzed this compound, this compound conjugated to a non-specific antibody) [1]
  • Whole blood (porcine or bovine) or a blood simulant (e.g., PBS with hemoglobin and scatterers)
  • Phosphate Buffered Saline (PBS)
  • A photo-stable fluorescent phantom (e.g., ICG phantom [2])
  • A calibrated, open-field fluorescence imaging system (e.g., systems like Pearl Impulse, LI-COR [1] or those listed in [2])

3. Procedure

  • Preparation: Prepare a dilution series of this compound and the control agent in PBS, covering the expected concentration range for your application (e.g., 1 nM to 100 nM).
  • Sample Mixing: Mix each dye solution 1:1 with the blood or blood simulant. Include control samples of blood simulant alone to measure autofluorescence.
  • System Characterization: Image the photo-stable phantom to verify your imaging system's own linearity and stability over time [2].
  • Data Acquisition: Image all blood-dye mixture samples. Ensure imaging parameters (exposure time, gain, laser power) are identical and within the system's linear response range. Perform all steps in triplicate.
  • Data Analysis:
    • Subtract the background autofluorescence signal from the blood simulant control.
    • For the Paired-Agent Approach, divide the background-subtracted signal of the targeted this compound by the background-subtracted signal of the control agent for each sample [1].
    • Plot the processed signals (either raw intensity or the paired-agent ratio) against the known dye concentrations.
    • Perform linear regression analysis. The R² value close to 1.0 indicates good linearity.

Key Considerations for Signal Linearity in Blood

  • Paired-Agent Principle: The core idea is that the control agent accounts for all non-receptor-mediated effects (e.g., light scattering, absorption, non-specific binding). The resulting ratio is a more linear and quantitative measure of bound, targeted agent [1].
  • Fluorophore Environment: Fluorescence lifetime, an intrinsic property of a fluorophore, is independent of concentration but is sensitive to the molecular environment (e.g., pH, quenching molecules in blood). While not covered in detail here, Fluorescence Lifetime Imaging (FLIM) is a more advanced technique that can provide environment-independent measurements [3].
  • Contrast Agent Stability: When using conjugates, ensure the dye is stable and does not dissociate from its ligand in blood, which would create free dye and contribute to non-linear background signal.

I hope this structured guide provides a solid foundation for your technical support center. Should you obtain specific data on this compound in blood, you can use this framework to build more detailed and validated FAQs.

References

Troubleshooting Guide: Overcoming Nonspecific Uptake with PAI

Author: Smolecule Technical Support Team. Date: February 2026

The core of the PAI method is the simultaneous administration of a targeted imaging agent (e.g., an antibody or affibody linked to IRDye 700DX) and a nearly identical, untargeted control agent (e.g., this compound carboxylate) [1] [2]. The control agent's signal accounts for background effects, allowing for the calculation of a parameter called Binding Potential (BP), which is proportional to the true receptor concentration [1] [3].

The workflow and signaling logic of this method are outlined below:

Detailed Experimental Protocol for PAI

The table below summarizes a standard in vivo protocol used in recent research for dynamic PAI to quantify epidermal growth factor receptor (EGFR) availability [1].

Protocol Step Specification Purpose & Notes

| Imaging Agents | Targeted: ABY-029 (anti-EGFR Affibody-IR700) Control: this compound carboxylate [1] | The control agent should be spectrally similar and have comparable pharmacokinetics but no receptor affinity [4]. | | Animal Model | Mice with orthotopic head and neck cancer (HNC) xenografts (e.g., FaDu cells) [1] | Ensures a relevant tumor microenvironment. | | Agent Administration | IV co-injection of targeted and control agents at a 1:1 molar ratio; total volume of 200 µL in PBS [1] [2] | Ensures both agents experience the same initial physiological conditions. | | Dosing | Targeted agent: 0.15 - 0.9 nmol per mouse [1] | Use trace doses (<5% receptor occupancy) to avoid saturation. | | Image Acquisition | Duration: 300 minutes pre-blocking + 60 minutes post-blocking. System: Fluorescence scanner (e.g., Odyssey CLx) [1] [2] | Long acquisition captures kinetic uptake and washout. | | Data Processing | Apply kinetic model (e.g., SPAM or SPAM_SF) to generate pixel-by-pixel BP maps [3] | BP = (Targeted Agent Binding Potential) - a quantitative measure of receptor concentration. |

Frequently Asked Questions (FAQs)

Q: Why can't I just wait for the unbound agent to clear from circulation to reduce background? A: While clearance happens, nonspecific uptake in tissues does not clear at the same rate as the blood pool. Furthermore, waiting only provides a single time point. PAI uses dynamic data to model and subtract this nonspecific component throughout the entire process, leading to a more robust and quantitative measurement [1] [3].

Q: My targeted and control agents have different signal intensities. Can I still use PAI? A: Yes. Advanced kinetic models like the Scaling Factor Simplified Paired-Agent Model (SPAM_SF) are designed to correct for inherent differences in signal intensity between the two agents. This model incorporates a scaling factor (α) during the fitting process to account for these differences [3].

Q: Are there any other applications for this compound beyond PAI? A: Yes, this compound is widely used as a photosensitizer in Near-Infrared Photoimmunotherapy (NIR-PIT). In this therapy, the dye is conjugated to a targeting antibody and, upon activation with NIR light, it produces cytotoxic effects that kill the target cells [5] [6].

Key Takeaways for Your Experiments

  • The Problem is Complex: Nonspecific uptake is caused by multiple factors like leaky tumor vasculature and poor lymphatic drainage, which cannot be easily eliminated physically [1].
  • The Solution is Computational: The PAI strategy addresses this by using a control agent and mathematical modeling to correct for these physiological variables, turning a confounding problem into a quantifiable parameter [1] [3].
  • Protocol Consistency is Critical: For PAI to work, the paired agents must be administered simultaneously, and their kinetics must be tracked dynamically. Ensure your experimental setup can support this.

References

Troubleshooting IRDye 700DX Plasma Protein Binding

Author: Smolecule Technical Support Team. Date: February 2026

A key point for troubleshooting is that IRDye 700DX is engineered to be hydrophilic (water-soluble). This property is intentionally designed to minimize nonspecific interactions with cell membranes and plasma proteins, which is a common source of interference with more hydrophobic dyes [1] [2]. Issues with high background signal are more likely to stem from other factors.

The table below summarizes the potential causes and solutions for experimental interference related to plasma proteins or background noise.

Potential Cause of Interference Underlying Principle Recommended Solution
Aggregation of Conjugate Hydrophobic interactions can cause conjugate aggregation, increasing nonspecific uptake. Ensure proper conjugation chemistry and purify the conjugate thoroughly to remove aggregates [1].
Non-optimized Dye-to-Protein Ratio Too many dye molecules per protein can increase hydrophobicity, promoting protein binding. Aim for a low-to-moderate dye-to-protein ratio (e.g., ~3:1 as used in studies). Characterize the conjugate post-synthesis [2].
Carrier Protein Specificity The conjugate is designed to bind its target, not plasma proteins. Observed binding may be target-specific. Include a full control: a cell line or sample that does not express the target antigen [2].
Non-specific Uptake in Tissues High background can be mistaken for protein binding; it's often due to perfusion and retention in tissues. Use a paired-agent method with a control agent (e.g., an untargeted antibody) to correct for nonspecific uptake [3].

Experimental Protocols for Validation

Here are detailed methodologies to diagnose and resolve interference issues, drawing from established experimental approaches.

Protocol 1: Assessing Specific vs. Nonspecific Uptake with a Paired-agent Method

This protocol uses a control agent to account for nonspecific uptake, allowing you to quantify the specific signal from your this compound conjugate [3].

  • Agent Preparation: Co-inject the targeted this compound conjugate along with an untargeted control imaging agent. An ideal control agent has similar pharmacokinetics but no target binding. Indocyanine green (ICG) has been validated as a suitable control for antibody-based agents in lymph node studies [3].
  • In Vivo Administration: Administrate the mixture of targeted and control agents intradermally or intravenously into your animal model.
  • Concurrent Monitoring: Image the target area (e.g., tumor, lymph node) over time to monitor the uptake and retention kinetics of both agents.
  • Data Analysis: Calculate the Binding Potential (BP) to quantify specific binding using the formula: BP = (Tar - Contr) / Contr where Tar is the concentration of the targeted agent and Contr is the concentration of the control agent in the tissue [3]. A BP value significantly greater than zero indicates specific binding.

The following workflow diagram illustrates the paired-agent method experimental process:

cluster_agent_prep Agent Preparation Start Start Experiment Prep Prepare Agent Mixture Start->Prep Inject Coadminister Agents Prep->Inject Image Monitor Kinetics Inject->Image Analyze Calculate Binding Potential Image->Analyze Dye Targeted Agent (this compound conjugate) Control Control Agent (e.g., ICG)

Protocol 2: In Vitro Specificity and Binding Validation

This method confirms that the observed signal is due to specific antigen binding and not nonspecific interactions [2].

  • Cell Culture: Use two sets of cells: one expressing the target antigen (positive control) and one that does not (negative control).
  • Incubation: Incubate both cell lines with the this compound conjugate. Use a concentration and time based on your specific conjugate (e.g., 1-6 hours at 37°C).
  • Blocking (Critical Control): In a separate set of positive control cells, pre-incubate with an excess of unconjugated antibody (e.g., 100-fold excess) to block the target antigens before adding the this compound conjugate.
  • Washing and Imaging: Wash the cells to remove unbound conjugate and image using a NIR fluorescence microscope.
  • Interpretation:
    • Specific Binding: Strong signal in positive cells and significantly reduced signal in blocked positive cells and negative control cells.
    • Nonspecific Interference: High fluorescence signal across all groups, including blocked and negative control cells.

Key Technical FAQs

Q1: Does this compound inherently bind to plasma proteins like albumin? A1: this compound is a hydrophilic (water-soluble) dye engineered to minimize nonspecific interactions. Unlike conventional hydrophobic photosensitizers, its solubility helps prevent aggregation and nonspecific binding to plasma proteins or cell membranes. Signal interference is more likely related to the carrier molecule or experimental conditions [1] [2].

Q2: How can I confirm that my conjugate's performance issues are due to plasma protein binding? A2: Direct confirmation requires specific assays. However, you can infer it by:

  • Using Fast Protein Liquid Chromatography (FPLC): Analyze the conjugate incubated with plasma or serum. A shift in the elution peak or the appearance of higher molecular weight aggregates can indicate protein binding [4].
  • Performing a LIVE/DEAD assay: If you observe cell death in negative control cells after irradiation, it may indicate nonspecific membrane association of the conjugate, a potential consequence of increased hydrophobicity [2].

Q3: What is the recommended dye-to-protein ratio for conjugating this compound to an antibody to minimize interference? A3: While optimal ratios can vary, a ratio of approximately 3:1 (this compound molecules per antibody) has been successfully used in studies, maintaining immunoreactivity while providing a strong signal. Over-conjugation can increase hydrophobicity, so characterizing your conjugate's performance at different ratios is advised [2].

References

IRDye 700DX photo-bleaching prevention techniques

Author: Smolecule Technical Support Team. Date: February 2026

Strategies to Prevent Photobleaching

The following table summarizes the key strategies you can employ to minimize photobleaching, drawing from research on similar cyanine fluorophores and general fluorescence imaging practices.

Strategy Mechanism Application & Evidence
Add Radical Scavengers [1] Compounds compete with fluorophore for reactive oxygen species (ROS) preventing oxidative damage. Ascorbic acid (0.001-10% w/v) provided robust, concentration-dependent radioprotection for IRDye 800CW against γ- and β-radiation [1]. Ethanol and gentisic acid also showed protective effects [1].
Use Antifade Mounting Media [2] [3] Contain chemicals that quench ROS, extending fluorophore lifespan. Essential for fixed-cell imaging. Effectiveness varies by dye; testing different commercial formulations may be necessary [3].
Reduce Light Exposure [2] [4] [3] Limits fluorophore excitation cycles, slowing photobleaching. Use lower light intensity (neutral-density filters), shorter exposure times, and image different areas than those used for focusing [2] [3].
Select Stable Fluorophores [2] [3] Inherently more photostable dyes resist degradation. Newer dyes (e.g., Alexa Fluor, DyLight) are generally more stable than traditional ones (e.g., FITC) [2].
Minimize Oxygen [4] Reduces triplet-state reactions that generate destructive ROS. Use oxygen-scavenging systems (e.g., glucose oxidase/catalase). Note: this can be detrimental to live mammalian cells [4].

Experimental Protocol: Evaluating Radioprotectants for a Dual-Modal Agent

This experimental workflow is adapted from a study that investigated the radiobleaching of IRDye 800CW and a dual-modality tetrapeptide [1]. You can use it as a template to test the effectiveness of various protective agents for your specific IRDye 700DX conjugate.

G start Prepare Fluorophore Solution (this compound conjugate in suitable buffer) add_radionuclide Add Radiation Source (e.g., 68Ga, 111In) start->add_radionuclide add_scavenger Add Radical Scavenger (e.g., Ascorbic Acid, Gentisic Acid, Ethanol) add_radionuclide->add_scavenger incubate Incubate and Expose (Vary activity & time) add_scavenger->incubate measure Measure Fluorescence (Normalize to non-irradiated control) incubate->measure analyze Analyze Results (Fluorescence preservation vs. control) measure->analyze

Detailed Methodology [1]:

  • Preparation of Fluorophore Solution:

    • Prepare your this compound conjugate in an appropriate aqueous buffer (e.g., 0.1 M Sodium Acetate, pH 4.5 was used for IRDye 800CW). The choice of buffer and pH can influence the initial fluorescence intensity, so this should be optimized and kept consistent.
  • Addition of Radical Scavengers:

    • Prepare stock solutions of the radical scavengers to be tested.
    • Ascorbic acid (AA): Test over a wide concentration range (e.g., 0.001% to 10% w/v).
    • Gentisic acid (GA) and Ethanol (EtOH): Test in a concentration-dependent manner (e.g., 0.1% to 10% v/v for EtOH).
    • Include a control sample with no scavenger added.
  • Radiation Exposure:

    • Add escalating activities of your chosen radionuclide (e.g., ⁶⁸Ga, ¹¹¹In, or ²¹³Bi) to the solutions.
    • Incubate the mixtures for different time points (e.g., 0.5, 3, and 6 hours) to observe time-dependent effects.
  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each sample. For this compound, the optimal excitation is near 680 nm, and emission is near 700 nm.
    • Normalize the fluorescence of the irradiated samples to a non-irradiated control kept in the same conditions to calculate the percentage of fluorescence preserved.
  • Data Analysis:

    • Plot the normalized fluorescence against radioactivity concentration or exposure time.
    • The effectiveness of a scavenger is demonstrated by a higher level of preserved fluorescence compared to the unprotected control.

Important Considerations for Protocol Adaptation

  • Direct vs. Secondary Damage: The protection offered by radical scavengers like ascorbic acid is most effective against secondary damage caused by ROS generated in the solvent (e.g., water radiolysis). It may not protect against direct radiation damage from high-energy particles (e.g., alpha particles) hitting the fluorophore directly [1].
  • Dye-Dependent Sensitivity: Different cyanine dyes can have varying sensitivities to radiolysis. Always validate the protocol with your specific construct [1].
  • Confirm ROS Role: The strong protective effect of radical scavengers supports the hypothesis that radiobleaching is a free radical-mediated process [1].

Key Takeaways for Technical Support

  • First-Line Solution: For researchers experiencing signal loss with radiolabeled conjugates, recommend testing ascorbic acid (0.1% w/v is a good starting point) as a radioprotectant in the solution.
  • For Imaging Applications: For non-radioactive but light-induced photobleaching during microscopy, the primary recommendations should be to use antifade mounting media (for fixed cells), reduce light exposure, and choose more photostable dyes [2] [3].
  • No One-Size-Fits-All: The optimal concentration of a scavenger might vary depending on the specific this compound conjugate, the radionuclide used, and the buffer conditions. A concentration series is always advisable.

References

IRDye 700DX pharmacokinetics matching with targeted agents

Author: Smolecule Technical Support Team. Date: February 2026

Key Principles for Pharmacokinetic Matching

Successful pharmacokinetic matching of IRDye 700DX with a targeted agent relies on a few core concepts:

  • The Goal of Matching: The objective is to ensure that the targeted and untargeted agents have similar physiological delivery and nonspecific tissue uptake. This similarity allows the signal from the untargeted agent to act as an internal control, correcting for variables like blood flow, vascular permeability, and the Enhanced Permeability and Retention (EPR) effect. The difference in uptake then more accurately represents specific receptor binding [1] [2].
  • The Paired-Agent Imaging (PAI) Method: This is a primary strategy to achieve pharmacokinetic matching. It involves the simultaneous administration of a receptor-targeted agent (e.g., ABY-029, an anti-EGFR Affibody conjugate) and a spectrally distinct, receptor-untargeted agent (e.g., this compound carboxylate) [1].
  • Agent Independence: Research indicates that the estimation of Receptor Availability (RA) or Binding Potential (BP) using PAI is independent of the dose of the targeted imaging agent, provided the agents are administered at trace levels (resulting in <5% of receptors being bound). This makes the system more robust for quantitative measurements [1].

Experimental Data & Case Studies

The following table summarizes quantitative findings from key studies that successfully utilized this compound for pharmacokinetic matching.

Study Objective Targeted Agent Untargeted Control Agent Key Quantitative Finding Citation
Dynamic tracking of EGFR availability in head and neck cancer ABY-029 (EGFR-targeted) This compound (carboxylate form) PAI produced the expected decrease in RA after blocking; no significant difference in pre-blocking RA was observed with different ABY-029 doses (0.15, 0.3, or 0.9 nmol). [1]
In vivo quantification of EGFR binding potential EGF-IRdye (e.g., IRDye 800CW) This compound (carboxylate form) A strong correlation was found between in vivo and ex vivo measures of binding potential (r=0.99, p<0.01), validating the dual-reporter methodology. [2]
Delivery to tumor-associated vasculature using multiple cRGD peptides PEG-PGlu polymer with multiple cRGD peptides This compound conjugated to the polymer terminal A polymer with 15 cRGD peptides showed preferential accumulation on tumor-associated blood vessels and drastically inhibited tumor growth upon photoirradiation. [3]

Detailed Protocol: Paired-Agent Imaging for Receptor Availability

This protocol is adapted from a study dynamically tracking Epidermal Growth Factor Receptor (EGFR) availability in mouse models of head and neck cancer [1].

Workflow Overview

The diagram below illustrates the core experimental workflow and the kinetic model used in Paired-Agent Imaging.

A Simultaneous IV Injection of Targeted & Untargeted Agents B Real-time Fluorescence Imaging (e.g., 300 min) A->B C Administer Blocking Agent (e.g., Z03115, hEGF, or PBS) B->C D Continue Imaging (e.g., 60 min) C->D E Kinetic Analysis of Signals D->E F Calculate Binding Potential (BP) & Receptor Availability (RA) E->F G Dual-Tracer Kinetic Model E->G H ROI_T(t) = C_p + C_f + C_b G->H I ROI_UT(t) = C_p + C_r G->I J BP = k₃ / k₄ G->J Derives

Materials and Reagents
  • Targeted Imaging Agent: For example, ABY-029 (an anti-EGFR Affibody conjugated to IRDye 800CW) [1].
  • Untargeted Control Agent: This compound carboxylate. This is prepared by converting this compound NHS ester to its carboxylate form by dissolving in PBS (pH 8.5) and stirring at room temperature for 5 hours [1]. This step is crucial to prevent nonspecific binding of the dye's reactive group.
  • Animal Model: Mice bearing orthotopic xenograft tumors (e.g., FaDu cells for head and neck cancer) [1].
  • Imaging System: A fluorescence imager capable of resolving signals at both 700 nm and 800 nm wavelengths.
  • Blocking Agents: For test groups, use a non-fluorescent version of the targeting ligand (e.g., Z03115 for EGFR). For controls, use a known ligand (e.g., human EGF) or a vehicle (PBS) [1].
Step-by-Step Procedure
  • Agent Preparation & Administration:

    • Co-administer the targeted agent (ABY-029) and the untargeted control agent (this compound carboxylate) via tail vein injection. In the referenced study, doses of 0.15, 0.3, or 0.9 nmol of ABY-029 were paired with 2.5 nmol of this compound [1].
  • Pre-Block Kinetic Imaging:

    • Acquire fluorescence images continuously for a period until steady-state binding is approached (e.g., 300 minutes). This establishes a baseline for the kinetic uptake of both agents [1].
  • Receptor Blocking:

    • Administer a saturating dose of the blocking agent (Z03115, hEGF, or PBS) to the test and control groups [1].
  • Post-Block Kinetic Imaging:

    • Continue imaging for an additional period (e.g., 60 minutes) to monitor changes in agent fluorescence and binding after receptor blockade [1].
  • Data Analysis:

    • Region of Interest (ROI) Definition: Draw ROIs over the tumor and reference tissues (e.g., muscle).
    • Signal Ratio Calculation: The binding potential (BP) is proportional to the receptor availability and can be calculated using the Simplified Reference Tissue Model. The core concept is to take the instantaneous ratio of the targeted agent's signal to the untargeted agent's signal within the tumor ROI over time. This ratio corrects for nonspecific uptake [1] [2].
    • A successful experiment will show a significant decrease in the calculated BP/RA after blocking in the test group, but no significant change in the vehicle control group [1].

Frequently Asked Questions (FAQs)

Q1: What is the critical step in preparing the untargeted this compound control? A1: The most critical step is converting the commercially available This compound NHS ester into its carboxylate form. The NHS ester is reactive and will covalently bind to proteins and amines in the tissue, leading to high nonspecific background and defeating its purpose as a control for passive distribution. The conversion is done by hydrolysis in PBS at pH 8.5 [1].

Q2: My targeted and untargeted agents have different circulation times. How can I improve matching? A2: Consider using a delivery vehicle for both agents. Research shows that conjugating both dyes to the same polymer backbone can perfectly match their pharmacokinetic profiles. For instance, a poly(ethylene glycol)-poly(L-glutamic acid) block copolymer can be used, where the targeted agent (e.g., cRGD peptides) is conjugated to the side chains and the this compound is conjugated to the polymer terminal [3] [4].

Q3: Does the dose of my targeted agent affect the receptor availability measurement? A3: According to PAI studies, if you use a trace dose (where <5% of receptors are bound), the estimation of receptor availability (RA) or binding potential (BP) should be independent of the dose of the targeted agent. This was demonstrated using three different doses of ABY-029 which showed no statistically significant difference in pre-blocking RA estimates [1].

References

IRDye 700DX light dose optimization for cytotoxicity

Author: Smolecule Technical Support Team. Date: February 2026

Key Principles & Quantitative Data

The effectiveness of IRDye 700DX in photoimmunotherapy (PIT) is determined by the product of the number of bound antibody-IR700 conjugates and the dose of NIR light delivered [1]. The relationship can be summarized as: Efficacy ∝ (Conjugate Concentration) × (Light Dose)

The table below outlines light and conjugate parameters from a foundational study, showing combinations that achieve effective cytotoxicity in vitro on an EGFR-expressing cell line (MDA-MB-468luc) [1]:

Panitumumab-IR700 Concentration (μg/mL) Light Dose (J/cm²) Power Density (mW/cm²) Light Mode Reported Cytotoxicity
10 0.5, 2, 5 25 CW (400 mA) ~40% to ~85% dead cells
3 0.5 25 CW (400 mA) Effective
1 1.5 25 CW (400 mA) Effective
0.3 5 25 CW (400 mA) Effective

For in vivo application, one study on orthotopic breast cancer models used a light dose of 30 J/cm² at a power density of 200 mW/cm² [1].

Experimental Protocol: In Vitro Light Dose Optimization

This protocol helps establish a dose-response curve for your specific cell model by testing a single conjugate concentration against a range of light doses [1].

G Start Start In Vitro Assay Plate Seed cells on a 96-well plate Incubate for 8 hours Start->Plate AddConjugate Add Panitumumab-IR700 (10 µg/mL) Incubate overnight Plate->AddConjugate Wash Wash with PBS Add phenol-red free medium AddConjugate->Wash Irradiate Irradiate with NIR light (670-710 nm) Vary light dose (e.g., 0.2 to 5 J/cm²) Wash->Irradiate Analyze Analyze Cell Viability Irradiate->Analyze End End Assay Analyze->End

Troubleshooting & FAQs

Here are common issues and solutions for this compound experiments:

  • Problem: Low cytotoxicity despite using recommended parameters.

    • Solution: Confirm target antigen expression on your cell line. Ensure the antibody-IR700 conjugate is properly bound to the target. Check light source output with a power meter and ensure even illumination across the sample [1].
  • Problem: High non-specific cell death in untreated or non-targeted cells.

    • Solution: Include critical controls: a group with light exposure but no conjugate, and a group with a non-targeted IR700 conjugate (e.g., an isotype control antibody conjugate) [1].
  • How do conjugate concentration and light dose relate?

    • For a desired level of efficacy, the conjugate concentration and light dose have a reciprocal relationship; you can lower the light dose by increasing the conjugate concentration, and vice-versa [1].
  • Does continuous wave (CW) or pulse wave (PW) light work better?

    • The referenced study found that PIT efficacy was similar for CW and PW light when the total light dose was equivalent [1].

Important Technical Notes

  • Conjugate Binding: The cytotoxicity of PIT is highly specific and potent primarily when the IR700 conjugate is bound to the target cells [1] [2].
  • Cell Death Mechanism: PIT with IR700 induces rapid, necrotic cell death observable within minutes of light exposure, characterized by immediate cell swelling and membrane rupture [1].
  • Light Source: The cited studies used a LED light source emitting at 670-710 nm [1]. Always verify your light source's emission spectrum and power output.

References

IRDye 700DX Conjugation and Optimization Guide

Author: Smolecule Technical Support Team. Date: February 2026

This section provides core protocols and parameters for successfully conjugating IRDye 700DX to antibodies or other targeting molecules.

  • NHS Ester-Mediated Conjugation (Lysine Residues): This is a standard and reliable method for conjugating this compound to primary amines (e.g., on lysine residues) on proteins [1] [2].

    • Prepare the Antibody: Dissolve the antibody (e.g., 2 mg) in a suitable buffer like phosphate-buffered saline (PBS). Add sodium bicarbonate (e.g., 20 μL of 1M solution) to adjust the pH to the optimal range of 8.0–9.0 [2].
    • Prepare the Dye Stock: Dissolve this compound NHS ester in anhydrous dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 1 mg/mL) [3].
    • Conjugate: Add the dye stock to the antibody solution. A typical starting dye-to-antibody molar ratio is 5:1, though optimization between 5:1 and 20:1 may be necessary [3] [2].
    • Incubate and Purify: React for 2 hours at room temperature with constant mixing, protected from light [2]. Separate the conjugate from free dye using a desalting column (e.g., Zeba spin column) or dialysis [3] [2].
  • Key Quantitative Parameters for Conjugation: The table below summarizes critical parameters to monitor for a successful conjugation.

Parameter Target Value or Range Purpose & Notes
Reaction pH 8.0 - 9.0 [2] Maximizes NHS ester reactivity with primary amines.
Dye-to-Antibody Ratio 5:1 to 20:1 (molar) [3] [2] Must be optimized; higher ratios increase labeling but risk affecting antibody binding.
Final DMSO Concentration Keep low (<0.01% v/v is feasible [2]) Prevents protein precipitation while ensuring dye solubility.
Purification Method Size-exclusion chromatography (desalting column) or dialysis [3] [2] Removes unreacted dye and reaction by-products.

The following diagram illustrates the workflow for this conjugation method:

G A Prepare Antibody Solution (PBS, pH 8.0-9.0) C Mix and Incubate (Room Temp, 2 hrs, Dark) A->C B Prepare this compound NHS Ester (DMSO Stock Solution) B->C D Purify Conjugate (Desalting Column/Dialysis) C->D E Final Antibody-IR700 Conjugate D->E

Advanced Strategies for Enhanced Efficacy

Conjugation is the first step; achieving optimal biological efficacy requires further strategic optimizations.

  • Intratumoral Administration for Improved Delivery: Recent studies show that changing the administration route of the conjugate can drastically improve outcomes.

    • Efficacy: Compared to intravenous (IV) delivery, intratumoral (IT) injection of an anti-CD44-IR700 conjugate increased the number of targeted cells by over five-fold and reduced tumor growth by half [4].
    • Procedure Simplification: IT delivery allows for a drastically reduced interval between injection and light exposure—from 24 hours down to 30 minutes—without diminishing efficacy, enabling a simplified 1-hour treatment procedure [4].
  • Polymer-Based Carriers with Multiple Targeting Ligands: To address poor tumor penetration, consider using polymer carriers with multiple targeting peptides.

    • Technology: A poly(ethylene glycol)-poly(L-glutamic acid) block copolymer was conjugated with multiple cyclic RGD (cRGD) peptides that target αvβ3 integrin, with this compound attached to the polymer terminal [5].
    • Finding: A polymer bearing 15 cRGD peptides showed superior accumulation on tumor-associated blood vessels and deep tumor penetration, leading to drastically enhanced tumor growth inhibition upon photoirradiation compared to a version with only 5 peptides [5]. This demonstrates that controlling intratumoral distribution is critical.

Troubleshooting FAQs

  • What is the primary factor for successful this compound conjugation? Maintaining an alkaline pH (8.0-9.0) during the reaction is critical, as the NHS ester group reacts efficiently with primary amines only in this range [2].

  • How can I improve the tumor targeting and penetration of my conjugate? If your target is accessible via intratumoral injection, this route can significantly enhance local concentration and efficacy [4]. For systemic delivery, using a polymer carrier with multiple high-affinity targeting ligands (e.g., cRGD peptides) can improve accumulation and penetration [5].

  • My conjugate is synthesized but shows low efficacy in vivo. What could be wrong? First, verify the conjugate's binding affinity in vitro. If binding is confirmed, the issue may be poor tumor delivery. Consider switching to intratumoral administration or employing a targeting ligand against tumor vasculature for more homogeneous distribution [4] [5]. Also, ensure the NIR light dose and timing are optimized for your model.

  • Are there new photosensitizers that work like this compound but with deeper tissue penetration? Yes, research is ongoing to develop "red-shifted" photosensitizers activated by longer-wavelength light, which penetrates tissue more deeply. One example is KA800, which has an absorption maximum red-shifted by 84 nm compared to IR700. However, note that its in vivo efficacy was limited due to a different mechanism of action that relies more on singlet oxygen, which can be quenched in vivo [6].

Experimental Protocol Summary

Below is a consolidated table of key experimental parameters from recent studies for your reference.

Application / Model Conjugate / Targeting System Key Experimental Parameter Outcome / Efficacy

| Lung Cancer (LLC model) [4] | Anti-CD44 Antibody-IR700 | Route: Intratumoral (IT) vs. Intravenous (IV) Light Interval: 30 min (IT) vs. 24 hrs (IV) | IT > IV: 5x more target cells, 50% less tumor growth. | | Targeting αvβ3 Integrin [5] | Polymer-PEG-cRGDX-IR700 (X=5, 15) | Ligand Number: 15 vs. 5 cRGD peptides per polymer | 15 cRGD > 5 cRGD: Preferential vessel accumulation & drastic tumor inhibition. | | Lymph Node Imaging [2] | Cetuximab-IR700 / IgG-IR700 | Conjugation: NHS ester, 5:1 molar ratio, 2hr RT, desalting column purification. | Successful labeling for paired-agent imaging studies. |

The field of photoimmunotherapy is advancing rapidly, with research focused on optimizing conjugation, delivery routes, and the development of next-generation photosensitizers. I hope this technical support guide provides a solid foundation for your work.

References

Understanding and Reducing Background Fluorescence

Author: Smolecule Technical Support Team. Date: February 2026

  • Core Principle: Shift to Near-Infrared (NIR) Biological samples exhibit high autofluorescence when excited with visible light. A primary method to reduce this background is to use dyes that excite and emit in the Near Infra-Red (NIR) region, as autofluorescence and light scattering are significantly lower at these longer wavelengths [1]. IRDye 700DX is excellent for this, with peak excitation at 689 nm and peak emission at 699 nm [2].

  • Selecting the Right Dye: A Quantitative Comparison For single-molecule imaging applications, the brightness and photostability of the dye are critical. The table below compares this compound with other common NIR dyes.

Dye Name Excitation Peak (nm) Emission Peak (nm) Single Molecule Intensity Photostability Blinking Characteristics
This compound 689 [2] 699 [2] Superior to Alexa 700 [1] More photostable than Alexa 700 [1] Longer "on-time" (1.4s avg.) and higher duty cycle [1]
Alexa 700 ~695 [1] ~715 [1] High [1] Less photostable than this compound [1] Short bursts of fluorescence; average "on-time" <1s [1]
IRDye 800CW ~780 [1] ~800 [1] Superior to Alexa 790 [1] Similar to Alexa 790 [1] Marginally longer "on-time" and greater duty cycle than Alexa 790 [1]
  • Advanced Technique: Paired-Agent Background Subtraction This powerful method uses a second, untargeted "control" agent to correct for non-specific uptake and heterogeneous background. The core concept is that the untargeted agent's signal serves as a map of non-specific background, which can be subtracted from the targeted agent's signal [3] [4].

G Start Start: Heterogeneous Background P1 Coadminister Targeted Tracer (e.g., Antibody-IR700DX) Start->P1 P2 Coadminister Untargeted Control Tracer (e.g., ICG or non-targeted Antibody) P1->P2 P3 Acquire Fluorescence Images at Two Wavelengths P2->P3 P4 Process Data: Subtract Scaled Control Signal from Targeted Signal P3->P4 End End: Map of Specifically Bound Tracer P4->End

  • Technique: Real-Time Fluorescence Monitoring for Photoimmunotherapy (PIT) In PIT, the fluorescence intensity of this compound decreases upon light irradiation. Real-time monitoring can determine the optimal light dose for therapy. The key is to irradiate until the fluorescence decay rate reaches a plateau, indicating maximum therapeutic effect has been achieved [5] [6].

Detailed Experimental Protocols

Protocol 1: Paired-Agent Imaging for In Vivo Background Subtraction

This protocol is adapted from studies on sentinel lymph node imaging and fluorescence tomography [3] [4].

  • Agent Preparation:

    • Targeted Tracer: Synthesize cetuximab-IRDye 700DX conjugate. Confirm the dye-to-antibody ratio is approximately 1:1 using spectrophotometry [7].
    • Control Tracer: Use Indocyanine Green (ICG) or a non-targeted antibody (e.g., IgG) labeled with a spectrally distinct dye (like IRDye 800CW). ICG is ideal for clinical translation as it is FDA-approved [4].
  • Animal Administration: Co-inject the targeted and control tracers intradermally or intravenously into the animal model. The choice depends on the target tissue [4].

  • Image Acquisition: Use a fluorescence imaging system capable of simultaneous or sequential acquisition at the two emission wavelengths (e.g., ~699 nm for this compound and ~800 nm for IRDye 800CW/ICG).

  • Data Processing and Background Subtraction:

    • Calculate the Binding Potential (BP), a quantitative measure of specific binding, using the formula: BP = (Tar - Contr) / Contr where Tar is the signal from the targeted tracer and Contr is the signal from the control tracer in the region of interest [4].
    • Alternatively, for image reconstruction, the data can be processed as: J̄ x_bound = d_T - c * d_U, where d_T and d_U are the measured data from the targeted and untargeted tracer, and c is a scaling factor [3].

Protocol 2: Real-Time Fluorescence Monitoring During PIT

This protocol uses the LIGHTVISION camera system to optimize light dose [5] [6].

  • Conjugate and Administer Agent: Prepare Cetuximab-IRDye 700DX (Cet-IR700) as in Protocol 1. Inject intravenously into mice bearing target tumors (e.g., A431 xenografts).

  • Setup Imaging: Anesthetize the mouse and position the tumor for imaging. Insert a cylindrical or frontal light diffuser for laser irradiation at 690 nm [6].

  • Real-Time Monitoring and Irradiation:

    • Begin laser irradiation and simultaneously record fluorescence video using the LIGHTVISION system.
    • In real-time, calculate the fluorescence decay rate, defined as the average percentage decrease in fluorescence intensity over a rolling time window (e.g., the last 15 seconds) [5].
    • Continue irradiation until the fluorescence decay rate plateaus. Studies show that this plateau typically occurs around 40 J/cm², which is sufficient for a maximal antitumor effect without needing higher doses [6].

G Start Inject Cet-IR700 Conjugate A Wait 24h for Tumor Accumulation Start->A B Setup: Anesthetize Mouse, Position Tumor & Laser Diffuser A->B C Begin 690 nm Laser Irradiation & Real-Time Fluorescence Imaging B->C D Calculate Real-Time Fluorescence Decay Rate C->D Decision Has Decay Rate Reached a Plateau? D->Decision Decision:s->D:n No End Stop Irradiation (Optimal Dose Reached) Decision->End Yes

Technical Support FAQs

Q1: Why is the background in my cell samples still high even when using this compound? A1: While NIR dyes greatly reduce autofluorescence, background can persist from non-specific binding of the antibody-dye conjugate or high concentrations of unbound probe.

  • Solution: Implement the paired-agent method with a control, untargeted tracer to correct for non-specific uptake [3] [4]. For fixed cells, you can use a highly diluted this compound NHS ester to covalently label all cellular proteins for normalization, which helps account for well-to-well variation [8].

Q2: How can I determine the optimal light dose for NIR-PIT without excessive irradiation? A2: The relationship between light dose and cell death is not always linear.

  • Solution: Use a real-time fluorescence imaging system like LIGHTVISION. The optimal dose is the point at which the fluorescence decay rate of this compound in the tumor plateaus, indicating maximum therapeutic effect has been achieved. This often allows for lower, more precise dosing than fixed clinical doses [5] [6].

Q3: My this compound signal is too weak for epi-fluorescence imaging. What are my options? A3: This is a known limitation for some applications [1].

  • Solutions:
    • Switch to a more sensitive detection modality. Total Internal Reflection Fluorescence (TIRF) microscopy can greatly reduce background, making the signal detectable [1].
    • Consider using a brighter dye. For deeper imaging or epi-illumination, IRDye 800CW may provide a better signal-to-background ratio [1].
    • Ensure you are using an EMCCD camera, which is highly sensitive and ideal for detecting weak single-molecule signals [1].

References

IRDye 700DX stability in physiological buffers

Author: Smolecule Technical Support Team. Date: February 2026

IRDye 700DX: Properties & Handling FAQs

Q1: What are the key chemical properties of this compound that influence its stability? IR700 (the core structure of this compound) is a silicon phthalocyanine dye with several properties that make it suitable for biological applications [1]:

  • Hydrophilicity: Its structure includes hydrophilic axial ligands with sulfonic acid groups. This water-soluble nature prevents aggregation or precipitation in physiological buffers, a common issue with hydrophobic photosensitizers [1].
  • Reactive Group: this compound is typically supplied as an N-hydroxysuccinimide (NHS) ester, which facilitates conjugation to primary amines (e.g., on antibodies or other proteins) [2].
  • Spectral Properties: It is activated by near-infrared (NIR) light at 690 nm, which allows for relatively deep tissue penetration [1].

Q2: How should I store and reconstitute this compound? While a specific protocol for the 700DX variant was not found, you can follow general practices for similar NHS ester dyes and the manufacturer's guidance for other dyes in the same family (like IRDye 800CW) [3]:

  • Storage of Lyophilized Dye: Store the undissolved, lyophilized dye at -20°C, protected from light and moisture [3].
  • Reconstitution: The NHS ester can be dissolved in water or DMSO. Dye solubilized in water should be used immediately and not stored. If dissolved in DMSO, the solution is typically stable for up to two weeks when stored at -20°C and protected from light [3].
  • Post-Conjugation: After conjugation to your targeting molecule (e.g., an antibody), the resulting conjugate should be purified and stored in a compatible buffer like PBS [1].

Experimental Insights & Comparative Data

The table below summarizes key findings from studies that utilized this compound, providing indirect evidence of its performance under experimental conditions.

Study Context Relevant Finding on Stability/Performance Implication for this compound
Paired-Agent Imaging [2] Compared to other dyes, showed high signal linearity in whole blood (R² = 0.9995) and was stable enough for in vivo pharmacokinetic studies over 152 minutes. Demonstrates functional stability in complex biological fluids like whole blood for several hours.
Near-Infrared Photoimmunotherapy (NIR-PIT) [1] The hydrophilic nature of the IR700 dye prevents nonspecific interactions with cell membranes and allows for efficient excretion, implying stability in the bloodstream. Its design confers stability and low non-specific binding in physiological environments.

Experimental Protocol: Assessing Plasma Protein Binding via Gel Electrophoresis [2] This method helps evaluate non-specific binding, which can affect dye stability and performance.

  • Prepare Samples: Dissolve this compound in phosphate-buffered saline (PBS), both with and without 1% (w/v) Bovine Serum Albumin (BSA).
  • Run Gel: Load the samples (e.g., 7 µL mixed with 30% glycerol) onto a 4-20% criterion TGX Stain-Free protein gel.
  • Electrophoresis: Run the gel for 40 minutes at 100 V.
  • Image and Analyze: Image the gel using an Odyssey CLx or similar imaging system in the 700-nm channel. Analyze the fluorescence distribution to see if the dye migrates with BSA (indicating binding) or remains at the dye front (indicating no binding).

Critical Considerations & Troubleshooting

Potential Challenge: Dye-to-Protein Ratio Although based on studies with the related IRDye 800CW, a critical factor for stability and function is the degree of labeling (DOL) [4].

  • Problem: An increasing dye-to-protein ratio can lead to decreased immunoreactivity of the conjugated antibody, increased aggregation/precipitation in human serum, and altered biodistribution (e.g., higher liver and kidney uptake) [4].
  • Recommendation: Keep the dye-to-protein ratio as low as possible while maintaining an adequate signal for your detection system. Aim for a DOL of 1-3 for antibodies, and always characterize your conjugate.

Comparison with IRDye 800CW Much of the available public data pertains to IRDye 800CW. The following diagram outlines a general workflow for creating and testing a dye-biomolecule conjugate, which is applicable to this compound.

workflow Start Start: Plan Conjugation Step1 Conjugate Dye to Targeting Molecule Start->Step1 Step2 Purify Conjugate (e.g., Size Exclusion) Step1->Step2 Step3 Characterize Conjugate (Degree of Labeling, Purity) Step2->Step3 Step4 Test Performance (In Vitro/In Vivo) Step3->Step4 T1 Troubleshoot Step4->T1  Poor Results Challenge1 High Non-Specific Binding Challenge1->Step2 Re-purify Challenge2 Loss of Target Binding Challenge2->Step1 Lower Dye:Protein Ratio Challenge3 Precipitation/Aggregation Challenge3->Step1 Check Buffer & Dye Solubility T1->Challenge1 T1->Challenge2 T1->Challenge3

Key Takeaways

  • Inherent Stability: this compound is designed to be hydrophilic and stable in physiological buffers [1].
  • Critical Parameter: The dye-to-protein ratio is a major factor; high ratios can negatively impact the function and stability of the conjugated biomolecule [4].
  • Functional Performance: It demonstrates suitable stability in complex biological milieus like blood for the duration of typical experiments [2].

References

IRDye 700DX comparison LED vs Laser efficacy NIR-PIT

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

  • Q1: Which light source is more effective for NIR-PIT, LED or Laser?

    • A: Under controlled conditions with the same light dose (J/cm²), laser light consistently demonstrates greater efficacy. It induces higher levels of photo-bleaching, more potent cytotoxicity in both 2D and 3D cell cultures, and leads to stronger tumor growth inhibition and Super-Enhanced Permeability and Retention (SUPR) effects in vivo [1] [2].
  • Q2: If Laser is more effective, why would I ever use an LED?

    • A: LEDs offer significant practical advantages. They are less expensive and can be mounted on flexible devices, such as specialized catheters, to treat anatomically challenging areas like the bile duct [3]. Furthermore, one study found that the efficacy of NIR-PIT is a product of the bound conjugate and the light dose, and that this effect could be achieved using different LED power densities (continuous and pulse wave) [4].
  • Q3: How does the choice of light source impact my experimental dosing?

    • A: The light dose cannot be viewed in isolation. Research shows that the efficacy of NIR-PIT is defined by the product of the number of bound antibody conjugates (APC concentration) and the dose of NIR light [4]. This means that for a given level of cell death, a lower conjugate concentration can be compensated for by a higher light dose, and vice-versa. This relationship may vary between LED and laser sources.
  • Q4: What is a modern approach to determining the optimal light dose during an experiment?

    • A: Moving beyond fixed dosing, a real-time fluorescence monitoring system can be used. This method involves stopping NIR irradiation once the fluorescence decay rate of IR700 in the tumor reaches a plateau. Studies have shown that this plateau correlates with the optimal antitumor effect and can achieve similar efficacy to a fixed clinical dose but with a lower total light dose [5].

Experimental Protocols & Data

Here are detailed methodologies and summarized data from key studies to guide your experimental design.

Protocol 1: Comparative In Vitro Cytotoxicity Assay (LED vs. Laser) This protocol is adapted from a comparative effectiveness study [1] [2].

  • 1. Conjugate Preparation: Synthesize the antibody-photosensitizer conjugate (e.g., Panitumumab-IR700). Incubate panitumumab with IR700 NHS ester in a 0.1 M Na₂HPO₄ buffer (pH 8.5) for 1-3 hours at room temperature. Purify the mixture using a Sephadex G25 or G50 column. Determine the protein concentration and the number of IR700 molecules per antibody (aim for ~3-4) using spectrophotometry.
  • 2. Cell Culture:
    • Use EGFR-expressing cells (e.g., A431, MDA-MB-468-luc).
    • For 2D cultures, seed cells in dishes or plates.
    • For 3D spheroids, cultivate cells to form spheroids.
  • 3. Conjugate Incubation: Incubate cells with the Pan-IR700 conjugate (e.g., 10 μg/mL) for several hours (e.g., 6-8 hours). Wash with PBS to remove unbound conjugate.
  • 4. NIR Light Irradiation: Irplicate cells with either LED or Laser light at 690 nm.
    • Use the same light dose (e.g., 2, 4 J/cm²) for both sources to allow direct comparison.
    • Include control groups (no light, no conjugate).
  • 5. Outcome Assessment:
    • Viability Assays: Perform ATP-dependent bioluminescence assays or LDH cytotoxicity assays immediately after PIT.
    • Microscopy: Use fluorescence microscopy to observe immediate morphological changes like cell swelling and bleb formation.
    • Flow Cytometry: Use Propidium Iodide (PI) staining to quantify the ratio of dead cells.

Protocol 2: In Vivo NIR-PIT with a Novel LED Catheter This protocol is based on a study treating cholangiocarcinoma [3].

  • 1. Animal Model: Establish a mouse xenograft model (e.g., CCA cell lines like HuCCT-1 or TFK-1 injected subcutaneously or orthotopically).
  • 2. Catheter Fabrication: Develop a wired NIR-LED catheter.
    • Use a polyurethane catheter (e.g., 2.2 mm outer diameter) with two lumens.
    • Mount NIR-LEDs (e.g., SMT690D, 680-700 nm) on a flexible printed circuit (FPC) board.
    • Integrate a temperature sensor (K thermocouple) with an automatic shut-off (e.g., at 50°C) to prevent thermal burns.
  • 3. Treatment:
    • Inject the IR700 conjugate intravenously.
    • Insert the LED catheter into the target location (e.g., bile duct).
    • Deliver NIR light at a predetermined dose (e.g., 20-50 J/cm²).
  • 4. Outcome Assessment: Monitor tumor volume over time and compare with control groups (e.g., no light, conjugate only).

Comparative Data Summary

The following table summarizes quantitative findings from the key comparative study [1] [2].

Parameter LED Light Laser Light Experimental Context
Cytotoxicity (Luciferase Activity) Moderate reduction Significantly greater reduction (P < 0.01) MDA-MB-468-luc cells (2D) [1] [2]
Cytotoxicity (LDH Assay) Moderate cell death Significantly greater cell death (P < 0.05) A431 3D spheroids [1] [2]
IR700 Fluorescence Reduction Moderate decrease Significantly greater decrease (P < 0.01) IR700 solution [1] [2]
In Vivo Tumor Growth Suppressed Significantly more suppressed A431 xenografts [1] [2]
SUPR Effect Induced Stronger induction In vivo assessment [1] [2]

Workflow Diagrams

The diagrams below illustrate the core experimental and conceptual workflows discussed.

protocol Start Start Experiment Prep Prepare Antibody-IR700 Conjugate (e.g., Panitumumab) Start->Prep Cells Culture Target Cells (2D or 3D Spheroids) Prep->Cells Incubate Incubate Cells with Conjugate Cells->Incubate Irradiate Irradiate with NIR Light Incubate->Irradiate Compare Apply Identical Light Dose (J/cm²) to Both Groups Irradiate->Compare GroupLaser Laser Group Compare->GroupLaser GroupLED LED Group Compare->GroupLED Assess Assess Outcomes: - Cytotoxicity (LDH/BLI) - Morphology - Fluorescence GroupLaser->Assess GroupLED->Assess Result Analyze Data for Significance Assess->Result

Comparative Efficacy Experimental Workflow

relationship Conjugate APC Concentration Efficacy Therapeutic Efficacy Conjugate->Efficacy Defines LightDose NIR Light Dose (J/cm²) LightDose->Efficacy Defines

Conjugate-Light Dose Relationship

monitoring Start Begin NIR-PIT with Real-Time Fluorescence Imaging Monitor Monitor IR700 Fluorescence Intensity in Real-Time Start->Monitor Calculate Calculate Fluorescence Decay Rate Monitor->Calculate Plateau Has Decay Rate Reached a Plateau? Calculate->Plateau Plateau->Monitor No Stop Stop Irradiation Plateau->Stop Yes Outcome Optimal Antitumor Effect Achieved with Minimal Dose Stop->Outcome

Real-Time Fluorescence Monitoring Workflow

References

IRDye 700DX and Photoimmunotherapy (PIT) FAQ

Author: Smolecule Technical Support Team. Date: February 2026

1. What is the core mechanism of cell death in IRDye 700DX-mediated PIT? Cell death in PIT is a rapid, necrotic process initiated only when two conditions are met simultaneously: (1) the antibody-IRDye 700DX conjugate (mAb-IR700) is bound to its target antigen on the cell membrane, and (2) the complex is exposed to Near Infrared (NIR) light at 690 nm [1] [2].

Upon light exposure, the conjugate causes immediate physical damage to the cell's plasma membrane. This leads to a loss of membrane integrity, uncontrolled water influx, cellular swelling, and the formation of membrane blebs, culminating in rapid cell rupture [1] [3]. This process occurs within minutes and does not rely on the internalization of the conjugate or the activation of apoptotic pathways [1].

2. How does PIT differ from conventional Photodynamic Therapy (PDT)? PIT offers a more targeted approach compared to conventional PDT. The key differences are summarized in the table below.

Feature Photoimmunotherapy (PIT) Conventional Photodynamic Therapy (PDT)
Targeting Mechanism Highly specific via monoclonal antibodies [1] Non-specific, often relies on passive accumulation [1]
Primary Site of Action Cell membrane [1] Intracellular organelles (e.g., mitochondria) [1]
Cell Death Process Rapid, necrotic cell death [1] [3] Often involves reactive oxygen species (ROS) and apoptosis [1]
Specificity Kills only antigen-positive cells; spares adjacent negative cells [1] [4] Can damage both cancer and normal cells, causing off-target effects [1]

3. What are the critical factors for successful PIT in experiments? The efficacy of PIT is determined by the relationship between the mAb-IR700 conjugate dose and the NIR light dose [3].

  • Conjugate and Light Dose Relationship: Achieving a specific level of cell death depends on the product of the number of bound antibody conjugates and the dose of NIR light delivered. You can use a lower conjugate concentration with a higher light dose, or vice versa, to achieve the same cytotoxic effect [3].
  • Target Antigen Expression: Effective cell killing is dependent on the specific binding of the conjugate to its target antigen on the cell membrane. The treatment will only kill cells that express the target antigen, sparing antigen-negative cells even if they are in close proximity [1] [4].

Experimental Protocols & Troubleshooting

Here is a summary of key experimental details to assist in protocol development and troubleshooting.

Conjugate Synthesis and Characterization

A standard protocol for conjugating this compound to an antibody involves the following steps [3]:

  • Reaction: Incubate the antibody (e.g., 1 mg of Panitumumab) with this compound NHS ester in a 0.1 mol/L Na2HPO4 buffer (pH 8.5) for 1 hour at room temperature.
  • Purification: Purify the reaction mixture using a size-exclusion chromatography column (e.g., Sephadex G50) to separate the conjugate from unreacted dye.
  • Characterization:
    • Determine the protein concentration using a protein assay kit (e.g., Coomassie Plus).
    • Measure the IR700 concentration by absorbance to calculate the average number of dye molecules conjugated per antibody (typically 3-4) [1] [3].
Quantifying PIT Efficacy In Vitro

You can use several methods to measure cell death after PIT treatment:

  • ATP-dependent Bioluminescence (BLI): Use luciferase-transfected cells. A decrease in bioluminescence signal directly correlates with cell death and is effective for acute assessment [3].
  • Flow Cytometry: Use Propidium Iodide (PI) staining to identify dead cells with compromised membranes [3].
  • Fluorescence Microscopy: Visually confirm acute morphological changes like cell swelling and membrane blebbing [1].
Troubleshooting Common Experimental Issues

The table below outlines potential issues and their solutions.

Problem Possible Cause Suggested Solution

| Low Cell Death | Insufficient conjugate binding or light dose | - Verify antigen expression on cell line.

  • Perform a dose-response curve for both mAb-IR700 and NIR light [3]. | | Death in Control Cells | Non-specific binding of conjugate | - Include a negative control cell line without the target antigen.
  • Optimize washing steps post-incubation to remove unbound conjugate [1]. | | High Background Signal | Inadequate purification of conjugate | Ensure thorough purification after conjugation to remove free, unbound IR700 dye [3]. |

Mechanism and Experimental Workflow

The following diagrams illustrate the core mechanism of PIT and a general workflow for an in vitro experiment.

G cluster_mechanism This compound Photoimmunotherapy Mechanism Start 1. mAb-IR700 Conjugate Injected Bind 2. Binds Target Antigen on Cell Membrane Start->Bind Light 3. NIR Light (690 nm) Exposure Bind->Light Damage 4. Immediate Membrane Damage Light->Damage Death 5. Rapid Necrotic Cell Death (Swelling, Bleb Formation, Rupture) Damage->Death End Target Cell Destroyed Death->End

G cluster_protocol In Vitro PIT Experiment Workflow A Cell Preparation (Seed target+ cells) B Incubate with mAb-IR700 Conjugate A->B C Wash to Remove Unbound Conjugate B->C D NIR Light Irradiation (690 nm, specific dose) C->D E Assess Cell Death D->E F1 Flow Cytometry (PI Staining) E->F1 F2 Bioluminescence (Luciferase Activity) E->F2 F3 Microscopy (Morphology) E->F3

The PIT mechanism is highly dependent on precise experimental conditions. If you are working with a new antibody or cell line, conducting thorough dose-ranging studies for both the conjugate and light is the most critical step for success [3].

References

IRDye 700DX vs IRDye 680LT performance comparison

Author: Smolecule Technical Support Team. Date: February 2026

Performance & Characteristics Comparison

The table below summarizes the core properties and quantitative performance data for IRDye 700DX and IRDye 680LT.

Feature This compound IRDye 680LT
Excitation Maximum 689 nm [1] 676 nm [2]
Emission Maximum 699 nm [1] 693 nm [2]
Extinction Coefficient 170,000 M⁻¹cm⁻¹ (in water) [3] Information not supplied in search results
Molecular Weight ~1400 g/mol (conjugate, est.) [4] 1402 g/mol (conjugate) [4]
Signal Linearity (R² in blood) 0.9995 ± 0.0004 [5] 0.9998 ± 0.0002 [5]
Fluorescence Yield at 1 μM 103.68 ± 0.09 [5] 104.42 ± 0.05 [5]
Pharmacokinetic Matching Error 10.25% ± 1.30% [5] 0.31% ± 0.37% [5]
Primary Application Context Targeted Photochemical Internalization (PCI) [6] Untargeted control in Paired-Agent Imaging (PAI) [5]

Experimental Insights and Protocols

The performance data in the table comes from a rigorous study that directly compared the two dyes for a specific application. Here is a breakdown of the key experimental findings and methodologies.

Application in Paired-Agent Imaging (PAI)

PAI is a methodology that co-administers a targeted imaging agent and an untargeted control agent to improve tumor detection accuracy. The untargeted agent accounts for non-specific effects like tissue permeability and blood flow, allowing for more accurate quantification of specific molecular targets [5].

In a study comparing three untargeted agents (this compound, IRDye 680LT, and Methylene Blue) paired with the targeted agent ABY-029 (an anti-EGFR affibody), IRDye 680LT was the top performer [5].

Key Experimental Data and Workflow

The superior performance of IRDye 680LT was evaluated through a series of critical experiments. The workflow and key findings of this study are summarized in the diagram below.

cluster_metrics Key Performance Metrics start Study Objective: Identify optimal untargeted agent for Paired-Agent Imaging (PAI) test1 In Vitro Plasma Protein Binding start->test1 test2 Signal Linearity in Whole Blood start->test2 test3 In Vivo PK Matching in EGFR-Negative Tissue start->test3 test4 In Vivo Diagnostic Accuracy start->test4 test1->test2 test2->test3 m1 Signal Linearity (R²) 680LT: 0.9998 ± 0.0002 700DX: 0.9995 ± 0.0004 m2 Fluorescence Yield at 1µM 680LT: 104.42 ± 0.05 700DX: 103.68 ± 0.09 test3->test4 m3 PK Matching Error (%) 680LT: 0.31% ± 0.37% 700DX: 10.25% ± 1.30% result Conclusion: IRDye 680LT is the preferred untargeted agent test4->result m4 Diagnostic AUC PAI with 680LT: 0.978 Single Agent: 0.925

  • Plasma Protein Binding: The study used gel electrophoresis to assess non-specific binding to Bovine Serum Albumin (BSA). All agents, including this compound and 680LT, showed some degree of BSA binding, which is a factor considered in PAI modeling [5].
  • Signal Linearity & Fluorescence Yield: Dyes were diluted in whole bovine blood, and fluorescence was measured using an Odyssey CLx imager. IRDye 680LT showed near-perfect linearity and the highest fluorescence intensity, indicating a more reliable and stronger signal in a complex, blood-like environment [5].
  • Pharmacokinetic (PK) Matching: The dyes were co-injected with ABY-029 into mice, and fluorescence in muscle tissue (EGFR-negative) was monitored. The near-perfect PK match of IRDye 680LT to the targeted agent minimizes errors in the subsequent calculation of receptor concentration [5].
  • Diagnostic Accuracy: In mouse models of head and neck cancer, PAI using ABY-029 and IRDye 680LT significantly outperformed conventional single-agent imaging, achieving a higher Area Under the Curve (AUC) value in receiver-operating-characteristic analysis [5].

Key Selection Guide

  • Choose IRDye 680LT if your work involves Paired-Agent Imaging (PAI). Its excellent pharmacokinetic match to targeted agents and superior signal properties in biological matrices make it the ideal untargeted control, as proven in pre-clinical studies [5].
  • Consider this compound for applications like Photochemical Internalization (PCI) or other roles as a targeted therapeutic or diagnostic agent. Research demonstrates its effective use in targeted polymer constructs for light-induced drug delivery [6].

References

IRDye 700DX vs methylene blue as untargeted agent

Author: Smolecule Technical Support Team. Date: February 2026

Performance Comparison of Untargeted Agents

Evaluation Parameter IRDye 680LT IRDye 700DX Methylene Blue (MB)
Signal Linearity in Whole Blood (R²) 0.9998 ± 0.0002 0.9995 ± 0.0004 0.91 ± 0.02
Fluorescence Yield at 1 μM 104.42 ± 0.05 103.68 ± 0.09 101.9 ± 0.2
Pharmacokinetic Matching Error (Binding Potential Error %) 0.31% ± 0.37% 10.25% ± 1.30% 8.10% ± 5.37%
Diagnostic AUC (Odyssey System) 0.964 (with PAI) Not individually reported Not individually reported

Experimental Context and Protocols

The data in the table comes from a study designed to find a suitable untargeted agent for Paired-Agent Imaging (PAI) in fluorescence-guided surgery, specifically paired with the targeted agent ABY-029 (an anti-EGFR affibody) [1] [2].

  • Core Concept of PAI: This method involves co-administering a targeted and an untargeted agent. The untargeted agent's role is to account for and correct non-specific background effects (like tissue optical properties and variable blood flow), allowing the targeted agent's signal to more accurately reflect specific molecular binding [1].
  • Key Experimental Workflow:
    • Plasma Protein Binding: Tested via gel electrophoresis with and without BSA to assess non-specific binding.
    • Signal Linearity: Agents were diluted in whole blood across a concentration range, and fluorescence was imaged to verify a linear signal response.
    • Pharmacokinetic Matching: In vivo fluorescence of the targeted (ABY-029) and untargeted agents was measured over 152 minutes in EGFR-negative mouse muscle tissue to see how closely their clearance rates matched.
    • Diagnostic Accuracy: The ability of PAI (using the untargeted agent) to differentiate tumor from normal tissue was compared against conventional Single-Agent Imaging (SAI) of ABY-029 alone in mouse models of head and neck cancer [1].

The following diagram illustrates the logical workflow and key findings of this comparative study.

Start Study Goal: Identify Best Untargeted Agent for PAI Method1 In Vitro Tests: Plasma Protein Binding Signal Linearity in Blood Start->Method1 Method2 In Vivo Tests: Pharmacokinetic Matching Diagnostic Accuracy Start->Method2 Rank1 1. IRDye 680LT Method1->Rank1 Rank2 2. This compound Method1->Rank2 Rank3 3. Methylene Blue Method1->Rank3 Method2->Rank1 Method2->Rank2 Method2->Rank3 Finding1 Best signal linearity and fluorescence yield Rank1->Finding1 Finding2 Closest PK match to targeted agent Rank1->Finding2 Finding3 Highest diagnostic accuracy with PAI Rank1->Finding3

Key Insights for Selection

  • IRDye 680LT is the Top Performer: The study concluded that while not yet clinically approved, IRDye 680LT is the most promising untargeted agent for this specific PAI application due to its excellent signal properties and near-perfect pharmacokinetic match with ABY-029 [1] [2].
  • Consider Methylene Blue's Clinical Profile: Methylene blue has the advantage of an established clinical safety profile and is already used in various surgical and therapeutic contexts [3]. Its fluorescent properties, while less ideal than the IRDyes in this study, still support its use in NIR imaging applications like ureter visualization [3].
  • Understand the Trade-offs: The choice between agents involves a trade-off between optimal experimental performance (favoring IRDye 680LT) and the easier path to clinical translation (potentially favoring the already-approved methylene blue, despite its lower performance metrics in this context) [1] [3].

References

IRDye 700DX validation as control agent in paired-agent imaging

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data on IRDye 700DX in Paired-Agent Imaging

Study Focus & Model Targeted Agent (Paired with this compound) Key Findings on this compound Performance Quantitative Outcome
Dynamic RA Tracking in HNC (Mouse) [1] ABY-029 (anti-EGFR) PAI with the untargeted this compound successfully tracked receptor availability (RA) dynamically; fluorescence from targeted agent alone could not quantify RA. Binding Potential (BP) decreased as expected after receptor blocking; vehicle control showed no significant BP change [1].
PAI for HNC Detection (Mouse) [2] ABY-029 (anti-EGFR) This compound carboxylate was tested as an alternative untargeted agent in naïve mice for clinical translation. Study confirmed the agent pair (ABY-029 & this compound) was suitable for further development [2].
PK/BD Studies (Mouse) [3] ABY-029 (anti-EGFR) IRDye 680LT (similar to 700DX) was used as an untargeted control; method highlights need for matched PK between targeted/untargeted agents. The wide-field imaging method achieved a Lower Limit of Quantification (LLOQ) of 0.4 nM for IRDye 680LT [3].

Experimental Protocols for Validation

The validation of this compound as a control agent hinges on specific experimental designs and protocols. Key methodological aspects from the studies include:

  • Agent Preparation: this compound was typically converted to its carboxylate form by dissolving the dye in phosphate-buffered saline (PBS) at pH 8.5 and stirring at room temperature for several hours to remove the NHS ester, creating a metabolically inert, untargeted molecule [1] [3].
  • Dosing and Administration: In dynamic tracking studies, this compound was co-administered intravenously with the targeted agent (e.g., ABY-029) at a 1:1 molar ratio [2].
  • Image Acquisition and Analysis: Fluorescence images were acquired over time (e.g., 300 minutes). The Binding Potential (BP), a parameter proportional to receptor concentration, was calculated by applying kinetic models to the signal data from both the targeted and untargeted (this compound) agents [1] [2].

The following diagram illustrates a generalized workflow for a PAI study using this compound.

Start Animal Model Preparation (e.g., HNC xenograft) A1 Coadminister IV Injection: - Targeted Agent (e.g., ABY-029) - Untargeted Control (this compound) Start->A1 A2 Longitudinal Fluorescence Imaging (Monitor both agent signals over time) A1->A2 A3 Administration of Blocking Agent (e.g., Z03115, hEGF, or PBS control) A2->A3 A4 Continue Fluorescence Imaging (Observe signal changes post-block) A3->A4 A5 Kinetic Analysis & Modeling (Calculate Binding Potential - BP) A4->A5 A6 Outcome: Quantitative Map of Receptor Availability (RA) A5->A6

Key Validation Insights for Researchers

For your comparison guide, the compiled data supports several objective points about this compound's performance:

  • Successful Compensation for Nonspecific Uptake: The core principle of PAI is to use the untargeted agent's signal to account for nonspecific tissue uptake and vascular delivery. The studies confirm that using this compound in this role allows for the quantitative estimation of receptor availability, which signals from the targeted agent alone cannot achieve [1].
  • Robustness Across Doses: Research indicates that the pre-blocking receptor availability measurements obtained via PAI showed no statistically significant difference when different doses of the targeted agent (ABY-029) were used, while the dose of this compound was held constant. This demonstrates the robustness of the method and the reliability of the control agent [1].
  • Suitability for Clinical Translation: this compound has been explicitly tested as part of a paired-agent set (with ABY-029) identified for forward development toward clinical translation, underscoring its validated utility in the field [2].

References

IRDye 700DX comparison with other NIR dyes for PAI

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of NIR Dyes

The table below summarizes key performance metrics for selected NIR dyes from single-molecule fluorescence imaging studies. Note that these values are specific to the experimental conditions described [1] [2].

Fluorescent Dye Absorption Maximum (nm) Emission Maximum (nm) Single Molecule Brightness (Mean Photons) Photobleaching Time Constant (s) Duty Cycle
IRDye 700DX 689 [1] 702 [1] Superior to Alexa 700 [1] [2] More photostable than Alexa 700 [2] Higher than Alexa 700 [2]
Alexa 700 693 [1] 719 [1] 57 ± 0.5 [1] 2.2 ± 0.1 [1] 0.62 [1]
IRDye 800CW 776 [1] 800 [1] Superior to Alexa 790 [1] [2] Similar to Alexa 790 [2] Higher than Alexa 790 [2]
Alexa 790 778 [1] 808 [1] Information missing Similar to IRDye 800CW [2] Lower than IRDye 800CW [2]

Experimental Workflow for Single-Molecule Imaging

The quantitative data in the table above was generated using a standardized methodology for single-molecule analysis. The key steps are [1]:

  • Dye Immobilization: Dye samples are immobilized on a surface to allow for the detection of individual molecules.
  • Image Acquisition: A series of images is taken using a widefield epi-fluorescence or TIRF microscope. The studies cited used a supercontinuum light source for excitation (e.g., at 695 nm for this compound and Alexa 700) and a highly sensitive EMCCD camera for detection [1] [2].
  • Data Analysis:
    • Single Molecule Intensity: Individual molecule features are identified, and their intensities are measured after background subtraction. A histogram of these intensities is fitted with Gaussian distributions, where the first peak corresponds to the mean intensity of a single dye molecule [1].
    • Photobleaching Kinetics: The exponential decay of single-molecule signals over time is analyzed to determine the photobleaching time constant [1].
    • Blinking Kinetics: Histograms of fluorescence "on-times" (the time a molecule emits continuously before entering a dark state) are generated. The duty cycle is calculated as the total time a molecule emits fluorescence divided by the total observation time until it photobleaches [1] [2].

This compound in Photoimmunotherapy

While direct PAI data is unavailable, this compound is a key component in a targeted cancer therapy called Near-Infrared Photoimmunotherapy (NIR-PIT), which demonstrates its biological utility. The mechanism of this therapy can be summarized as follows [3]:

g7_irdye_mechanism A mAb-IRDye 700DX Conjugate Injected B Binds to Target Cell Membrane Receptor A->B E Unbound Conjugate: No Activity, No Side Effects A->E If no target binding C Localized NIR Light Irradiation (690 nm) B->C D Rapid, Necrotic Cell Death C->D Activation

Key Performance Insights for Researchers

  • Advantages of this compound: Compared to Alexa 700, this compound demonstrates superior single-molecule intensity and photostability, along with a higher duty cycle (less blinking), making it a more reliable and brighter probe for single-molecule fluorescence imaging [1] [2].
  • Advantages of the NIR Window: A primary reason for using NIR dyes like this compound and IRDye 800CW is the significant reduction of cellular autofluorescence and light scattering at longer wavelengths. This leads to a much higher signal-to-background ratio, which is critical for both sensitive fluorescence imaging and effective photoacoustic imaging [1] [2].
  • A Critical Consideration for In Vivo Use: A common challenge for many TICT-based NIR dyes (a category that includes many commercial probes) is non-specific binding to serum albumin, which can cause unwanted background signal and reduce imaging accuracy [4]. When selecting a dye, verify that its performance has been validated in complex biological environments.

References

Cytotoxicity Comparison: LED vs. Laser for IR700-PIT

Author: Smolecule Technical Support Team. Date: February 2026

The core finding from a 2016 comparative study is that laser light produces significantly more cytotoxic effects in Near Infrared Photoimmunotherapy (NIR-PIT) compared to LED light, even when administered at the same light dose (measured in J/cm²) [1] [2].

The table below summarizes the quantitative data from key experiments in that study:

Experimental Model Key Metric LED Performance Laser Performance Notes & Context
In Vitro (2D Culture) Cytotoxicity (via Luciferase Activity) Significant decrease Significantly greater decrease Dose-dependent effect observed in MDA-MB-468-luc cells [1].
In Vitro (3D Spheroid) Cell Death (via LDH Cytotoxicity Assay) Significant cell death Significantly greater cell death Dose-dependent effect observed; thicker dead cell layer in A431 spheroids [1].
In Vivo (Tumor Volume) Tumor Volume Reduction (A431 Xenograft) Significant reduction Significantly greater reduction Laser PIT group showed superior tumor growth inhibition at day 10 [1].
In Vivo (Tumor Viability) Bioluminescence (RLU Ratio, MDA-MB-468-luc) Temporal decrease Significant, rapid decrease RLU ratio decreased faster and more profoundly in Laser group [1].
SUPR Effect IR800 Fluorescence Signal In Tumors Higher signal Significantly stronger signal Laser irradiation induced a stronger super-enhanced permeability and retention effect in both A431 and MDA-MB-468-luc tumors [1].

Experimental Protocols Cited

To help you understand the basis for this data, here are the methodologies used in the key comparative study [1]:

  • Photosensitizer Conjugate: The photosensitizer IRDye 700DX (IR700) was conjugated to the antibody panitumumab (targeting EGFR) to create pan-IR700 [1].
  • Cell Lines: EGFR-expressing cell lines A431 (human epidermoid carcinoma) and MDA-MB-468-luc (human breast cancer, luciferase-transfected) were used. The control was non-EGFR-expressing 3T3/DsRed cells [1].
  • Light Exposure:
    • Sources: A LED device and a Laser device.
    • Dose: The same light dose (J/cm²) was delivered from both sources for direct comparison in vitro and in vivo [1].
  • In Vitro Cytotoxicity Assays:
    • 2D Culture: Cytotoxicity was quantified by measuring reductions in luciferase-derived Relative Light Units (RLU), which correlates with ATP production and cell viability [1].
    • 3D Spheroid: Effects were visualized microscopically and quantified using the Lactate Dehydrogenase (LDH) cytotoxicity assay, which measures cell membrane integrity [1].
  • In Vivo Therapeutic Evaluation:
    • Models: A431 subcutaneous xenografts and MDA-MB-468-luc orthotopic breast tumor models in mice.
    • Treatment: Mice were injected with pan-IR700 and tumors were locally irradiated with NIR light from either LED or Laser.
    • Metrics: Tumor volume was measured with calipers. Tumor cell viability was assessed via bioluminescence imaging (BLI) [1].
  • SUPR Effect Assessment:
    • After NIR-PIT, a second imaging agent (panitumumab conjugated to IRDye 800CW) was injected.
    • The accumulation of this agent in treated tumors was monitored over time using fluorescence imaging, with higher signal indicating enhanced vascular permeability and retention [1].

Mechanisms and Workflow of NIR-PIT

NIR-PIT is a molecularly targeted therapy. The following diagram illustrates the core mechanism of cell death and the subsequent induction of the SUPR effect, which underlies the differences in efficacy between light sources.

G Start Administration of Antibody-IR700 Conjugate A Conjugate Binds to Target Cell Membrane Start->A B Local NIR Light Irradiation A->B C Photochemical Reaction (Irreversible Membrane Damage) B->C D Rapid Water Influx C->D E Necrotic Cell Death (Cell Swelling and Rupture) D->E F Release of DAMPs and Tumor Antigens E->F G Super-Enhanced Permeability and Retention (SUPR) Effect F->G Destroys Perivascular Tumor Cells H Enhanced Delivery of Therapeutic Agents G->H Increases Vascular Permeability

The search results indicate that the superior efficacy of lasers is attributed to their physical characteristics, including narrower bandwidth, higher coherency, and greater stability compared to the broader, more variable output of LEDs [1]. These properties likely lead to a more efficient and potent photochemical reaction in the target cells.

Practical Implications for Research

When deciding between light sources for your NIR-PIT work, consider this balance:

  • Choose a Laser for Maximum Efficacy: If the primary goal of your experiment is to achieve the highest possible cytotoxic effect or to demonstrate a proof-of-concept with the strongest signal, the evidence strongly supports using a laser system [1].
  • Consider an LED for Cost and Practicality: While less potent, LEDs are less expensive and can still induce significant, specific cell death [1] [3]. They represent a practical and safe alternative, especially for larger illumination areas or when budget is a constraint.

References

IRDye 700DX diagnostic accuracy in tumor detection

Author: Smolecule Technical Support Team. Date: February 2026

IRDye 700DX at a Glance

The table below summarizes the core characteristics of this compound as found in the literature.

Feature Description
Chemical Class Silicon-phthalocyanine derivative; hydrophilic (water-soluble) [1]
Peak Excitation ~689 nm [2]
Peak Emission ~699 nm [2]
Primary Applications Fluorescence-Guided Surgery (FGS) and Near-Infrared Photoimmunotherapy (NIR-PIT) [3] [4] [1]
Common Conjugation Target Epidermal Growth Factor Receptor (EGFR) via antibodies (e.g., Panitumumab, Cetuximab) or affibodies (e.g., ABY-029) [1] [5]

Diagnostic Accuracy in Tumor Detection

This compound is used in diagnostic imaging both as a targeted agent and, importantly, as an untargeted control in paired-agent imaging (PAI) protocols to improve accuracy.

Study Focus Experimental Model & Protocol Key Quantitative Findings on Accuracy

| Paired-Agent Imaging (PAI) | Model: Oral squamous cell carcinoma xenografts (FaDu, Detroit 562) in mice [5]. Protocol: Co-injection of targeted anti-EGFR affibody (ABY-029) and untargeted this compound carboxylate. Imaging 3 hours post-IV injection [5]. | • PAI (using this compound) significantly improved tumor discrimination over single-agent imaging [5]. • Diagnostic Accuracy: 0.908 for PAI vs. 0.854 for single-agent [5]. • ROC AUC: 0.963 for PAI vs. 0.909 for single-agent [5]. | | Biodistribution & Pharmacokinetics | Model: FaDu tumor-bearing mice [6]. Protocol: IV injection of IRDye 680LT (similar to 700DX) with ABY-029. Blood and tissues collected for fluorescence quantification via capillary tube assay [6]. | • The method achieved a high degree of linearity (R² = 0.99 ± 0.01) for quantifying dye concentration [6]. • Lower Limit of Quantification (LLOQ): < 0.4 nM for IRDye 680LT, demonstrating high sensitivity [6]. |

The following diagram illustrates the workflow of the Paired-Agent Imaging protocol that utilizes this compound to achieve high diagnostic accuracy.

start Mouse Model with Oral Tumor Xenograft inj IV Co-injection of: • Targeted Agent (e.g., ABY-029) • Untargeted Control (this compound carboxylate) start->inj wait Circulation & Distribution (3 hours) inj->wait image Ex Vivo Fluorescence Imaging (Odyssey CLx) wait->image calc Calculate Binding Potential (BP) Map image->calc result Quantitative Tumor Delineation Based on EGFR Expression calc->result

Photoimmunotherapy (PIT) Efficacy

Beyond diagnostics, this compound is a key component in NIR-PIT, a targeted cancer therapy. Its performance, particularly the choice of light source, significantly impacts outcomes.

Comparison Factor Laser Light Source [7] LED Light Source [7]
Cytotoxicity (In Vitro) Produced significantly more cytotoxicity in 2D and 3D spheroid cultures [7]. Less cytotoxic than laser at the same light dose (J/cm²) [7].
Tumor Shrinkage (In Vivo) Superior tumor growth inhibition in A431 xenograft models [7]. Demonstrated less effective tumor growth inhibition [7].
IR700 Fluorescence Bleaching Induced more decrease in IR700 fluorescence, indicating stronger photochemical reaction [7]. Induced less decrease in IR700 fluorescence [7].
SUPR Effect Stronger Super-Enhanced Permeability and Retention effect, improving secondary agent delivery [7]. Weaker SUPR effect [7].
Rationale for Superiority Narrow bandwidth, high coherency, and stability lead to more efficient energy delivery [7]. Broader bandwidth and variable wavelengths result in less efficient energy transfer [7].

The oxygen-dependent mechanism of action for this compound in PIT is illustrated below.

start Antibody-IR700 Conjugate Bound to Cancer Cell light NIR Light Exposure (690 nm) start->light excite IR700 Molecule Activated to Triplet State light->excite oxygen Energy Transfer to Molecular Oxygen (O₂) excite->oxygen ros Generation of Reactive Oxygen Species (ROS) oxygen->ros death Necrotic Cell Death (Cell Membrane Damage) ros->death

The cytotoxic effect is highly oxygen-dependent. Scavengers of singlet oxygen abrogate the efficacy, and oxygen depletion almost completely inhibits cellular cytotoxicity [1].

Interpretation Guide

  • For Diagnostic Imaging: The high diagnostic accuracy of protocols using this compound, especially in PAI, stems from its ability to normalize for nonspecific uptake. This allows the resulting Binding Potential map to correlate directly with receptor concentration (e.g., EGFR), effectively providing in vivo immunohistochemistry [5].
  • For Therapeutic Use (PIT): The superior performance of lasers over LEDs for activation is a critical practical consideration for translational research. The laser's coherent light leads to more efficient photochemical reactions and a stronger therapeutic outcome, including the beneficial SUPR effect which can enhance drug delivery to the tumor [7].

References

IRDye 700DX photostability vs other phthalocyanine dyes

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Photostability and Performance Data

The table below summarizes key experimental data comparing IRDye 700DX to other near-infrared (NIR) dyes, primarily from a study analyzing dyes for single-molecule imaging [1].

Dye Name Mean Single-Molecule Intensity (Photons) Apparent Photobleaching Time Constant (s) Mean "On-Time" (s) Duty Cycle
This compound 92 12.6 1.4 0.77
Alexa 700 90 7.8 <1 0.62
IRDye 800CW 86 5.5 2.2 0.83
Alexa 790 63 5.9 1.7 0.76
  • Data Context: This data was acquired under Total Internal Reflection Fluorescence (TIRF) microscopy. The "on-time" is the average continuous emission duration before entering a reversible dark state, and the "duty cycle" is the fraction of time a molecule spends in an emitting state [1].
  • Key Insight: The data shows that This compound offers a superior combination of high intensity and remarkable photostability compared to its direct competitor, Alexa 700. Its longer photobleaching time constant and "on-time" make it particularly suitable for experiments requiring prolonged observation.

Beyond the dyes in the table, a 2024 study introduced a new silicon phthalocyanine dye, WB692-CB2, designed for photoimmunotherapy [2]. While direct, quantitative photostability data versus IR700 is not provided, its novel structure and demonstrated efficacy in vivo suggest it is a stable and potent photosensitizer. Another study noted that this compound possesses "excellent photostability" as one of its inherent characteristics [3].

Experimental Context and Methodologies

Understanding the protocols behind the data is crucial for assessing its relevance to your work. Here is the experimental workflow for a typical single-molecule photostability assay:

G cluster_1 1. Dye Immobilization cluster_2 2. Microscopy Setup cluster_3 3. Data Acquisition cluster_4 4. Data Analysis A Dye Immobilization B Microscopy Setup A->B A1 Dyes are immobilized on a solid substrate C Data Acquisition B->C B1 TIRF (Total Internal Reflection Fluorescence) Microscope D Data Analysis C->D C1 Continuous illumination at constant power density D1 Track intensity of individual molecules over time A2 Ensures single molecules are spatially isolated for tracking B2 Excitation: 695 nm laser B3 Detection: Highly sensitive EMCCD camera C2 High-frame-rate video recording until all molecules photobleach D2 Calculate photobleaching kinetics and blinking statistics

Key Experimental Details [1]:

  • Technique: Single-molecule imaging using TIRF microscopy.
  • Excitation: 695 nm laser line.
  • Power Density: The LED array used provided a power density of 17 mW/cm² at the sample plane.
  • Detection: An EMCCD camera was used for its high sensitivity and low noise, which is critical for detecting weak single-molecule signals.
  • Sample: Dyes were immobilized for single-molecule tracking to measure properties without ensemble averaging.

Photophysical Mechanisms and Advantages

The photostability of a dye is governed by its ability to undergo many cycles of excitation and emission without permanent degradation. This compound's performance can be understood through its core structure and the mechanisms below.

G A Phthalocyanine Core (Stable, aromatic macrocycle) M This compound Molecule A->M B Central Silicon Atom (Axial ligands reduce aggregation) B->M C Sulfonate Groups (Enhance water solubility) C->M D Resists photodegradation under prolonged illumination M->D  High Photostability E Prevents self-quenching maintains fluorescence efficiency M->E  Low Aggregation F High molar extinction at 689 nm low tissue autofluorescence M->F  Bright NIR Emission Key Structural Features Key Structural Features Molecular Advantages Molecular Advantages

Key Factors Influencing Performance:

  • Resistance to Aggregation: The silicon phthalocyanine core with axial ligands and hydrophilic sulfonate groups makes this compound water-soluble and reduces its tendency to form non-fluorescent aggregates, which can quench fluorescence and reduce effective photostability [4] [5].
  • NIR Window: Its absorption and emission in the NIR region (~689 nm / ~700 nm) mean it is excited with lower-energy light, which is less photodamaging, and it suffers from minimal background autofluorescence from biological samples [6] [5].

Conclusion and Research Considerations

When selecting a dye for your specific application, please consider:

  • Application Context: These single-molecule results are highly relevant for microscopy. Performance in other contexts (e.g., in vivo imaging, flow cytometry) may vary based on the local environment.
  • Conjugation Chemistry: this compound is typically conjugated to biomolecules via its NHS ester, which reacts with primary amines [7] [8]. The new dye WB692-CB2 uses a maleimide linker for site-specific cysteine conjugation, which can generate more homogeneous conjugates [2].
  • Therapeutic Use: If your work involves photoimmunotherapy, both this compound (in clinical trials) and the novel WB692-CB2 dye are promising, with the latter showing a unique ability to induce a specific type of immunogenic cell death called pyroptosis [2] [4].

References

IRDye 700DX binding potential error percentage analysis

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Performance Comparison

The table below summarizes experimental data from a study that evaluated IRDye 700DX alongside other untargeted agents when used in Paired-Agent Imaging (PAI) with the targeted agent ABY-029 (an anti-EGFR affibody) [1].

Untargeted Agent Binding Potential Error Percentage Signal Linearity (R²) Fluorescence Yield at 1 μM
IRDye 680LT 0.31% ± 0.37% 0.9998 ± 0.0002 104.42 ± 0.05
This compound 10.25% ± 1.30% 0.9995 ± 0.0004 103.68 ± 0.09
Methylene Blue 8.10% ± 5.37% 0.91 ± 0.02 101.9 ± 0.2

This data shows that IRDye 680LT outperformed this compound, with a significantly lower binding potential error and marginally better signal linearity and fluorescence yield [1].

Detailed Experimental Protocols

The superior performance of IRDye 680LT was determined through a series of standardized experiments. The workflow and key methodologies are summarized below.

cluster_criteria Evaluation Criteria cluster_methods Key Experimental Methods Start Study Goal: Identify Optimal Untargeted Agent for PAI C1 Plasma Protein Binding C2 Signal Linearity in Whole Blood C3 In Vivo Pharmacokinetic (PK) Matching C4 In Vivo Diagnostic Accuracy M1 Gel Electrophoresis with BSA (Fluorescence quantification) C1->M1 M2 Whole Blood Dilution Series (Imaged in 96-well plates) C2->M2 M3 In Vivo Mouse Model Imaging (Fluorescence in muscle tissue over 152 min) C3->M3 M4 Tumor-Bearing Mouse Model (Comparison of PAI vs SAI using AUC) C4->M4

Key Experimental Details
  • Plasma Protein Binding: Agents were dissolved in PBS with and without 1% Bovine Serum Albumin (BSA), run on a 4–20% protein gel, and imaged with an Odyssey CLx scanner. Fluorescence was quantified to assess binding [1].
  • Signal Linearity: Each agent was diluted in whole bovine blood across a specified concentration range (this compound: 0.015–3.75 µM). The blood-fluorophore mixtures were pipetted into a 96-well plate, and fluorescence images were collected. The linear regression of signal against dye concentration was analyzed [1].
  • Pharmacokinetic Matching: Athymic nude mice were injected with a solution containing ABY-029 and one of the untargeted agents. Fluorescence in exposed hind leg muscle (an EGFR-negative region) was imaged every 4 minutes for 152 minutes. The binding potential error was derived from how closely the untargeted agent's pharmacokinetics matched ABY-029 in this control tissue [1].
  • Diagnostic Accuracy: The diagnostic power of Paired-Agent Imaging (using ABY-029 with IRDye 680LT or this compound) was compared to Single-Agent Imaging (ABY-029 alone) in orthotopic tumor models. Performance was quantified using the Area-Under-the-Receiver-Operating-Characteristic curve (AUC) [1].

Interpretation of Key Metrics

The following diagram illustrates the core principle of PAI and how the binding potential error is mathematically determined.

cluster_assumption Core Assumption for Accurate Modeling cluster_math Deriving Binding Potential Error PAI Paired-Agent Imaging (PAI) Principle A1 Targeted and untargeted agents experience identical non-specific effects (blood flow, permeability, clearance) PAI->A1 M1 Ideal: PK curves of targeted and untargeted agents in control tissue overlap perfectly A1->M1 M2 Real: PK curves show some deviation A1->M2 M3 Calculation: The degree of mismatch is quantified as the Binding Potential Error % M2->M3

  • Binding Potential Error Percentage: This metric is crucial for PAI. A lower error means the untargeted agent is a better pharmacokinetic match for the targeted agent. This compound's higher error (10.25%) indicates its behavior in the body diverges more from ABY-029 than IRDye 680LT's (0.31%), leading to less accurate modeling of non-specific uptake [1] [2].
  • Diagnostic Accuracy: The study concluded that PAI using ABY-029 and IRDye 680LT outperformed conventional single-agent imaging. The area-under-the-curve (AUC) value for the PAI combination was 0.978 versus 0.925 for ABY-029 alone when using a wide-field imaging system [1].

Key Takeaways for Researchers

  • This compound is capable, but IRDye 680LT is superior for this application. For studies requiring highly accurate quantification of receptor density via PAI, IRDye 680LT is the more suitable untargeted control due to its nearly perfect pharmacokinetic match with ABY-029 [1].
  • Context matters for this compound. It's important to distinguish its use as an untargeted control in PAI from its well-established and effective role as a photosensitizer in Near-Infrared Photoimmunotherapy (NIR-PIT), where it is conjugated to targeting antibodies [3] [4].
  • Validate with tissue-specific calibration. Recent pharmacokinetic studies emphasize that accurate quantification of fluorescent agents like IRDye 680LT and ABY-029 in various tissues requires tissue-specific calibration curves to account for differences in optical properties [5].

References

IRDye 700DX performance in different cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Performance in Preclinical Cancer Models

The table below consolidates key experimental findings on IRDye 700DX-conjugated agents:

Cancer Cell Line / Model Targeting Strategy Key Findings on this compound Performance Experimental Context & Citation
U87MG (Human glioblastoma) Polymer conjugated with multiple cyclic RGD peptides (targeting αvβ3 integrin) Higher cellular uptake and phototoxicity vs. free dye; efficacy augmented with increased number of cRGD peptides (e.g., 15 peptides) [1]. In vitro and subcutaneous tumor models; selective accumulation and prolonged retention in tumors [1].
BT474 (Human breast cancer) Trastuzumab antibody (targeting HER2) [2] Specific, high accumulation in high HER2-expressing orthotopic tumors (101 ± 7 %IA/g) [2]. Enabled clear tumor visualization with micro-SPECT/CT and fluorescence imaging [2]. Orthotopic breast tumor model in mice; used for imaging and image-guided surgery [2].
MCF-7 (Human breast adenocarcinoma) Avidin-biotin platform with anti-CD44 antibody (targeting CSCs) Effectively targeted and killed CD24low/CD44high CSC-like subpopulation; suppressed neoplastic features like tumorsphere formation and invasion [3]. In vitro assays including viability, tumorsphere-formation, and Matrigel invasion [3].
HuH-7 (Human hepatocellular carcinoma) Avidin-biotin platform with anti-CD133/anti-EpCAM antibodies Effectively targeted and photokilled CD133+/EpCAM+ cancer stem cell-like side-population (SP) cells [3]. In vitro assays; flow cytometry used to identify SP cells [3].
CHO (Engineered cell lines) Antibodies against CEA or EpCAM In co-culture, NIR light irradiation specifically killed only the targeted cells (e.g., CHO-CEA or CHO-EpCAM), sparing off-target cells [3]. In vitro proof-of-concept study demonstrating high specificity of the targeting platform [3].
MCF7 (HER2 low-expressing) Trastuzumab antibody (targeting HER2) Significantly lower uptake in low HER2-expressing orthotopic tumors (1.2 ± 0.2 %IA/g) compared to BT474 (high HER2) [2]. Orthotopic breast tumor model; demonstrates specificity of tracer for its target [2].

Experimental Protocols for Key Applications

Here are the methodologies underlying the data in the guides, which you can adapt for your experiments.

1. Synthesis of Antibody-IRDye 700DX Conjugates This is a standard protocol for conjugating this compound to a monoclonal antibody like trastuzumab [2]:

  • Antibody Preparation: Dialyze the antibody (e.g., trastuzumab) into PBS.
  • Conjugation: Incubate the antibody in 0.1 M NaHCO₃ buffer (pH 8.5-9.5) with a 3- to 10-fold molar excess of this compound NHS ester for 1-2 hours at room temperature, protected from light.
  • Purification: Remove unconjugated dye through extensive dialysis or using desalting columns (e.g., Zeba Spin Columns) into an appropriate buffer like 0.25 M NH₄AcO (pH 5.5).
  • Characterization: Determine the concentration and the average number of dye molecules per antibody (degree of labeling) by measuring absorbance at 280 nm (protein) and 689 nm (IR700).

2. In Vitro Phototoxicity and Specificity Assay This protocol assesses target-specific cell killing [3]:

  • Cell Seeding: Plate cells in chamber slides or multi-well plates.
  • Labeling:
    • Pre-label target cells with a biotinylated primary antibody.
    • Add this compound-conjugated NeutrAvidin (AvIR).
  • Irradiation: Expose cells to NIR light at 690 nm (e.g., 3 J/cm²) using a calibrated LED system.
  • Viability Assessment: After incubation, use a LIVE/DEAD cell imaging kit. Live cells (green fluorescence) and dead cells (red fluorescence) are counted using fluorescence microscopy.

3. In Vivo Imaging and Biodistribution This protocol is used to evaluate tracer accumulation in tumors [2]:

  • Animal Model: Establish orthotopic or subcutaneous tumor models in mice.
  • Tracer Injection: Administer the this compound conjugate intravenously.
  • Imaging: At designated time points (e.g., 48 hours post-injection), perform fluorescence imaging and/or micro-SPECT/CT (if radiolabeled) to visualize tumor accumulation.
  • Ex Vivo Analysis: After imaging, harvest tumors and organs to measure fluorescence or radioactivity for quantitative biodistribution data, expressed as percentage of injected dose per gram of tissue (%IA/g).

This compound in Photodynamic Therapy Pathways

The following diagram illustrates the core mechanism of this compound in targeted Near-Infrared Photoimmunotherapy (NIR-PIT), which underlies its performance in the experimental data [4].

G cluster_legend Key Features of this compound Antibody Antibody TSPC Target-Specific Photosensitizer Conjugate (TSPC) Antibody->TSPC  Conjugated IR700 IR700 IR700->TSPC  Conjugated Binding Binding TSPC->Binding Injected Cell Membrane Damage Cell Membrane Damage Binding->Cell Membrane Damage NIR Light Irradiation Rapid Necrotic Cell Death Rapid Necrotic Cell Death Cell Membrane Damage->Rapid Necrotic Cell Death Immunogenic Cell Death (ICD) Immunogenic Cell Death (ICD) Rapid Necrotic Cell Death->Immunogenic Cell Death (ICD) Activation of Anti-Tumor Immune Response Activation of Anti-Tumor Immune Response Immunogenic Cell Death (ICD)->Activation of Anti-Tumor Immune Response A1 Hydrophilic A2 Activated by NIR Light (690 nm) A3 Fluorescent Imaging Capability

References

IRDye 700DX pharmacokinetics matching evaluation

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic & Biodistribution Data

Parameter / Study Focus Experimental Model Key Findings Citation
Paired-Agent Imaging (PAI) with ABY-029 Mice with head and neck cancer xenografts IRDye 700DX (untargeted) used as control with EGFR-targeted ABY-029; enabled dynamic tracking of receptor availability via kinetic modeling. [1]
Biodistribution in Arthritis Model Mice with collagen-induced arthritis (CIA) This compound-loaded liposomes showed uptake correlating with arthritis scores; effective for locoregional photodynamic therapy. [2]
Intratumoral Distribution Mouse xenograft models Polymer-conjugated this compound with multiple cyclic RGD peptides showed superior tumor accumulation and retention, leading to effective PDT. [3]
Quantification Method Homogenized mouse tissues and whole blood Wide-field fluorescence imaging in capillary tubes enabled accurate quantification; tissue-specific calibration curves were essential. [4]

Experimental Protocols for Key Applications

The value of this compound in research is demonstrated through specific, robust experimental workflows. Here are the methodologies for two key applications cited in the tables above.

Protocol for Pharmacokinetic & Biodistribution Quantification

This method, described by Optica Publishing Group, allows for the simultaneous quantification of multiple fluorescent agents in various tissues, accounting for differences in tissue optical properties [4].

  • Tissue Preparation: Freshly excised tissues and blood samples are homogenized.
  • Sample Loading: The homogenates are loaded into borosilicate glass capillary tubes, which standardize the optical path length for measurement.
  • Imaging & Calibration: The capillary tubes are imaged using a wide-field fluorescence imaging system. The mean fluorescence intensity is measured and converted to concentration using tissue-specific calibration curves.
  • Data Analysis: These calibration curves demonstrate high linearity (mean R² = 0.99). This method is noted for its high sensitivity, with a lower limit of quantification (LLOQ) of < 0.4 nM for this compound [4].
Protocol for Dynamic Receptor Availability Tracking via PAI

This imaging strategy is used to measure the binding potential of a targeted agent by using an untargeted control agent like this compound to account for nonspecific uptake [1].

  • Agent Administration: A 1:1 molar mixture of the receptor-targeted agent (e.g., ABY-029) and the untargeted control agent (this compound carboxylate) is co-administered via tail vein injection at trace levels.
  • Kinetic Imaging: Fluorescence images at the distinct emission wavelengths of the two agents are acquired over time (e.g., 300 minutes).
  • Modeling & Analysis: The kinetic data is processed using a simplified reference tissue model. The Binding Potential (BP), which reflects receptor availability, is calculated from the instantaneous ratio of the targeted to control agent signals, dynamically tracking changes in response to inhibitors [1].

The workflow for this PAI protocol can be visualized as follows:

G start Coadminister Imaging Agents A Targeted Agent (e.g., ABY-029) start->A B Untargeted Agent (this compound) start->B C In Vivo Kinetic Fluorescence Imaging A->C Simultaneous B->C Simultaneous D Signal Separation by Wavelength C->D E Apply Simplified Reference Tissue Model (SRTM) D->E F Calculate Binding Potential (BP) BP = f(Targeted Signal / Control Signal) E->F G Dynamic Tracking of Receptor Availability F->G

Key Insights for Your Comparison Guide

Based on the available data, you can highlight these aspects of this compound for your audience of researchers and drug development professionals:

  • Role in Paired-Agent Imaging (PAI): A significant application of this compound is serving as an untargeted control in PAI. Its pharmacokinetics are matched with a targeted agent (like ABY-029) to quantitatively separate specific receptor binding from nonspecific uptake, enabling dynamic measurement of receptor availability in vivo [1].
  • Utility in Method Development: The dye is suitable for novel, simple PK/BD quantification methods that use wide-field imaging and tissue-specific calibration, offering an alternative to complex techniques like LC-MS/MS [4].
  • Versatility as a Conjugate: The pharmacokinetics and biodistribution of this compound are heavily influenced by its carrier molecule. Research shows its behavior and efficacy change when conjugated to antibodies, minibodies, or polymers targeted to different receptors (e.g., EGFR, αvβ3 integrin) [5] [6] [3].
  • Data Gap to Note: The search results do not provide a direct, head-to-head quantitative comparison of this compound's intrinsic pharmacokinetic parameters (like clearance half-life or volume of distribution) against other common NIR dyes such as IRDye 800CW. Acknowledging this lack of direct comparative data will be important for the objectivity of your guide.

References

×

Hydrogen Bond Acceptor Count

29

Hydrogen Bond Donor Count

1

Exact Mass

1952.3730696 Da

Monoisotopic Mass

1952.3730696 Da

Heavy Atom Count

126

UNII

C51A2YUX4N

Dates

Last modified: 06-24-2024

Explore Compound Types